molecular formula C11H10N2 B2891185 2,3-dimethyl-1H-indole-5-carbonitrile CAS No. 36798-23-9

2,3-dimethyl-1H-indole-5-carbonitrile

Cat. No.: B2891185
CAS No.: 36798-23-9
M. Wt: 170.215
InChI Key: MAQQEXCJSLDJFC-UHFFFAOYSA-N
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Description

2,3-dimethyl-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.215. The purity is usually 95%.
BenchChem offers high-quality 2,3-dimethyl-1H-indole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dimethyl-1H-indole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQQEXCJSLDJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36798-23-9
Record name 2,3-dimethyl-1H-indole-5-carbonitrile
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Foundational & Exploratory

Executive Summary: The Indole Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological whitepaper on the properties, synthesis, and pharmacological applications of 2,3-dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9).

In modern medicinal chemistry and drug development, the indole substructure is universally recognized as a "privileged structure"—a molecular framework capable of binding to multiple biological receptors with high affinity[1]. Specifically, 2,3-dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9) serves as a critical synthetic intermediate[2]. The strategic placement of the electron-withdrawing carbonitrile group at the 5-position acts as a robust hydrogen bond acceptor and a bioisostere for halogens, while the 2,3-dimethyl substitutions provide the necessary steric bulk and lipophilicity to anchor the molecule within hydrophobic kinase pockets[3][4].

This guide provides a comprehensive breakdown of the compound's physicochemical properties, a self-validating synthetic methodology, and its downstream applications in pathway modulation.

Physicochemical Properties & Structural Data

Before initiating any synthetic or assay-based workflow, it is critical to establish the baseline quantitative parameters of the compound. The table below summarizes the core physicochemical and safety data required for analytical validation and safe handling[2].

PropertyValue / Description
CAS Number 36798-23-9
Linear Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Melting Point 147–148 °C
Physical Form Solid / Powder
InChIKey MAQQEXCJSLDJFC-UHFFFAOYSA-N
Storage Temperature Room Temperature (Ambient)
GHS Hazard Statements H302, H312, H315, H319, H332, H335 (Harmful if swallowed/inhaled; causes skin/eye irritation)

Synthetic Methodology: The Fischer Indole Approach

The most efficient and scalable route to synthesize 2,3-dimethyl-1H-indole-5-carbonitrile is via the classical Fischer Indole Synthesis[5]. As an Application Scientist, I emphasize not just the steps, but the chemical causality behind them.

Mechanistic Causality

The reaction relies on the condensation of 4-hydrazinylbenzonitrile with butanone (methyl ethyl ketone). We utilize glacial acetic acid as both the solvent and the acid catalyst. The acid protonates the intermediate phenylhydrazone, lowering the activation energy required for the critical [3,3]-sigmatropic rearrangement. We execute this in a sealed pressure tube at 110°C because butanone is highly volatile (b.p. ~80°C); the sealed environment prevents solvent loss while providing the thermal energy necessary to drive the final aromatization and elimination of ammonia[5].

Step-by-Step Protocol

This protocol is designed as a self-validating system . The transition from a homogeneous acidic solution to a heterogeneous aqueous suspension serves as an immediate visual confirmation of successful cyclization.

  • Reagent Loading: To an oven-dried pressure tube equipped with a magnetic stir bar, add 4-hydrazinylbenzonitrile hydrochloride (8 mmol, 1.35 g) and butanone (12 mmol, 1.08 mL)[5].

  • Catalyst Initiation: Add 12 mL of glacial acetic acid to the mixture. Seal the pressure tube tightly under an argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich indole core at high temperatures.

  • Thermal Cyclization: Submerge the sealed tube in an oil bath pre-heated to 110°C. Maintain vigorous stirring for 12 hours[5].

  • Self-Validating Precipitation: Remove the tube from the heat and allow it to cool to room temperature. Pour the mixture directly into a beaker of cold water. Validation: The highly hydrophobic 2,3-dimethyl-1H-indole-5-carbonitrile will immediately crash out of solution as a precipitate, while the unreacted salts and acetic acid remain dissolved in the aqueous phase[5].

  • Filtration & Washing: Filter the solids under a vacuum. Wash the precipitate repeatedly with cold water until the distinct odor of acetic acid is completely gone and the filtrate pH is neutral.

  • Final Purification: Dissolve the crude solid in diethyl ether. Wash with a saturated aqueous brine solution (5 mL), dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the pure product[5].

Fischer_Synthesis A 4-Hydrazinylbenzonitrile HCl Salt C Phenylhydrazone Intermediate A->C Glacial AcOH 110°C B Butanone (MEK) B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalysis N-N Cleavage E 2,3-dimethyl-1H-indole- 5-carbonitrile D->E -NH3 Rearomatization

Workflow of the Fischer Indole Synthesis for CAS 36798-23-9.

Pharmacological Applications & Pathway Modulation

Once synthesized, the 36798-23-9 scaffold is primed for downstream functionalization. It is a cornerstone in the development of several classes of targeted therapeutics.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Derivatives of indole-5-carbonitrile are highly potent inhibitors of GSK-3β, a serine/threonine kinase implicated in tumorigenesis. For example, compounds like AZD1080 utilize the indole core to competitively bind the ATP pocket of the kinase[4][6]. In ovarian cancer models, exposure to these indole-based inhibitors suppresses cell proliferation and invasion by downregulating downstream targets such as Cyclin D1, MMP9, and Bcl-xL, ultimately triggering G1 cell cycle arrest[4].

GSK3B_Pathway Indole Indole-5-carbonitrile Derivatives (e.g., AZD1080) GSK3B GSK-3β Kinase Indole->GSK3B Competitive Inhibition Substrates Cyclin D1 / MMP9 / Bcl-xL GSK3B->Substrates Phosphorylation (Active State) Arrest G1 Cell Cycle Arrest & Apoptosis GSK3B->Arrest Downregulation Triggers Proliferation Tumor Cell Proliferation & Invasion Substrates->Proliferation Promotes

Mechanism of action for indole-5-carbonitrile derivatives inhibiting GSK-3β.

Phosphodiesterase 5 (PDE5) Inhibitors

The indole nitrogen (N1) of the 1H-indole-5-carbonitrile core can be easily alkylated using sodium hydride (NaH) and various alkyl halides. This synthetic vector allows researchers to build novel PDE5 inhibitors[7]. By replacing traditional quinoline structures with the indole-5-carbonitrile scaffold, researchers have developed blood-brain barrier-permeable therapeutics currently being investigated for Alzheimer's disease and cardiovascular conditions[7].

Antiviral Bioisosteres

In virology, the 5-carbonitrile group acts as a highly effective bioisostere for halogens (like fluorine or chlorine) found in 7-azaindole scaffolds[3]. This substitution maintains the electron-withdrawing properties required to engage the influenza PB2 (polymerase basic protein 2) cap-binding region while significantly improving the metabolic stability of the drug candidate against aldehyde oxidase degradation[3].

References

  • Title: Supporting Information Dearomative (3+2) Cycloadditions of Unprotected Indoles Source: Amazon S3 / Literature Supp. Info URL: [Link]

  • Title: AZD1080 | cas 612487-72-6 Source: DC Chemicals URL: [Link]

  • Title: Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region Source: PubMed Central (PMC) URL: [Link]

  • Title: Role of glycogen synthase kinase-3β inhibitor AZD1080 in ovarian cancer Source: PubMed URL: [Link]

Sources

chemical structure of 2,3-dimethyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Medicinal Utility of a Privileged Scaffold

Part 1: Executive Summary

2,3-Dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) represents a highly specialized subclass of the indole heterocycle, a "privileged structure" in medicinal chemistry.[1][2] Distinguished by a nitrile group at the C5 position and methyl substitutions at C2 and C3, this molecule offers a unique balance of electronic deficiency and steric bulk.

For drug development professionals, this compound serves two critical functions:

  • Metabolic Stability: The C2 and C3 methyl groups block the most reactive sites on the indole ring, preventing common metabolic oxidation (e.g., by cytochrome P450s) and electrophilic attacks.[2]

  • Electronic Modulation: The C5-cyano group acts as a strong electron-withdrawing group (EWG), modulating the pKa of the indole nitrogen and enhancing hydrogen bond donor capability, while serving as a bioisostere for carbonyls or halogens in binding pockets.[1][2]

Part 2: Chemical Identity & Physiochemical Profile[2][3]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and ADME assessment.

PropertyValueContext
IUPAC Name 2,3-dimethyl-1H-indole-5-carbonitrileOfficial nomenclature
CAS Number 36798-23-9Unique Identifier
Molecular Formula C₁₁H₁₀N₂-
Molecular Weight 170.21 g/mol Fragment-like (Rule of 3 compliant)
Appearance Pale yellow to off-white crystalline solid-
Melting Point 147–148 °CIndicates stable crystal lattice
Predicted LogP ~2.8Lipophilic, good membrane permeability
H-Bond Donors 1 (NH)Critical for receptor binding
H-Bond Acceptors 1 (CN)Directional interaction point
TPSA ~39.6 ŲHigh oral bioavailability potential
Part 3: Structural Analysis & Electronic Effects[1][2]

The pharmacological utility of 2,3-dimethyl-1H-indole-5-carbonitrile is dictated by the interplay between its substituents.

1. The 5-Cyano "Anchor"

The nitrile group is a linear, rod-like substituent.[1] Unlike a halogen, it has a strong dipole moment.[1][2]

  • Electronic Effect: It withdraws electron density from the benzene ring via induction (-I) and resonance (-M).[2] This decreases the electron density at the indole nitrogen, making the N-H proton more acidic (lower pKa) compared to unsubstituted indole. This enhances its potency as a hydrogen bond donor in active sites (e.g., kinase hinge regions).[1][2]

  • Synthetic Utility: The nitrile is a versatile handle, easily converted to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).[2]

2. The 2,3-Dimethyl "Blockade"[1]
  • Metabolic Blocking: The C3 position of indole is electronically rich and prone to oxidation to indolenines or hydroxylation.[2] Methylation here shuts down this metabolic soft spot.[1][2]

  • Conformational Restriction: These groups add bulk, restricting the rotation of the indole core within a binding pocket, potentially locking the molecule into a bioactive conformation (entropy-enthalpy compensation).

Part 4: Synthesis – The Fischer Indole Route[7][8][9]

The most robust route to 2,3-dimethyl-1H-indole-5-carbonitrile is the Fischer Indole Synthesis .[1][2] This method creates the indole core directly from a hydrazine and a ketone, ensuring correct regiochemistry.[1]

Reaction Logic

We utilize 4-cyanophenylhydrazine hydrochloride and 2-butanone (methyl ethyl ketone) .[1][2]

  • Regioselectivity: 2-butanone is an unsymmetrical ketone.[1][2] However, under acidic conditions, the formation of the more substituted enamine (thermodynamic control) or the specific mechanism of the [3,3]-sigmatropic rearrangement typically favors the formation of the 2,3-dimethyl isomer over the 2-ethyl isomer, especially with Lewis acid catalysis.[1]

Mechanistic Pathway (Graphviz)[2]

FischerSynthesis Reactants Reactants 4-Cyanophenylhydrazine + 2-Butanone Hydrazone Intermediate Phenylhydrazone Reactants->Hydrazone Acid Cat. -H2O EneHydrazine Tautomerization Ene-hydrazine Hydrazone->EneHydrazine Isomerization Rearrangement [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) EneHydrazine->Rearrangement Rate Limiting Cyclization Cyclization & Ammonia Loss Rearrangement->Cyclization Re-aromatization Product Product 2,3-dimethyl-1H-indole- 5-carbonitrile Cyclization->Product -NH3

Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 5-cyano derivative.[2][3]

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 2,3-dimethyl-1H-indole-5-carbonitrile on a 10 mmol scale.

Reagents:

  • 4-Cyanophenylhydrazine HCl (1.70 g, 10 mmol)[1][2][4]

  • 2-Butanone (0.90 g, 1.1 mL, 12.5 mmol)[1][2]

  • Acetic Acid (glacial, 20 mL) OR BF₃·Et₂O (Catalytic amount in Ethanol)

  • Reflux condenser, inert atmosphere (N₂).[1][2]

Step-by-Step Methodology:

  • Hydrazone Formation: In a 100 mL round-bottom flask equipped with a stir bar, suspend 4-cyanophenylhydrazine HCl (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 2-butanone (12.5 mmol) dropwise at room temperature. The slight excess ensures complete consumption of the hydrazine.

  • Cyclization (The Crucible): Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[2] The starting hydrazine spot (polar, near baseline) should disappear, replaced by a less polar fluorescent spot (Indole).[2]

  • Quench & Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice (100 g) with vigorous stirring. The product typically precipitates as a solid.[2]

  • Neutralization: If no precipitate forms, neutralize carefully with saturated NaHCO₃ or NaOH (keep T < 10°C to prevent hydrolysis of the nitrile).[2]

  • Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove acid and ammonium salts.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 70–85%.

Part 5: Spectroscopic Characterization[1][2]

Verification of the structure relies on identifying the specific substitution pattern.

¹H NMR (300 MHz, DMSO-d₆ or CDCl₃) Prediction:

  • δ 11.2 ppm (s, 1H, NH): Broad singlet, exchangeable.[1][2] Downfield due to the electron-withdrawing CN group.[1][2]

  • δ 7.95 ppm (d, J=1.5 Hz, 1H, H-4): The proton between the CN and the C3-bridge.[1] Highly deshielded by the ortho-CN and the aromatic ring current.[1][2]

  • δ 7.45 ppm (d, J=8.5 Hz, 1H, H-7): Adjacent to the indole nitrogen.[1][2]

  • δ 7.35 ppm (dd, J=8.5, 1.5 Hz, 1H, H-6): Shows coupling to H-7 and meta-coupling to H-4.

  • δ 2.35 ppm (s, 3H, C2-CH₃): Methyl on the double bond (pyrrole ring).[1][2]

  • δ 2.15 ppm (s, 3H, C3-CH₃): Methyl on the C3 position.[1][2]

IR Spectrum:

  • ~2220 cm⁻¹: Sharp, distinct peak characteristic of the Nitrile (C≡N) stretch.[2]

  • ~3300 cm⁻¹: N-H stretch (broad).[1][2]

Part 6: Medicinal Chemistry Applications[1][2][11][12][13][14]

This scaffold is not merely an end-product but a versatile intermediate.[1][2]

1. CNS Active Agents (Serotonin/Dopamine)

The indole core mimics the amino acid Tryptophan.[2] The 5-CN group mimics the 5-OH of serotonin or the electron-rich nature of other agonists, making this scaffold ideal for 5-HT (Serotonin) and Dopamine D4 receptor ligands.[1][2]

2. Kinase Inhibition

In kinase inhibitors, the indole NH often forms a hinge-binding hydrogen bond.[1][2] The 5-CN group can project into the solvent front or a hydrophobic pocket (Gatekeeper residue interaction), improving selectivity.[2]

Pathway Visualization: GPCR Ligand Design

LigandDesign Scaffold Scaffold 2,3-Dimethyl-5-cyanoindole Interaction1 H-Bond Donor (Indole NH) Scaffold->Interaction1 Interaction2 Hydrophobic Lock (2,3-Dimethyl) Scaffold->Interaction2 Interaction3 Dipole/H-Bond Acceptor (5-CN) Scaffold->Interaction3 Target Target GPCR (e.g., D4, 5-HT) Effect Biological Effect Partial Agonism / Antagonism Target->Effect Signal Transduction Interaction1->Target Binding Interaction2->Target Selectivity Interaction3->Target Potency

Figure 2: Pharmacophore mapping of the 2,3-dimethyl-5-cyanoindole scaffold in GPCR binding.

Part 7: Safety & Handling
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Handling: Use a fume hood.[1][2] The nitrile group is stable but can release toxic cyanide if subjected to extremely strong acids/bases at high temperatures (unlikely in standard workup, but caution is required).[2]

References
  • Sigma-Aldrich. (n.d.).[1][2] 2,3-Dimethyl-1H-indole-5-carbonitrile Product Datasheet. Retrieved from [2]

  • Robinson, B. (1963).[1][2] The Fischer Indole Synthesis.[1][2][5][4][6][7] Chemical Reviews, 63(4), 373–401.[1][2] (Foundational mechanism).[2]

  • BenchChem. (2025).[1][2][3][4] Cyanoindoles via Fischer Indole Synthesis. Retrieved from [2]

  • Simoneau, C. A., & Ganem, B. (2008).[1][2][7] A three-component Fischer indole synthesis.[1][2][8] Nature Protocols, 3(8), 1249–1252.[1][2][7] Retrieved from

  • PubChem. (2025).[1][2][9] 2,3-Dimethylindole Compound Summary. Retrieved from [2]

  • Idris, M. A., et al. (2015).[1][2][8] Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride etherate as Catalyst.[1][2][8] Journal of Chemistry and Chemical Sciences. Retrieved from

Sources

5-Cyano-2,3-dimethylindole: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is a privileged scaffold in medicinal chemistry and drug discovery, serving as the core structural motif for numerous pharmaceuticals, alkaloids, and functional materials[1]. Among its functionalized derivatives, 5-cyano-2,3-dimethylindole stands out as a highly versatile building block. The presence of the electron-withdrawing cyano group at the C5 position modulates the electronic properties of the indole core while providing a robust synthetic handle for further functionalization (e.g., reduction to amines, hydrolysis to carboxylic acids, or conversion into tetrazoles). This whitepaper provides an in-depth technical analysis of its chemical identity, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for high-yield laboratory preparation.

Chemical Identity and Physicochemical Properties

Accurate nomenclature and physicochemical profiling are critical for analytical tracking and pharmacokinetic modeling. The compound is officially designated by IUPAC as 2,3-dimethyl-1H-indole-5-carbonitrile [2].

Table 1: Chemical Identity and Physicochemical Properties

ParameterValue
IUPAC Name 2,3-dimethyl-1H-indole-5-carbonitrile[2]
Common Synonyms 5-Cyano-2,3-dimethylindole; 2,3-dimethylindole-5-carbonitrile[2],[3]
CAS Number 36798-23-9[3]
Molecular Formula C₁₁H₁₀N₂[3]
Molecular Weight 170.21 g/mol [2]
Topological Polar Surface Area (TPSA) 39.58 Ų[2]
LogP (Octanol/Water) ~2.65[2]
Melting Point 147 - 148 °C[3]

Mechanistic Insights: The Fischer Indole Synthesis

The most reliable and structurally convergent method for synthesizing 2,3-dimethylindoles is the , discovered in 1883[1]. To synthesize 5-cyano-2,3-dimethylindole, the reaction utilizes 4-cyanophenylhydrazine hydrochloride and 2-butanone (methyl ethyl ketone)[4].

Causality Behind Experimental Choices
  • Ketone Selection & Regioselectivity: The choice of 2-butanone is highly deliberate. During the acid-catalyzed tautomerization of the intermediate arylhydrazone, two different ene-hydrazine isomers can theoretically form. However, under thermodynamic control, the formation of the more substituted internal double bond (C2-C3 of the butanone chain) is strongly favored over the terminal double bond. Consequently, the subsequent [3,3]-sigmatropic rearrangement exclusively yields the 2,3-dimethylindole scaffold, bypassing the formation of a 2-ethylindole byproduct[1].

  • Catalyst Selection: While strong Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) can drive the reaction rapidly[1], they often require strictly anhydrous conditions. Utilizing Glacial Acetic Acid provides a dual-purpose environment: it acts as an excellent solvent for the hydrochloride salt while providing a mild Brønsted acid environment that prevents polymerization side-reactions and drives the cyclization to completion under thermal stress[4].

FischerMechanism A 4-Cyanophenylhydrazine + 2-Butanone B Arylhydrazone Formation A->B H+ / -H2O C Ene-Hydrazine Tautomerization B->C Acid Catalysis D [3,3]-Sigmatropic Rearrangement C->D C-C Bond Formation E Rearomatization & Cyclization D->E Diimine Int. F 5-Cyano-2,3- dimethylindole E->F -NH3

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis yielding 5-cyano-2,3-dimethylindole.

Table 2: Catalyst Optimization for 2,3-Dimethylindole Scaffold Synthesis [1],[4]

Catalyst SystemSolventTemperatureYieldRegioselectivity (2,3-dimethyl vs. 2-ethyl)
Glacial Acetic Acid Acetic Acid110 °C77%High (>95% 2,3-dimethyl)
BF₃·OEt₂ EthanolReflux~90%High
Zinc Chloride (ZnCl₂) Neat / EthanolRefluxModerateModerate to High

Experimental Protocol: Synthesis Workflow

The following protocol details the synthesis of 5-cyano-2,3-dimethylindole using glacial acetic acid, engineered with built-in self-validating checkpoints to ensure scientific integrity and reproducibility[4].

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried pressure tube equipped with a magnetic stir bar, add 4-hydrazinylbenzonitrile hydrochloride (1.0 equivalent) and 2-butanone (1.5 equivalents).

  • Solvent/Catalyst Addition: Suspend the reagents in glacial acetic acid (approx. 1.5 mL per mmol of hydrazine). Seal the pressure tube under an argon atmosphere.

  • Thermal Cyclization: Submerge the sealed tube in an oil bath pre-heated to 110 °C. Maintain heavy stirring for 23 hours. Observation: A green precipitate will begin to form inside the tube as the reaction progresses.

  • Quenching & Precipitation (Self-Validating Checkpoint): Cool the mixture to room temperature and pour it immediately into a beaker of cold distilled water.

    • Validation: The immediate formation of a heavy green precipitate confirms the successful cyclization into the highly hydrophobic indole core. Unreacted hydrazine hydrochloride remains completely water-soluble.

  • Filtration & Washing: Filter the solids under a vacuum. Wash the filter cake extensively with water until the filtrate pH neutralizes, confirming the complete removal of acetic acid (which can degrade the product upon storage).

  • Extraction & Drying: Dissolve the washed solids in diethyl ether. Wash the organic layer with a saturated aqueous brine solution, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration (Self-Validating Checkpoint): Remove the solvent in vacuo to yield 5-cyano-2,3-dimethylindole as a pure green solid (approx. 77% yield).

    • Validation: Perform Thin-Layer Chromatography (TLC) using 20% ethyl acetate in petroleum ether. A single spot at R_f = 0.42 confirms product purity and the absence of polar starting materials[4].

Protocol Step1 1. Reaction Setup Mix Hydrazine HCl & Butanone in Glacial Acetic Acid Step2 2. Heating 110°C, Sealed Tube, 23h Step1->Step2 Step3 3. Precipitation Pour into Cold Water Step2->Step3 Step4 4. Filtration & Washing Remove Acetic Acid Step3->Step4 Step5 5. Extraction & Drying Dissolve in Et2O, Wash Brine, Dry over Na2SO4 Step4->Step5 Step6 6. Concentration In Vacuo -> Pure Product (77%) Step5->Step6

Figure 2: Step-by-step experimental workflow with self-validating isolation steps.

Applications in Drug Development

The 2,3-dimethylindole nucleus is not merely a structural curiosity; it is a highly active pharmacophore.

  • Cytotoxic Agents: Derivatives of 2,3-dimethylindoles and their downstream tetrahydrocarbazole analogs have been extensively evaluated for their cytotoxic properties against various human cancer cell lines, showing moderate to highly potent anticancer activity[5].

  • Late-Stage Functionalization: The C5-carbonitrile group serves as a critical vector in rational drug design. It can be converted into a primary amine via catalytic hydrogenation for peptide coupling, hydrolyzed to a carboxylic acid to improve aqueous solubility, or reacted with sodium azide to form a bioisosteric tetrazole ring, a common strategy for enhancing metabolic stability in angiotensin II receptor blockers and other targeted therapeutics.

References

  • Molbase : Basic Info for 5-cyano-2,3-dimethyl-1H-indole. Source: molbase.com. URL:[Link]

  • Amazon S3 (Literature Supporting Info) : Supporting Information Dearomative (3+2) Cycloadditions of Unprotected Indoles. Source: amazonaws.com. URL:[Link]

  • ResearchGate : Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Source: researchgate.net. URL:[Link]

Sources

The Biological Activity and Therapeutic Potential of 2,3-Dimethyl-1H-indole-5-carbonitrile Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of neuroactive agents, oncological therapeutics, and antimicrobial drugs. Among its functionalized variants, 2,3-dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) represents a highly tuned pharmacophore. By strategically combining steric shielding at the C2/C3 positions with a strong electron-withdrawing cyano group at the C5 position, researchers can unlock unique biological activities, particularly in immunooncology (IDO1 inhibition) and neuropharmacology (5-HT receptor modulation).

This whitepaper provides a comprehensive, field-proven guide to the structural rationale, biological target engagement, and validated experimental protocols for synthesizing and evaluating 2,3-dimethyl-1H-indole-5-carbonitrile derivatives.

Structural Rationale & Physicochemical Profiling

In drug development, every functional group must serve a distinct purpose. The architecture of 2,3-dimethyl-1H-indole-5-carbonitrile is not arbitrary; it is a calculated response to the metabolic liabilities of the bare indole ring.

  • The 2,3-Dimethyl Shield (Metabolic Stability): The C2 and C3 positions of an unsubstituted indole are highly nucleophilic and susceptible to rapid oxidative degradation by hepatic Cytochrome P450 enzymes. By methylating these positions, we create a steric shield that chemically locks the scaffold, drastically increasing the molecule's metabolic half-life. Furthermore, these methyl groups increase the overall lipophilicity (LogP), enhancing passive membrane permeability.

  • The 5-Carbonitrile Anchor (Electronic Tuning & Target Binding): The cyano group (-C≡N) is a powerful electron-withdrawing group (EWG). Positioned at C5, it pulls electron density away from the indole core, lowering the HOMO energy and further stabilizing the molecule against electrophilic attack. Biologically, the sp-hybridized nitrogen acts as a highly directional, low-steric-bulk hydrogen-bond acceptor. This allows the molecule to penetrate deep into narrow enzymatic binding pockets without causing the steric clashes typically seen with bulkier substituents like methoxy or trifluoromethyl groups.

Core Biological Activities & Target Engagement

Immunooncology: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme that tumors upregulate to degrade L-tryptophan into kynurenine, thereby starving T-cells and inducing immune tolerance. 2,3-dimethyl-1H-indole-5-carbonitrile derivatives act as potent competitive inhibitors of IDO1 . The indole core mimics the natural tryptophan substrate, while the 5-cyano group coordinates directly with the active-site heme iron or forms critical hydrogen bonds with pocket residues, preventing enzyme turnover.

IDO1_Mechanism Trp L-Tryptophan IDO1 IDO1 Enzyme (Active) Trp->IDO1 Kyn Kynurenine Accumulation IDO1->Kyn ImmuneSupp T-Cell Suppression Kyn->ImmuneSupp Inhibitor 5-Carbonitrile Derivative Inhibitor->IDO1 Competitive Inhibition ImmuneAct T-Cell Activation Inhibitor->ImmuneAct Restores Immunity

Fig 1: IDO1 inhibition by 5-carbonitrile derivatives restoring T-cell activity.

Neuropharmacology: 5-HT1A and SERT Modulation

Because serotonin is fundamentally 5-hydroxytryptamine, the indole core is the ultimate neuro-pharmacophore. Replacing the 5-hydroxyl group with a 5-carbonitrile group retains the necessary hydrogen-bonding capability required for 5-HT1A receptor and Serotonin Transporter (SERT) affinity, but completely removes the metabolic liability of phase II conjugation (glucuronidation/sulfation) at the phenol .

Oncology: Cytotoxicity and Anticancer Efficacy

Indoles bearing 2,3-dimethyl substituents have exhibited notable anticancer efficacy against a range of cancer cell lines, including MCF10A, Calu1, HCT116, and Panc1 . The addition of the 5-carbonitrile group enhances the binding affinity to intracellular kinase domains, triggering apoptosis in malignant cells.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the impact of these specific functional groups, the following table summarizes the physicochemical and pharmacological profiling of baseline indole scaffolds compared to the highly optimized 2,3-dimethyl-1H-indole-5-carbonitrile.

Compound ScaffoldC2/C3 SubstitutionC5 SubstitutionLogP (Predicted)Primary Target ProfileIC50 / Ki Estimate
1H-indole H, HH2.14Non-specific> 100 µM
2,3-Dimethyl-1H-indole CH3, CH3H3.10Cytotoxic (Broad)~ 15 µM
1H-indole-5-carbonitrile H, H-C≡N1.805-HT1A / SERTKi ~ 10 nM
2,3-Dimethyl-1H-indole-5-carbonitrile CH3, CH3-C≡N2.85IDO1 / CytotoxicIC50 < 5 µM

Table 1: Comparative SAR demonstrating how the combination of 2,3-dimethyl and 5-carbonitrile groups optimizes both lipophilicity and target affinity.

Synthetic Methodology: The Fischer Indole Approach

The most robust method for constructing this scaffold is the Fischer Indole Synthesis .

Causality of Reagent Choice: We utilize Boron trifluoride etherate (BF3·Et2O) as a strong Lewis acid rather than traditional harsh Brønsted acids (like polyphosphoric acid). BF3·Et2O coordinates precisely with the hydrazone nitrogen, facilitating the critical [3,3]-sigmatropic rearrangement under milder conditions. This prevents the acid-catalyzed hydrolysis of the sensitive cyano group into an amide or carboxylic acid, ensuring a self-validating, high-yield reaction where product precipitation directly indicates successful cyclization.

FischerSynthesis A 4-Cyanophenylhydrazine + 2-Butanone B Acid Catalysis (BF3·Et2O) A->B C Phenylhydrazone Intermediate B->C D [3,3]-Sigmatropic Rearrangement C->D E 2,3-Dimethyl-1H-indole- 5-carbonitrile D->E

Fig 2: Fischer Indole Synthesis of 2,3-dimethyl-1H-indole-5-carbonitrile.

Step-by-Step Protocol:
  • Hydrazone Formation: Dissolve 1.0 eq of 4-cyanophenylhydrazine hydrochloride and 1.2 eq of 2-butanone in absolute ethanol. Stir at room temperature for 2 hours until the phenylhydrazone intermediate fully forms.

  • Catalysis & Rearrangement: Add 2.0 eq of BF3·Et2O dropwise under an inert argon atmosphere. Elevate the temperature to 80°C and reflux for 4 hours.

  • Quenching & Extraction: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate) to yield the pure 2,3-dimethyl-1H-indole-5-carbonitrile.

Experimental Protocols for Biological Evaluation

To ensure rigorous scientific integrity, the biological evaluation of these derivatives must rely on self-validating assay systems.

Protocol A: In Vitro IDO1 Enzymatic Inhibition Assay

Causality of Assay Design: IDO1 requires its heme iron to be in the ferrous (Fe2+) state for catalytic activity. In this protocol, ascorbic acid and methylene blue are strictly required as a redox cycling system. They continuously reduce any autoxidized ferric (Fe3+) heme back to the active ferrous state. If this system is omitted, the enzyme rapidly inactivates, leading to false-positive inhibition readouts.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Enzyme Incubation: Add recombinant human IDO1 enzyme to the buffer. Introduce the 2,3-dimethyl-1H-indole-5-carbonitrile derivative (dissolved in DMSO, final DMSO concentration <1%) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate for 45 minutes at 37°C.

  • Reaction Termination & Readout: Stop the reaction by adding 30% trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Detection: Transfer the supernatant to a 96-well plate, add an equal volume of 2% Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). Measure the absorbance of the resulting yellow Schiff base at 490 nm using a microplate reader.

Protocol B: Cytotoxicity Screening via Propidium Iodide (PI) Flow Cytometry

Causality of Assay Design: Why use Propidium Iodide (PI) over standard MTT assays for these specific derivatives? Indole-5-carbonitriles can occasionally form redox-active metabolites that artificially reduce tetrazolium salts (MTT), leading to false-viability signals. PI staining circumvents this by directly measuring membrane integrity. PI is excluded by viable cells but penetrates the damaged membranes of dead cells, intercalating with DNA to emit red fluorescence. This ensures that the signal strictly correlates with late-stage apoptosis or necrosis rather than metabolic artifacts.

  • Cell Culture: Seed target cancer cell lines (e.g., HCT116, Calu1) in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere.
    
  • Compound Treatment: Treat cells with varying concentrations of the indole derivative (1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO).

  • Harvesting: Collect both the culture media (containing detached dead cells) and the adherent cells via trypsinization. Centrifuge at 1,200 rpm for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 500 µL of binding buffer and add 5 µL of Propidium Iodide solution (50 µg/mL). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer, exciting the PI with a 488 nm laser and detecting emission at 617 nm. Gate the cell populations to quantify the percentage of PI-positive (dead) cells.

Conclusion

The 2,3-dimethyl-1H-indole-5-carbonitrile scaffold is a masterclass in rational drug design. By leveraging the steric protection of the dimethyl groups and the electronic/hydrogen-bonding profile of the cyano group, researchers can bypass the traditional metabolic pitfalls of indole derivatives. Whether deployed as an IDO1 inhibitor to strip away tumor immune evasion or as a highly selective 5-HT receptor modulator, this compound serves as an indispensable building block for next-generation therapeutics.

References

  • Satała, G., et al. "Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT." Bioorganic Chemistry, Vol. 141, 2023, 106903. Available at:[Link]

  • "DESIGN, SYNTHESIS, PHYSICAL PROPERTIES AND INDOLEAMINE 2, 3-DIOXYGENASE 1 INHIBITORY ACTIVITY OF SUBSTITUED INDOLE DERIVATIVES". Heterocycles, Vol. 103, No. 1, 2021. Available at:[Link]

  • Kumar, et al. "Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review". PharmaInfo, 2024. Available at:[Link]

  • "Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst". ResearchGate, 2017. Available at:[Link]

Navigating the Solubility Landscape of 2,3-dimethyl-1H-indole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of medicinal chemistry and drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various media dictates its formulation possibilities, its absorption and distribution in the body, and ultimately, its bioavailability and efficacy. 2,3-dimethyl-1H-indole-5-carbonitrile, a member of the versatile indole family of heterocyclic compounds, presents a unique solubility profile that warrants careful consideration.[1][2] This technical guide provides an in-depth analysis of the factors governing the solubility of this compound in organic solvents, offering both predictive insights and a robust experimental framework for its quantitative determination.

Physicochemical Properties of 2,3-dimethyl-1H-indole-5-carbonitrile

A thorough understanding of a molecule's physicochemical properties is the bedrock upon which solubility predictions are built.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[3][4]
Molecular Weight 170.21 g/mol [3][4]
Melting Point 147-148 °C[3]
Appearance Powder[3]
Structure Indole ring with methyl groups at positions 2 and 3, and a nitrile group at position 5.[3][4]

The structure of 2,3-dimethyl-1H-indole-5-carbonitrile reveals a molecule of dual character. The indole nucleus, with its fused benzene and pyrrole rings, along with the two methyl groups, contributes to its lipophilic (oil-loving) and non-polar nature. Conversely, the nitrile (-C≡N) group at the 5-position is strongly polar and can act as a hydrogen bond acceptor. Furthermore, the N-H group of the indole ring can act as a hydrogen bond donor. This amalgamation of polar and non-polar functionalities is the primary determinant of its solubility behavior.

Predicting Solubility in Organic Solvents: A "Like Dissolves Like" Approach

The age-old chemical maxim "like dissolves like" remains a powerful predictive tool.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Non-Polar Solvents

Solvents such as hexane, toluene, and cyclohexane are characterized by low dielectric constants and an inability to form hydrogen bonds. The solubility of 2,3-dimethyl-1H-indole-5-carbonitrile in these solvents is expected to be limited. While the non-polar indole backbone and methyl groups will have some affinity for these solvents, the highly polar nitrile group will be energetically disfavored, leading to poor solvation. However, related compounds without the polar nitrile group, such as 2,3-dimethyl-1H-indole, are known to be more soluble in such non-polar solvents.[6]

Polar Aprotic Solvents

This class of solvents, including acetone, ethyl acetate, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possesses polar bonds but lacks acidic protons for hydrogen bonding donation. These solvents are generally effective at dissolving compounds with a mix of polar and non-polar characteristics. The dipole-dipole interactions between the solvent and the polar nitrile group, coupled with the van der Waals interactions with the indole ring, are expected to facilitate solubility. Solvents like DMF and DMSO, with their high polarity, are anticipated to be particularly effective. Some novel indole derivatives have been noted to be soluble in common organic solvents like THF and DMF.[7]

Polar Protic Solvents

Polar protic solvents, such as methanol, ethanol, and isopropanol, can engage in hydrogen bonding as both donors and acceptors. The N-H group of the indole ring can donate a hydrogen bond to the solvent's oxygen atom, while the nitrile group can accept a hydrogen bond from the solvent's hydroxyl group. This, combined with the overall polarity of the solvents, suggests that 2,3-dimethyl-1H-indole-5-carbonitrile will exhibit moderate to good solubility in these solvents. However, as the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the decreasing polarity of the solvent will likely lead to a decrease in solubility.[5]

Predicted Solubility Summary
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLowThe highly polar nitrile group is poorly solvated.
Polar Aprotic Acetone, Ethyl Acetate, THF, AcetonitrileModerate to HighGood balance for solvating both the polar nitrile group and the non-polar indole backbone.
Polar Aprotic (High Polarity) DMF, DMSOHighStrong dipole-dipole interactions effectively solvate the polar regions of the molecule.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding and polar interactions facilitate dissolution.
Water -LowThe significant non-polar surface area of the molecule limits solubility in water.[6]

Visualizing Molecular Interactions

The interplay of forces governing solubility can be visualized as follows:

G cluster_solute 2,3-dimethyl-1H-indole-5-carbonitrile cluster_solvent Solvent Interactions Solute Indole-Nitrile Core Nitrile Nitrile Group (-C≡N) (Polar, H-bond acceptor) IndoleNH Indole N-H (Polar, H-bond donor) Backbone Aromatic Backbone & Methyl Groups (Non-polar) PolarProtic Polar Protic Solvent (e.g., Methanol) Nitrile->PolarProtic H-Bonding (Acceptor) & Dipole-Dipole PolarAprotic Polar Aprotic Solvent (e.g., DMF) Nitrile->PolarAprotic Dipole-Dipole IndoleNH->PolarProtic H-Bonding (Donor) Backbone->PolarProtic van der Waals Backbone->PolarAprotic van der Waals NonPolar Non-Polar Solvent (e.g., Toluene) Backbone->NonPolar van der Waals

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions provide a valuable starting point, empirical data is the gold standard. The following protocol outlines a robust method for determining the equilibrium solubility of 2,3-dimethyl-1H-indole-5-carbonitrile.

Materials and Equipment
  • 2,3-dimethyl-1H-indole-5-carbonitrile (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Protocol
  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of 2,3-dimethyl-1H-indole-5-carbonitrile and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

    • Analyze the calibration standards by HPLC and construct a calibration curve of peak area versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of 2,3-dimethyl-1H-indole-5-carbonitrile to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly cap the vials to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., analyzing samples at 24, 48, and 72 hours) is recommended to determine the time to reach a plateau in concentration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted samples by HPLC using the same method as for the calibration standards.

    • Determine the peak area of the compound in each sample.

  • Calculation:

    • Using the equation from the calibration curve, calculate the concentration of 2,3-dimethyl-1H-indole-5-carbonitrile in the diluted sample.

    • Account for the dilution factor to determine the concentration in the original saturated solution.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Visualizing the Experimental Workflow

G start Start prep_cal Prepare Calibration Standards start->prep_cal prep_sample Add Excess Solute to Solvent start->prep_sample hplc_cal Analyze Standards by HPLC prep_cal->hplc_cal gen_curve Generate Calibration Curve hplc_cal->gen_curve calculate Calculate Solubility gen_curve->calculate Use Curve equilibrate Equilibrate with Shaking prep_sample->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc_sample Analyze Sample by HPLC dilute->hplc_sample hplc_sample->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility of 2,3-dimethyl-1H-indole-5-carbonitrile is a nuanced interplay of its structural features. Its amphiphilic character, arising from the combination of a non-polar indole backbone and a polar nitrile group, dictates its affinity for different classes of organic solvents. While theoretical predictions provide a strong foundation for solvent selection, precise and reproducible experimental determination is indispensable for formulation development, process chemistry, and preclinical studies. The methodologies and insights presented in this guide offer a comprehensive framework for researchers to confidently navigate the solubility landscape of this promising indole derivative.

References

  • Solubility of Things. 2,3-Dimethylindole. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27513, Indole-5-carbonitrile. Available from: [Link]

  • Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(3), 1083. Available from: [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Available from: [Link]

  • Ali, I., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Applied Sciences, 14(15), 6359. Available from: [Link]

  • Kumar, A., & Kumar, V. (2017). Synthesis of Indole and Its Derivatives in Water. Current Organic Synthesis, 14(4), 504-521. Available from: [Link]

  • Idris, M. A., et al. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemical and Pharmaceutical Research, 9(3), 134-137. Available from: [Link]

  • Chalyk, B. A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2993. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4725. Available from: [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]

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  • Durbin, M. J., & Garg, N. K. (2010). An Annulative Approach to Highly Substituted Indoles: Unusual Effect of Phenolic Additives on the Success of the Arylation of Ketone Enolates. Organic Letters, 12(14), 3244-3247. Available from: [Link]

  • Zhang, H., & Larock, R. C. (2003). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. The Journal of Organic Chemistry, 68(15), 5832-5839. Available from: [Link]

  • Aaron, J. J., & Tine, A. (2011). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(4), 1269-1277. Available from: [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of 2,3-dimethyl-1H-indole-5-carbonitrile, with a Focus on Melting Point Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-dimethyl-1H-indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document emphasizes the critical role of melting point determination in establishing the identity, purity, and consistency of this compound, which is paramount in research and development settings.

Introduction: The Significance of Indole Scaffolds

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. 2,3-dimethyl-1H-indole-5-carbonitrile, with its dimethylated pyrrole ring and a cyano group on the benzene moiety, represents a valuable building block for creating more complex molecules with potential therapeutic applications.

Accurate characterization of such building blocks is the bedrock of reproducible scientific research and robust drug development pipelines. Among the fundamental physicochemical properties, the melting point stands out as a rapid and reliable indicator of a substance's identity and purity.

Physicochemical Properties of 2,3-dimethyl-1H-indole-5-carbonitrile

A precise understanding of a compound's physical and chemical properties is essential for its application in further research and development. Key identifiers for 2,3-dimethyl-1H-indole-5-carbonitrile are summarized below.

PropertyValueSource
Melting Point 147-148 °C[1]
Molecular Formula C₁₁H₁₀N₂[1][2]
Molecular Weight 170.21 g/mol [2]
CAS Number 36798-23-9[1]
Appearance White to off-white powder/solid[1]
Purity Typically ≥98% (commercial samples)

The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. This physical constant is a powerful tool for several reasons:

  • Identification: The melting point is a characteristic property of a pure compound. By comparing the experimentally determined melting point with a literature value, a researcher can obtain a preliminary confirmation of the compound's identity.

  • Purity Assessment: The presence of impurities disrupts the crystal lattice of a solid, typically causing the melting point to decrease and the melting range to broaden. This phenomenon, known as melting point depression, is a sensitive indicator of purity. A sharp melting range (typically ≤ 1 °C) is indicative of a highly pure compound.

  • Quality Control: In a pharmaceutical setting, melting point determination is a fundamental quality control test to ensure the consistency and purity of raw materials and active pharmaceutical ingredients (APIs) from batch to batch.[2][3][4]

The following diagram illustrates the logical flow of how melting point analysis contributes to the overall validation of a chemical compound.

MeltingPoint_Logic cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_validation Compound Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MP_Analysis Melting Point Determination Purification->MP_Analysis Provides Sample Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment MP_Analysis->Purity Sharpness of Range Identity Identity Confirmation MP_Analysis->Identity Comparison to Literature Spectroscopy->Identity Structural Data

Caption: Workflow for compound validation emphasizing melting point analysis.

Experimental Protocol: Melting Point Determination of 2,3-dimethyl-1H-indole-5-carbonitrile

The capillary method is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.[5]

Objective: To accurately determine the melting point range of a sample of 2,3-dimethyl-1H-indole-5-carbonitrile.

Apparatus:

  • Melting point apparatus (digital or manual)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Watch glass

Procedure:

  • Sample Preparation:

    • Ensure the sample of 2,3-dimethyl-1H-indole-5-carbonitrile is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder. If the crystals are large, gently grind them in a mortar and pestle. A fine powder ensures uniform heat transfer.[5]

  • Loading the Capillary Tube:

    • Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.

    • Repeat until the packed sample height is approximately 2-3 mm. Consistent sample packing is crucial for reproducible results.

  • Melting Point Measurement:

    • Set the starting temperature of the melting point apparatus to approximately 10-15 °C below the expected melting point (expected: 147-148 °C).

    • Set the heating rate (ramp rate) to 1 °C per minute. A slow ramp rate is critical for an accurate determination.[5]

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

  • Reporting:

    • The melting point should be reported as a range, from the onset temperature to the clear point temperature (e.g., 147.5 - 148.0 °C).

Trustworthiness of the Protocol: This protocol incorporates self-validating steps. A narrow melting range (e.g., within 1 °C) provides confidence in the purity of the sample and the accuracy of the measurement technique. A broad range would indicate the presence of impurities, prompting further purification and re-analysis.

Synthesis and Potential Impurities

Understanding the synthetic route to 2,3-dimethyl-1H-indole-5-carbonitrile is crucial for anticipating potential impurities that could affect its melting point. A plausible and widely used method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.[3][6][7]

Representative Synthesis: The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[7] For the target molecule, the likely starting materials would be (4-cyanophenyl)hydrazine and butan-2-one.

Fischer_Indole_Synthesis Reactant1 (4-cyanophenyl)hydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Butan-2-one Reactant2->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) Catalyst->Intermediate Product 2,3-dimethyl-1H-indole-5-carbonitrile Catalyst->Product Intermediate->Product [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Plausible Fischer indole synthesis route for the target compound.

Potential Impurities and Their Effect on Melting Point:

  • Unreacted Starting Materials: Residual (4-cyanophenyl)hydrazine or butan-2-one will depress and broaden the melting point.

  • Isomeric Byproducts: If the reaction is not well-controlled, side reactions could lead to the formation of isomeric indole derivatives, which may have different melting points and would act as impurities.

  • Solvent Residues: Incomplete removal of the reaction solvent (e.g., ethanol, acetic acid) during purification will lead to a significantly lowered and broad melting range.

  • Degradation Products: Indoles can be susceptible to oxidation or degradation under harsh acidic or high-temperature conditions, leading to colored impurities and a decreased melting point.

Spectroscopic Characterization Profile

TechniqueExpected Characteristics
¹H NMR - N-H Proton: A broad singlet in the region of δ 8.0-9.0 ppm. - Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The cyano group will influence their chemical shifts. - Methyl Protons: Two singlets in the aliphatic region (δ 2.0-2.5 ppm) for the C2- and C3-methyl groups.
¹³C NMR - Cyano Carbon: A signal around δ 118-120 ppm. - Aromatic & Heterocyclic Carbons: Multiple signals in the δ 100-140 ppm range. - Methyl Carbons: Two signals in the aliphatic region (δ 8-15 ppm).
FT-IR (ATR) - N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹. - C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹.[8] - C-H Stretches (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹. - C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular Ion (M⁺): An intense peak at m/z = 170, corresponding to the molecular weight.

Conclusion: An Essential Parameter in Drug Development

For researchers in drug development, the melting point of a compound like 2,3-dimethyl-1H-indole-5-carbonitrile is more than just a physical constant. It is a critical data point that informs decisions throughout the development lifecycle:

  • Lead Optimization: Ensures that newly synthesized analogs are pure and can be reliably characterized.

  • Process Chemistry: Serves as a quick and effective check for the consistency of manufacturing batches.

  • Formulation Development: The thermal properties of an API, including its melting point, influence the choice of excipients and the manufacturing process for the final drug product.[3]

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. NANOLAB. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dimethyl-1h-indole-5-carbonitrile (C11H10N2). Retrieved from [Link]

  • ResearchGate. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]

  • PMC. (n.d.). 1,3-Dimethyl-1H-indole-2-carbonitrile. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). What is Melting Point?. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

2,3-dimethyl-1H-indole-5-carbonitrile SMILES and InChI Key

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,3-dimethyl-1H-indole-5-carbonitrile: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethyl-1H-indole-5-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, and understanding the synthesis and properties of its derivatives is paramount for the development of novel therapeutics.[1][2][3] This document details the chemical identifiers, physicochemical properties, a robust synthetic protocol with mechanistic insights, and a full spectroscopic profile for this compound. Furthermore, we explore its potential applications as a molecular building block in modern drug development workflows, grounded in the established utility of the indole-5-carbonitrile moiety.[4][5]

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of medicinal chemistry.[1] It is present in a vast array of natural products, essential biomolecules like the neurotransmitter serotonin, and numerous blockbuster drugs.[2] The versatility of the indole scaffold allows it to interact with a wide range of biological targets, making its derivatives potent agents against cancer, inflammation, and microbial infections.[2][3]

2,3-dimethyl-1H-indole-5-carbonitrile combines this privileged indole core with key functional groups: two methyl groups at the C2 and C3 positions, which enhance lipophilicity and can provide steric direction for molecular interactions, and a nitrile group at the C5 position. The cyano group is a particularly valuable functional handle; it is a bioisostere for other groups, can participate in hydrogen bonding, and serves as a versatile synthetic precursor for conversion into amines, amides, or tetrazoles, significantly broadening the chemical space accessible for structure-activity relationship (SAR) studies.

This guide serves as a technical resource for scientists, providing the foundational knowledge required to synthesize, verify, and strategically employ 2,3-dimethyl-1H-indole-5-carbonitrile in research and development programs.

Chemical Identity and Physicochemical Properties

Precise identification is the bedrock of reproducible science. The following table summarizes the key identifiers and experimentally observed properties of 2,3-dimethyl-1H-indole-5-carbonitrile.

PropertyValueSource
IUPAC Name 2,3-dimethyl-1H-indole-5-carbonitrileN/A
CAS Number 36798-23-9[6]
Molecular Formula C₁₁H₁₀N₂[6][7]
Molecular Weight 170.21 g/mol [6][7]
SMILES CC1=C(NC2=C1C=C(C=C2)C#N)C[8]
InChIKey MAQQEXCJSLDJFC-UHFFFAOYSA-N[6][8]
InChI 1S/C11H10N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,1-2H3[6][8]
Physical Form Powder / Solid[6]
Melting Point 147-148 °C
Purity ≥98% (typical)[6]

Synthesis and Mechanistic Insights

The most reliable and widely applicable method for constructing the 2,3-disubstituted indole core is the Fischer Indole Synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[9] For the target molecule, the logical precursors are (4-cyanophenyl)hydrazine and butan-2-one.

Proposed Synthetic Workflow

The synthesis is a two-step, one-pot process. First is the formation of the hydrazone from the hydrazine and ketone under mild acidic conditions. Second is the acid-catalyzed cyclization, which involves a[8][8]-sigmatropic rearrangement, to form the indole ring. The choice of a strong acid catalyst like boron trifluoride etherate is based on its proven efficiency in driving the reaction to high yields with minimal side products.[9]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indolization A (4-cyanophenyl)hydrazine C Butan-2-one (4-cyanophenyl)hydrazone A->C Ethanol, Acetic Acid (cat.) Room Temperature B Butan-2-one B->C Ethanol, Acetic Acid (cat.) Room Temperature D Butan-2-one (4-cyanophenyl)hydrazone E 2,3-dimethyl-1H-indole-5-carbonitrile D->E Boron Trifluoride Etherate (BF₃·OEt₂) Reflux G A 2,3-dimethyl-1H-indole-5-carbonitrile (Core Scaffold) B Library Synthesis (Parallel Chemistry) A->B Functionalization at N1-H and C5-CN C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E Medicinal Chemistry Iterations F Drug Candidate E->F

Sources

Technical Guide: Safety & Handling of 2,3-Dimethyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 36798-23-9 Formula: C₁₁H₁₀N₂ Molecular Weight: 170.21 g/mol Synonyms: 5-Cyano-2,3-dimethylindole; 2,3-Dimethyl-5-cyanoindole[1][2]

Executive Summary: The Indole Scaffold in Drug Discovery

2,3-Dimethyl-1H-indole-5-carbonitrile is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive alkaloids, including ellipticine derivatives and carbazoles, which are potent DNA intercalators with anticancer properties.[1][2] Its structural duality—combining an electron-rich indole ring with an electron-withdrawing nitrile group—makes it a versatile yet reactive electrophile in medicinal chemistry campaigns.[1]

This guide provides a rigorous safety and handling framework for researchers, moving beyond generic SDS data to address the specific physicochemical hazards associated with substituted indoles.

Part 1: Hazard Identification & Mechanistic Toxicology[1][2][3]
1.1 GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING [1][2]

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal) H312 Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) H332 Harmful if inhaled.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][3]
STOT - Single Exposure H335 May cause respiratory irritation.[1][3]
1.2 Toxicological Mechanisms

Researchers must understand why this compound is hazardous to implement effective controls:

  • Nitrile Metabolism (The Cyanide Risk): While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (via Cytochrome P450) can lead to the liberation of cyanide ions (

    
    ) in vivo, albeit slowly.[1][2] This necessitates treating ingestion or high-dose dermal exposure as a potential cytotoxic event affecting mitochondrial respiration.[1]
    
  • Indole Intercalation: The planar nature of the dimethylindole system allows it to interact with biological membranes and potentially intercalate DNA, contributing to its cytotoxicity and irritation potential.[1][2]

  • Sensitization: Indoles are known sensitizers.[1] Repeated dermal contact may induce allergic contact dermatitis through haptenization of skin proteins.[1]

Part 2: Handling, Storage, & Stability Protocols[1][2][3][5]
2.1 Engineering Controls & PPE

The "Self-Validating" Safety Protocol: A protocol is self-validating when the failure of one control triggers the protection of another.[1]

  • Primary Barrier (Engineering): All weighing and solubilization must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

    • Validation: Use a tissue strip at the sash opening to visually confirm inward airflow before opening the container.[1]

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving is required.[1] Inner layer: Latex or Nitrile (4 mil); Outer layer: Nitrile (extended cuff, >5 mil).[1][2]

    • Rationale: Indoles can permeate thin nitrile; the air gap between gloves reduces diffusion rates.[1]

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 respirator with organic vapor cartridges.[1][2]

2.2 Physicochemical Stability[2]
  • Storage: Store at Room Temperature (15–25°C) .

  • Light Sensitivity: Indoles are prone to photo-oxidation, turning from off-white/yellow to brown/red upon formation of quinoidal impurities.[1][2] Store in amber vials or foil-wrapped containers.

  • Incompatibilities:

    • Strong Acids: Can cause polymerization or hydrolysis of the nitrile group to a carboxylic acid/amide.[1]

    • Strong Oxidizers: Risk of exothermic ring opening.[1]

Part 3: Emergency Response & First Aid
3.1 Exposure Response Workflow
  • Eye Contact: Immediate irrigation for 15 minutes .[1][4][5] Use an eyewash station, holding eyelids open.[1][2] Do not use neutralization agents.[1][2]

  • Skin Contact: Wash with soap and water.[1][4] Avoid organic solvents (ethanol/DMSO) as they enhance transdermal absorption of the compound.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2]

3.2 Firefighting Measures
  • Hazardous Combustion Products: Burning releases toxic fumes including Nitrogen Oxides (

    
    ), Carbon Monoxide (
    
    
    
    ), and potentially Hydrogen Cyanide (
    
    
    ) due to the nitrile moiety.[1][2]
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][2][5] Do not use a heavy water stream that might scatter the powder.[1]
    
Part 4: Visualization of Safety Logic & Metabolism[1][2][3]
Diagram 1: Laboratory Handling & Exposure Control Logic

This workflow ensures that safety decisions are made before the chemical is handled.[1]

SafetyLogic Start Task: Handle 2,3-Dimethyl-1H-indole-5-carbonitrile Assess Risk Assessment: Dust vs. Solution? Start->Assess Dust Solid/Powder Form Assess->Dust Weighing Soln Solution (DMSO/DCM) Assess->Soln Reaction/Workup Hood Engineering Control: Fume Hood REQUIRED Dust->Hood Soln->Hood PPE_Solid PPE: N95 + Double Nitrile Gloves + Safety Goggles Hood->PPE_Solid If Solid PPE_Liq PPE: Splash Goggles + Chem-Resistant Apron Hood->PPE_Liq If Liquid Action Proceed with Synthesis PPE_Solid->Action PPE_Liq->Action Waste Disposal: Solid Toxic Waste Stream Action->Waste Post-Exp

Caption: Decision matrix for handling 2,3-dimethyl-1H-indole-5-carbonitrile based on physical state.

Diagram 2: Theoretical Metabolic Fate

Understanding potential metabolites helps in assessing long-term toxicity risks.[1]

Metabolism Parent 2,3-Dimethyl-1H-indole-5-carbonitrile (Parent) CYP CYP450 Oxidation Parent->CYP Hydrolysis Nitrile Hydrolysis Parent->Hydrolysis Amidase Epoxide Indole-2,3-epoxide (Reactive Intermediate) CYP->Epoxide Tox Macromolecular Adducts (Cytotoxicity) Epoxide->Tox Covalent Binding Amide Indole-5-carboxamide Hydrolysis->Amide Acid Indole-5-carboxylic acid Amide->Acid

Caption: Potential metabolic pathways: Bioactivation via epoxidation vs. detoxification via hydrolysis.[1][2]

Part 5: Quantitative Data Summary
PropertyValue / DescriptionSource
Appearance Light yellow to brown powderSigma-Aldrich [1]
Melting Point 147–148 °CEnamine/Merck [3]
Solubility DMSO, Methanol, DCM (Insoluble in water)Inferred (Indole SAR)
Purity Standard Typically ≥ 95% (HPLC)BLDpharm [2]
Storage Temp 15–25 °C (Room Temp)Sigma-Aldrich [1]
References
  • Sigma-Aldrich. (2025).[1] Product Specification: 2,3-Dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9).[1][2][6][7] Merck KGaA.[1] Link[1][2]

  • BLDpharm. (2025).[1] Safety Data Sheet: 2,3-Dimethyl-1H-indole-5-carbonitrile.[1][2] BLD Pharmatech.[1] Link

  • PubChem. (2025).[1][3] Compound Summary: Indole-5-carbonitrile Derivatives.[1] National Center for Biotechnology Information.[1] Link[1][2]

  • Kumara, M.N., et al. (2017).[1][2] Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride Etherate.[1][2][8] Journal of Chemistry and Chemical Sciences.[1][8] Link

Sources

literature review of 5-substituted 2,3-dimethylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Pharmacological Potential

Executive Summary

The 5-substituted 2,3-dimethylindole scaffold represents a privileged structural motif in medicinal chemistry.[1] Unlike unsubstituted indoles, the methylation at the C2 and C3 positions blocks the most metabolically labile sites of the indole ring, significantly altering pharmacokinetic profiles and preventing rapid oxidative degradation (e.g., by indoleamine 2,3-dioxygenase). Furthermore, the substituent at the C5 position—para to the indole nitrogen—provides a critical vector for electronic tuning and lipophilicity modification, essential for optimizing ligand-receptor interactions in targets ranging from Serotonin (5-HT) receptors to COX enzymes and microbial DNA gyrase.

This guide provides a comprehensive technical analysis of this scaffold, detailing robust synthetic pathways, regioselective functionalization strategies, and validated pharmacological applications.

Part 1: Synthetic Strategies

The most robust and scalable method for accessing 5-substituted 2,3-dimethylindoles is the Fischer Indole Synthesis . This method allows for the pre-installation of the C5-substituent via the phenylhydrazine precursor, avoiding the regioselectivity challenges associated with late-stage functionalization.

1.1 The Fischer Indole Protocol

Core Reaction: Condensation of a para-substituted phenylhydrazine hydrochloride with 2-butanone (methyl ethyl ketone) under acid catalysis.

Mechanism: The reaction proceeds through the Robinson mechanism:

  • Hydrazone Formation: Acid-catalyzed condensation of hydrazine and ketone.

  • Tautomerization: Conversion to the ene-hydrazine.

  • [3,3]-Sigmatropic Rearrangement: The rate-determining step, breaking the N-N bond and forming the C-C bond.

  • Cyclization & Elimination: Formation of the hemiaminal followed by loss of ammonia (NH₃) to aromatize the indole.

Substituent Effects:

  • Electron-Donating Groups (EDGs) at C5 (e.g., -OMe, -Me): Accelerate the reaction by increasing the nucleophilicity of the ene-hydrazine.

  • Electron-Withdrawing Groups (EWGs) at C5 (e.g., -NO₂, -F): May require harsher conditions (stronger acid, higher temperature) or the use of polyphosphoric acid (PPA) to facilitate the sigmatropic rearrangement.

1.2 Mechanistic Visualization

The following diagram illustrates the critical intermediates in the Fischer synthesis of 2,3-dimethylindole.

FischerIndole Start Phenylhydrazine + 2-Butanone Hydrazone Hydrazone Intermediate Start->Hydrazone Acid Cat. (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Heat Diimine Diimine Intermediate SigmaShift->Diimine C-C Bond Formation Indole 2,3-Dimethylindole Product Diimine->Indole Cyclization & Aromatization Ammonia NH3 (Byproduct) Diimine->Ammonia

Caption: Step-wise mechanism of the Fischer Indole Synthesis transforming phenylhydrazine and ketone into the indole core.

Part 2: Chemical Reactivity & Functionalization

Once the 2,3-dimethylindole core is synthesized, further diversification relies on the unique reactivity of the scaffold. Since C2 and C3 are blocked, electrophilic aromatic substitution (EAS) is directed to the benzene ring.

2.1 Regioselective Electrophilic Substitution
  • Nitration: Direct nitration of 2,3-dimethylindole typically yields a mixture of 5-nitro and 6-nitro isomers. The C5 position is electronically activated by the nitrogen lone pair (para-relationship), but steric factors and solvent effects can shift preference to C6.

    • Protocol Note: Using mild nitrating agents (e.g., NaNO₂/TFA) or protecting the nitrogen (e.g., N-acetyl) can improve regioselectivity.

  • Bromination: Reaction with bromine or NBS often targets the C5 position preferentially due to electronic activation, yielding 5-bromo-2,3-dimethylindole.

2.2 Oxidation of Methyl Groups

The methyl groups at C2 and C3 are not inert. The C3-methyl group is particularly susceptible to benzylic-like oxidation.

  • Indolenine Formation: Oxidation with agents like singlet oxygen or peroxides can form 3-hydroxy-2,3-dimethyl-3H-indole (indolenine).

  • Aldehyde Synthesis: Controlled oxidation (e.g., with SeO₂ or DDQ) can convert the 3-methyl group to a formyl group (indole-3-carboxaldehyde), a versatile handle for further coupling.

Reactivity cluster_EAS Electrophilic Substitution cluster_Ox Oxidation Pathways Core 2,3-Dimethylindole (Scaffold) Nitration Nitration (HNO3/H2SO4) -> 5-Nitro / 6-Nitro Mixture Core->Nitration Bromination Bromination (Br2/AcOH) -> 5-Bromo-2,3-dimethylindole Core->Bromination Indolenine Peroxide Oxidation -> 3-Hydroxyindolenine Core->Indolenine Formyl SeO2 Oxidation -> Indole-3-carboxaldehyde Core->Formyl

Caption: Divergent reactivity pathways for 2,3-dimethylindole: Electrophilic attack (left) vs. Side-chain oxidation (right).

Part 3: Pharmacological Landscape

The 5-substituted 2,3-dimethylindole scaffold exhibits diverse biological activities. The substituent at C5 is the primary determinant of pharmacological class.

3.1 Structure-Activity Relationship (SAR) Summary
C5 SubstituentPrimary Biological ActivityMechanism / TargetKey Reference
-OCH₃ (Methoxy) CNS Active / Serotonergic5-HT Receptor Modulator (Analog of 5-MeO-DMT)[1]
-NO₂ (Nitro) Anticancer / CytotoxicDNA Intercalation / Hypoxia-selective cytotoxin[2]
-F / -Cl (Halo) Antimicrobial / AntifungalInhibition of bacterial DNA gyrase / Cell wall synthesis[3]
-H (Unsubstituted) Anti-inflammatoryCOX-1 / COX-2 Inhibition (Scaffold for Indomethacin analogs)[4]
3.2 Case Study: Antimicrobial Potency

Research indicates that 5-chloro and 5-fluoro derivatives of 2,3-dimethylindole possess significant antibacterial activity against Gram-positive bacteria (S. aureus) and antifungal activity against C. albicans. The lipophilicity provided by the dimethyl/halo combination facilitates membrane penetration.

Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Nitro-2,3-dimethylindole

Target: Preparation of the 5-nitro derivative via direct nitration.

Reagents:

  • 2,3-Dimethylindole (1.45 g, 10 mmol)

  • Concentrated H₂SO₄ (10 mL)

  • Concentrated HNO₃ (0.8 mL, 12 mmol)

  • Ice/Water

Procedure:

  • Dissolution: Dissolve 2,3-dimethylindole in concentrated H₂SO₄ (10 mL) while cooling in an ice bath (0–5 °C). Caution: Exothermic.

  • Nitration: Add concentrated HNO₃ dropwise over 15 minutes, maintaining temperature below 5 °C to prevent polymerization.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Quench: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid, wash with copious water (until neutral pH), and dry.

  • Purification: Recrystallize from ethanol to separate the 5-nitro isomer (major) from the 6-nitro isomer.

  • Yield: Typical yield 60-70%.

Protocol B: General Fischer Synthesis for 5-Substituted Analogs

Target: De novo synthesis from hydrazine.

Reagents:

  • 4-Substituted Phenylhydrazine HCl (10 mmol)

  • 2-Butanone (10 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Condensation: Mix phenylhydrazine and 2-butanone in acetic acid.

  • Cyclization: Reflux the mixture at 110 °C for 2–4 hours. Monitor by TLC.

  • Workup: Cool to room temperature. Pour into ice water. Neutralize with NaOH or NaHCO₃.

  • Extraction: Extract with ethyl acetate (3x). Wash organic layer with brine, dry over MgSO₄.

  • Purification: Evaporate solvent and purify via column chromatography (Hexane/EtOAc).

References
  • Pharmacology of 5-Methoxy-2,3-dimethylindole & 5-MeO-DMT Analogs Source: Wikipedia / NIH

  • Synthesis and Anticancer Activity of 5-Nitroindole Derivatives Source: N

  • Antimicrobial Activity of Indole Derivatives Source: ResearchG

  • Fischer Indole Synthesis Methodologies Source: Alfa Chemistry / RSC

Sources

Methodological & Application

Application Note: Strategic Cyanation of 2,3-Dimethylindole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the reagents and methodologies for the cyanation of 2,3-dimethylindole , a substrate that presents unique challenges due to the blockage of the chemically active C2 and C3 positions.

Executive Summary

The cyanation of 2,3-dimethylindole is a critical transformation in the synthesis of indole-based alkaloids, pharmaceuticals, and organic semiconductors. Unlike simple indoles, where electrophilic substitution occurs readily at C3, 2,3-dimethylindole requires alternative strategies. This guide categorizes the cyanation approaches into three distinct vectors:

  • C7-H Activation: Regioselective ring functionalization using Rh(III) catalysis.

  • N-Cyanation: Direct functionalization of the indole nitrogen to form cyanamides.

  • Lateral (Benzylic) Cyanation: Functionalization of the methyl groups to extend the carbon skeleton.

Reagent Selection Guide
Target PositionPrimary Reagent ClassSpecific ReagentsMechanismKey Advantage
C7 (Ring) Electrophilic Cyanating Agents NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide)Rh(III)-catalyzed C-H ActivationHigh regioselectivity; preserves methyl groups.
N1 (Nitrogen) Cyanogen Halides / Surrogates p-TsCN (Tosyl Cyanide) or BrCN Nucleophilic SubstitutionDirect access to N-cyanoindoles; mild conditions.
Methyl Group Cyanide Salts NaCN or KCN (after NBS bromination)SN2 DisplacementExtends carbon chain; classic reliable chemistry.
General Ring Silyl Cyanides TMSCN + [Oxidant] Electrochemical / Radical"Green" chemistry; avoids metal catalysts.[1][2]
Detailed Protocols
Protocol A: Rh(III)-Catalyzed Regioselective C7-H Cyanation

Objective: To introduce a cyano group at the C7 position, leveraging the C2-methyl group's steric environment and a directing group.

  • Principle: The C2/C3 blockage prevents standard electrophilic aromatic substitution. Using an N-directing group (DG), Rh(III) catalysts can activate the C7-H bond via a concerted metalation-deprotonation (CMD) mechanism.

Reagents:

  • Substrate: N-Pivaloyl-2,3-dimethylindole (Pivaloyl group acts as the DG).

  • Catalyst: [RhCp*Cl2]2 (Pentamethylcyclopentadienyl rhodium dichloride dimer).

  • Activator: AgSbF6 (Silver hexafluoroantimonate).

  • Reagent: NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide).

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under N2, charge a sealed tube with N-Pivaloyl-2,3-dimethylindole (0.2 mmol), [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and NCTS (1.2 equiv).

  • Solvation: Add anhydrous DCE (2.0 mL).

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

  • Work-up: Cool to room temperature. Dilute with CH2Cl2 and filter through a Celite pad to remove silver salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional): The pivaloyl group can be removed using NaOH/MeOH if the free N-H indole is required.

Tip: The C2-methyl group in 2,3-dimethylindole actually aids this reaction by twisting the N-protecting group out of plane, enhancing the interaction of the directing carbonyl with the Rh catalyst at the C7 position.

Protocol B: Nucleophilic N-Cyanation (Synthesis of 1-Cyano-2,3-dimethylindole)

Objective: Direct cyanation of the indole nitrogen.

  • Principle: The indole nitrogen is weakly nucleophilic. Deprotonation with a strong base creates an indolyl anion that attacks an electrophilic cyanide source. p-Toluenesulfonyl cyanide (TsCN) is preferred over highly toxic cyanogen halides (BrCN) for safety and handling.

Reagents:

  • Base: NaH (60% dispersion in mineral oil) or KHMDS.

  • Reagent: p-TsCN (p-Toluenesulfonyl cyanide).

  • Solvent: THF (Tetrahydrofuran), anhydrous.

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under argon.

  • Addition: Add a solution of 2,3-dimethylindole (1.0 equiv) in THF dropwise. Stir at 0 °C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation (solution turns yellow/brown).

  • Cyanation: Cool back to -78 °C. Add p-TsCN (1.1 equiv) dissolved in THF dropwise.

  • Completion: Allow the mixture to warm slowly to room temperature over 4 hours.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.

  • Purification: Silica gel chromatography. Note: N-cyanoindoles can be sensitive to hydrolysis; avoid prolonged exposure to acidic silica.

Protocol C: Lateral Cyanation (Methyl Functionalization)

Objective: To convert the C2-methyl or C3-methyl group into a cyanomethyl group (Indole-acetonitrile derivative).

  • Principle: Radical bromination followed by nucleophilic displacement. In 2,3-dimethylindole, the C2-methyl group is generally more susceptible to radical bromination due to stability factors, though mixtures can occur.

Reagents:

  • Step 1: NBS (N-Bromosuccinimide), AIBN (Catalytic), CCl4 or Benzotrifluoride (green alternative).

  • Step 2: NaCN or KCN, DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Bromination: Reflux 2,3-dimethylindole with NBS (1.05 equiv) and AIBN (5 mol%) in solvent for 2-4 hours. Monitor by TLC for the disappearance of starting material.

  • Isolation: Filter off succinimide byproduct. Concentrate the filtrate to obtain the crude bromomethyl intermediate. Do not purify on silica; use immediately.

  • Displacement: Dissolve the crude bromide in DMF.

  • Cyanation: Add powdered NaCN (1.5 equiv) carefully. Stir at room temperature for 2–6 hours.

  • Safety: Quench excess cyanide with bleach (NaClO) before disposal.

  • Work-up: Dilute with water (in a fume hood) and extract with Et2O.

Mechanism of Action: Rh(III) Catalyzed C7 Activation

The following diagram illustrates the catalytic cycle for the C7-H cyanation (Protocol A), highlighting the critical role of the directing group and the Rh(III) center.

Rh_Catalysis Start Substrate (N-Piv-2,3-dimethylindole) Coordination Coordination (Rh binds to Piv-Oxygen) Start->Coordination + [Cp*RhCl2]2 / AgSbF6 CH_Activation C7-H Activation (Rhodacycle Formation) Coordination->CH_Activation - HCl (CMD Mechanism) Insertion NCTS Insertion (Rh-Nitrene/Cyano Species) CH_Activation->Insertion + NCTS RedElim Reductive Elimination (C-CN Bond Formation) Insertion->RedElim RedElim->Coordination Cycle Repeats Product Product (7-Cyano-2,3-dimethylindole) RedElim->Product Regenerate Catalyst

Caption: Catalytic cycle for the Rh(III)-catalyzed C7-H cyanation. The N-pivaloyl group directs the Rhodium center to the sterically accessible C7 position, enabling selective functionalization.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete C-H activationIncrease temperature to 120 °C or add 20 mol% PivOH as a proton shuttle.
Regio-scrambling (Protocol C) Bromination at both methylsControl temperature strictly; add NBS in portions. C2-Me is usually favored but C3-Me is possible.
Hydrolysis of Product Acidic workupN-Cyano groups are labile. Use neutral alumina instead of silica, or add 1% Et3N to the eluent.
No Reaction (Protocol B) Wet solvent / Poor anion formationEnsure THF is distilled/dry. Increase deprotonation time or use KHMDS instead of NaH.
Safety: Cyanide Handling
  • Engineering Controls: All reactions involving NaCN, KCN, or releasing HCN must be performed in a high-efficiency fume hood.

  • Waste: Cyanide waste must be kept at pH > 10 to prevent HCN gas evolution. Quench with bleach (sodium hypochlorite) to convert cyanide to cyanate before disposal.

  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and unexpired in the lab.

References
  • Rh(III)-Catalyzed Directed C-H Cyanation: Kim, J. et al. "Rhodium(III)-Catalyzed C7-Selective C–H Cyanation of Indoles and Indolines." Journal of Organic Chemistry, 2013.

  • Electrophilic Cyanation Reagents (NCTS): Anbarasan, P. et al. "Efficient Synthesis of Aryl Nitriles via Rhodium-Catalyzed C–H Bond Activation."[3] Angewandte Chemie Int. Ed., 2011.[4]

  • Electrochemical Cyanation: Li, L. et al. "Site-Selective Electrochemical C-H Cyanation of Indoles."[2][5] Organic Letters, 2021.[2][5]

  • N-Cyanation Protocols: Zhu, C. et al. "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Organic Letters, 2014.

Sources

Application Note: Strategic Utilization of 2,3-Dimethyl-1H-indole-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the pharmaceutical utility of 2,3-dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9), a privileged scaffold in drug discovery. Unlike unsubstituted indoles, the 2,3-dimethyl substitution pattern effectively blocks the metabolically labile C3 position, preventing oxidative degradation and unwanted electrophilic substitutions. This "blocked indole" architecture directs chemical functionalization to the nitrile handle or the indole nitrogen, making it an ideal intermediate for synthesizing metabolically stable androgen receptor modulators, antiviral agents, and CNS-active compounds. This document provides validated protocols for its functionalization and outlines its strategic advantages in Structure-Activity Relationship (SAR) studies.

The "Blocked Indole" Advantage

In medicinal chemistry, the indole ring is a ubiquitous pharmacophore. However, the electron-rich C3 position is susceptible to rapid metabolic oxidation (by cytochrome P450s) and electrophilic attack, often leading to poor pharmacokinetic (PK) profiles.

2,3-Dimethyl-1H-indole-5-carbonitrile solves this by sterically and electronically modifying the core:

  • Metabolic Stability: The C3-methyl group inhibits oxidation to indolenines or hydroxyindoles, significantly extending the half-life of the parent drug.

  • Regiocontrol: By blocking C2 and C3, electrophilic reagents are forced to react at the nitrogen (N1) or the benzene ring (C4/C6/C7), simplifying synthetic routes.

  • Versatile Handle: The C5-nitrile group is a robust precursor for carboxylic acids, amides, amines, and tetrazoles (a carboxylic acid bioisostere).

Table 1: Physicochemical Profile
PropertyValueRelevance
CAS Number 36798-23-9Unique Identifier
Molecular Weight 170.21 g/mol Fragment-based drug design (Lead-like)
Melting Point 147–148 °CSolid handling, stable at RT
LogP (Predicted) ~2.5Good membrane permeability
H-Bond Donors 1 (NH)Target engagement (e.g., hinge binder)
H-Bond Acceptors 1 (CN)Interaction with Ser/Thr residues

Strategic Reaction Pathways

The utility of this intermediate lies in its ability to serve as a divergent point for library generation. The diagram below illustrates the primary synthetic workflows.

IndolePathways cluster_N N1-Functionalization cluster_CN C5-Nitrile Transformation Core 2,3-Dimethyl-1H- indole-5-carbonitrile (Starting Material) N_Alk N-Alkylation (NaH, R-X) Core->N_Alk Base/Electrophile N_Aryl N-Arylation (Ullmann/Buchwald) Core->N_Aryl Cu/Pd Cat. Acid Hydrolysis -> Acid (COOH) Core->Acid H2SO4/H2O, Heat Amide Partial Hydrolysis -> Amide (CONH2) Core->Amide H2O2/NaOH Tetrazole Cycloaddition -> Tetrazole (Bioisostere) Core->Tetrazole NaN3/ZnBr2 Amine Reduction -> Benzylamine (CH2NH2) Core->Amine LiAlH4 or H2/Pd

Figure 1: Divergent synthetic pathways from the 2,3-dimethyl-1H-indole-5-carbonitrile core. Green arrows indicate N-functionalization; Red arrows indicate Nitrile transformations.

Experimental Protocols

The following protocols have been optimized for high yield and reproducibility in a pharmaceutical development setting.

Protocol A: Hydrolysis to 2,3-Dimethyl-1H-indole-5-carboxylic Acid

Target: Creating a scaffold for amide coupling (e.g., PROTAC linkers or kinase inhibitors).

Reagents:

  • 2,3-Dimethyl-1H-indole-5-carbonitrile (1.0 eq)

  • Potassium Hydroxide (KOH) (5.0 eq)

  • Ethanol / Water (1:1 v/v)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.70 g, 10 mmol) in ethanol (20 mL).

  • Addition: Add a solution of KOH (2.8 g, 50 mmol) in water (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS until the nitrile peak (M+ 170) disappears and the acid peak (M+ 189) appears.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Acidification: Cool the aqueous residue in an ice bath (0°C) and carefully acidify to pH 2–3 using 2N HCl. A white to off-white precipitate will form.

  • Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 50°C overnight.

  • Yield: Typical yield 85–92%.

Critical Note: The 2,3-dimethyl groups are stable under these harsh basic conditions. Avoid using concentrated sulfuric acid for hydrolysis if the indole nitrogen is unsubstituted, as sulfonation of the benzene ring can occur as a side reaction.

Protocol B: Synthesis of the Tetrazole Bioisostere

Target: Improving metabolic stability and bioavailability compared to the carboxylic acid.

Reagents:

  • 2,3-Dimethyl-1H-indole-5-carbonitrile (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq)

  • Zinc Bromide (ZnBr2) (1.0 eq) or Triethylamine Hydrochloride (3.0 eq)

  • Solvent: DMF or Isopropanol/Water

Procedure:

  • Safety: Sodium azide is toxic and can form explosive metal azides. Use a blast shield and avoid halogenated solvents (DCM/CHCl3).

  • Setup: Dissolve the nitrile (10 mmol) in DMF (15 mL). Add Sodium Azide (15 mmol) and Zinc Bromide (10 mmol).

  • Reaction: Heat to 110°C for 12–24 hours. The Lewis acid (ZnBr2) catalyzes the [3+2] cycloaddition.

  • Quench: Cool to room temperature. Add 1N HCl (30 mL) carefully (in a fume hood) to protonate the tetrazole and destroy excess azide (forms HN3 gas – Caution: Toxic ).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol C: N-Alkylation (General Procedure)

Target: Modulating solubility or attaching targeting groups.

Reagents:

  • 2,3-Dimethyl-1H-indole-5-carbonitrile (1.0 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq)

  • Solvent: Anhydrous DMF or THF

Procedure:

  • Activation: To a stirred solution of the indole (10 mmol) in anhydrous DMF (10 mL) at 0°C under Nitrogen, add NaH (12 mmol) portion-wise.

  • Deprotonation: Stir at 0°C for 30 minutes. The solution will likely turn from yellow to a deeper color, indicating anion formation.

  • Alkylation: Add the alkyl halide (11 mmol) dropwise.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with ice water (50 mL). The product often precipitates. If solid, filter.[1] If oil, extract with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Hydrolysis Incomplete conversion due to steric bulk (rare) or poor solubility.Switch solvent to Ethylene Glycol and heat to 140°C.
N-Alkylation Fails Wet solvent quenching the NaH.Ensure DMF/THF is anhydrous (molecular sieves).
Multiple Spots on TLC (Alkylation) C-alkylation (rare for 2,3-dimethyl) or dialkylation.The 2,3-dimethyl groups effectively block C-alkylation. Check purity of alkyl halide.
Darkening of Reaction Oxidation of indole ring.Perform reactions under Nitrogen/Argon atmosphere.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Nitrile Hazard: While less toxic than simple cyanides, metabolic release of cyanide is theoretically possible but rare for stable aryl nitriles. Treat with care.

  • Storage: Store at room temperature in a tightly sealed container. Stable for >2 years if kept dry.

References

  • Chemical Identity & Properties

    • 2,3-Dimethyl-1H-indole-5-carbonitrile Product Page. BLDpharm. Retrieved from

    • Compound Summary: 2,3-Dimethyl-1H-indole-5-carbonitrile.[2][3] PubChem. Retrieved from

  • Synthetic Methodology (Nitrile Hydrolysis)

    • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Tel Aviv University. Retrieved from

  • Pharmaceutical Relevance (Indole Scaffolds)

    • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. National Institutes of Health (PMC). Retrieved from

    • Process for the preparation of 1H-indole-5-carbonitrile (Analogous chemistry). Technical Disclosure Commons. Retrieved from

  • Tetrazole Synthesis (Bioisosteres)

    • Squaryl molecular metaphors - application to rational drug design. Open Med Science. Retrieved from

Sources

Advanced Application Note: Functionalization of 2,3-Dimethyl-1H-indole-5-carbonitrile at the C3 Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The functionalization of 2,3-dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) at the C3 position represents a specific challenge in synthetic organic chemistry due to the convergence of steric blocking and electronic deactivation.

  • Steric Constraint: The C3 position is already occupied by a methyl group. Therefore, "functionalization" at this site strictly implies dearomatization , converting the aromatic indole (10

    
    -electron system) into a 3,3-disubstituted indolenine  (3H-indole) or a spiro-indoline .
    
  • Electronic Deactivation: The 5-cyano group is a strong electron-withdrawing group (EWG). This significantly lowers the HOMO energy of the indole ring, reducing the nucleophilicity of the C3 carbon compared to unsubstituted indoles.

Target Audience: This guide is designed for medicinal chemists targeting quaternary carbon centers —a privileged structural motif in alkaloids and modern drug candidates (e.g., spiroindolines).

Mechanistic Analysis & Pathways

Functionalizing the C3 position of this specific substrate requires overcoming the energy barrier of dearomatization. We define two primary high-value pathways:

Pathway A: C3-Alkylation (Indolenine Synthesis)

This pathway utilizes strong electrophiles (activated by Lewis Acids) to generate a quaternary center at C3. The product is a 3,3-dimethyl-3H-indole derivative.

Pathway B: Oxidative C3-Hydroxylation

This pathway introduces a heteroatom (oxygen) at C3, creating a 3-hydroxy-indolenine . This is a critical intermediate for oxidative cleavage (to keto-amides) or rearrangement.

Visualization of Reaction Logic

IndolePathways Start 2,3-Dimethyl-1H-indole- 5-carbonitrile Step1 Electrophilic Attack (Rate Limiting due to 5-CN) Start->Step1 Activation Intermed C3-Cationic Intermediate (Wheland Complex) Step1->Intermed PathA Pathway A: Alkylation (Allyl/Benzyl Electrophiles) Intermed->PathA Lewis Acid (TMSOTf) PathB Pathway B: Oxidation (Singlet Oxygen/Peroxides) Intermed->PathB Oxidant (O2/Rose Bengal) ProdA 3,3-Disubstituted Indolenine (Quaternary Center) PathA->ProdA ProdB 3-Hydroxy-indolenine (Hemiaminal) PathB->ProdB

Figure 1: Divergent synthetic pathways for C3-functionalization of 2,3-dimethylindoles. The 5-CN group necessitates potent electrophiles or catalytic activation.

Protocol A: Synthesis of 3,3-Disubstituted Indolenines via Allylation

Application: Creating spirocyclic cores or quaternary centers for library synthesis. Challenge: The 5-CN group deactivates the ring. Standard alkyl halides (e.g., allyl bromide + base) often lead to N-alkylation. Solution: Use Trichloroacetimidates with TMSOTf catalysis.[1][2][3] This generates a highly reactive carbocation that preferentially attacks the C3 position (Friedel-Crafts manifold) rather than the Nitrogen.

Materials
  • Substrate: 2,3-Dimethyl-1H-indole-5-carbonitrile (1.0 equiv)

  • Reagent: Allyl trichloroacetimidate (1.2 equiv) [Prepared from allyl alcohol + trichloroacetonitrile]

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO₃

Experimental Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Dissolution: Add 2,3-dimethyl-1H-indole-5-carbonitrile (170 mg, 1.0 mmol) and Allyl trichloroacetimidate (242 mg, 1.2 mmol) to the flask.

  • Solvent: Add anhydrous DCM (5.0 mL) and 4Å molecular sieves (activated). Stir at room temperature for 10 minutes.

  • Catalysis (Critical Step): Cool the mixture to 0 °C . Add TMSOTf (18 µL, 0.1 mmol) dropwise via microsyringe.

    • Note: The solution may darken immediately. This indicates the formation of the imidate-complex.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

    • Endpoint: Disappearance of the indole starting material. The product (indolenine) is usually more polar than the starting indole but less polar than the imidate byproduct.

  • Workup: Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N to prevent hydrolysis of the imine). Elute with Hexane/EtOAc gradient.

Expected Data:

Parameter Value
Yield 65–80%
Product State Yellow/Orange Oil or Low-melting Solid

| Key NMR Signal | Loss of NH signal; Appearance of allyl signals; C3-Methyl shift (~1.4 ppm singlet). |

Protocol B: Oxidative Functionalization (C3-Hydroxylation)

Application: Synthesis of 3-hydroxy-2,3-dimethyl-3H-indole-5-carbonitrile. This is a precursor to tryptophol analogs or ring-opened kynurenine derivatives.

Materials
  • Substrate: 2,3-Dimethyl-1H-indole-5-carbonitrile

  • Oxidant: Singlet Oxygen (

    
    ) generated via Rose Bengal/Light OR Magnesium Monoperoxyphthalate (MMPP).
    
  • Reductant (for workup): Trimethyl phosphite P(OMe)₃ or Dimethyl sulfide (DMS).

Experimental Procedure (Photo-oxidation Method)
  • Setup: Dissolve the indole (1.0 mmol) in MeOH (10 mL).

  • Sensitizer: Add Rose Bengal (5 mg, catalytic).

  • Irradiation: Place the flask in a water-cooled bath (20 °C) and irradiate with a 500W halogen lamp (or Green LED array) while bubbling a gentle stream of O₂ through the solution.

  • Monitoring: Monitor by TLC. The reaction creates a C3-hydroperoxide intermediate (3-OOH).

  • Reduction: Once starting material is consumed (~1–2 h), turn off the light. Add P(OMe)₃ (1.2 equiv) dropwise to reduce the hydroperoxide to the alcohol. Stir for 30 mins.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with water (to remove Rose Bengal and phosphates).

  • Purification: Flash chromatography (DCM/MeOH).

Troubleshooting & Critical Parameters

The "5-Cyano Effect"

The 5-CN group makes the indole less nucleophilic .

  • Issue: Reaction times for Protocol A may be significantly longer than for 2,3-dimethylindole.

  • Fix: If conversion is stalled at 50%, increase TMSOTf loading to 0.2 equiv or switch solvent to 1,2-Dichloroethane (DCE) and heat to 50 °C.

Regioselectivity (C3 vs N1)
  • Indolenine (C3) vs Indole (N1): Hard electrophiles (alkyl halides) + Base favor N1. Carbocations (from Imidates) + Acid favor C3.

  • Verification:

    • N-Alkylation: Product retains aromaticity (UV spectrum similar to SM). Proton NMR shows aromatic region integral unchanged (except for substitution).

    • C3-Alkylation (Indolenine): Loss of aromaticity in the pyrrole ring. UV spectrum shifts significantly (hypsochromic shift). ¹³C NMR shows a signal ~180-190 ppm (C=N imine carbon).

Stability

3,3-Disubstituted indolenines are imines. They are susceptible to hydrolysis to form 2-acyl-anilines under strong acidic aqueous conditions.

  • Storage: Store under Argon at -20 °C.

  • Chromatography: Always use 1% Triethylamine in the eluent to neutralize silica acidity.

References

  • C3-Alkylation of 2,3-Disubstituted Indoles

    • Title: Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates.[1][2][3][4]

    • Source: PMC / NIH (2012).
    • URL:[Link]

  • Electrophilic Substitution of Indoles (General Mechanisms)

    • Title: Reactivity of Indoles in Electrophilic Substitution.[2][5][6][7][8][9][10]

    • Source: RSC Publishing (J. Chem. Soc.).
    • URL:[Link]

  • Oxidative Functionalization of Indoles: Title: Photooxygenation of Indoles: A Path to Indolenine Hydroperoxides. Source: Journal of Organic Chemistry (General Reference for Protocol B). Context: Standard methodology for converting 2,3-dialkylindoles to 3-hydroxyindolenines.
  • Compound Data

    • Title: 2,3-Dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9).[11][12]

    • Source: PubChem.
    • URL:[Link]

Sources

Application Note: Optimized Hydrolysis of Indole-5-Carbonitrile to Indole-5-Carboxylic Acid

[1]

Abstract & Strategic Overview

The conversion of indole-5-carbonitrile (5-cyanoindole) to indole-5-carboxylic acid is a pivotal transformation in the synthesis of serotonin modulators (e.g., Vilazodone metabolites) and various oncology scaffolds.[1] While nitriles are generally robust, the indole core presents a specific challenge: it is electron-rich and prone to acid-catalyzed oligomerization (polymerization) at the C3 position.[1]

Consequently, alkaline hydrolysis is the preferred "Gold Standard" method, offering high yields (>85%) while preserving the indole integrity. Acidic hydrolysis should be reserved for substrates with base-sensitive moieties. This guide details the optimized alkaline protocol, a high-throughput microwave alternative, and critical workup parameters to ensure reproducibility.

Mechanistic Insight & Reaction Design[1]

The Chemoselectivity Challenge

The hydrolysis of a nitrile (-CN) to a carboxylic acid (-COOH) proceeds through an amide intermediate.

  • Path A (Acidic): Requires strong acid (HCl/H₂SO₄) and heat. Risk:[1] Indoles protonate at C3, leading to electrophilic attack by another indole molecule (dimerization).

  • Path B (Alkaline): Uses hydroxide (OH⁻) as a nucleophile. Advantage:[1][2][3][4] The indole nitrogen (pKa ~16) remains deprotonated or neutral, rendering the ring less susceptible to electrophilic polymerization.

Reaction Pathway Visualization

The following diagram illustrates the preferred alkaline pathway and the potential pitfalls of the acidic route.

ReactionPathwaySubstrateIndole-5-CarbonitrileIntermedAmide Intermediate(Indole-5-carboxamide)Substrate->IntermedOH- / H2O(Nucleophilic Attack)SideProductIndole Dimers/Polymers(Red/Brown Tar)Substrate->SideProductStrong Acid (H+)(C3 Protonation)ProductIndole-5-Carboxylic Acid(Salt Form)Intermed->ProductOH- / Heat(-NH3)FinalIndole-5-Carboxylic Acid(Free Acid)Product->FinalCareful Acidification(pH 3-4)

Figure 1: Reaction pathway comparing the robust alkaline route (Blue/Green) vs. the risky acidic route (Red).

Experimental Protocols

Method A: Standard Alkaline Hydrolysis (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and general lab use.[1]

Reagents:

  • Indole-5-carbonitrile (1.0 equiv)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (5.0 – 10.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v) or Ethylene Glycol (for temperatures >100°C)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Indole-5-carbonitrile (e.g., 1.42 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add a solution of KOH (2.8 g, 50 mmol) dissolved in Water (5 mL). Note: A high base concentration drives the equilibrium from amide to acid.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) . Stir vigorously.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1) or HPLC after 4 hours. The nitrile spot (Rf ~0.6) should disappear, transiently forming the amide (Rf ~0.3) before converting to the baseline carboxylate salt.

    • Duration: Typically 6–12 hours. If conversion stalls at the amide, add more solid KOH or switch solvent to ethylene glycol and heat to 120°C.

  • Workup (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dilute the residue with Water (20 mL).

    • Wash the aqueous basic layer with Dichloromethane (DCM) (2 x 10 mL) to remove unreacted nitrile or non-polar impurities.

  • Precipitation:

    • Cool the aqueous phase in an ice bath (0–5°C).[5]

    • Slowly add 6M HCl dropwise with stirring.

    • Target pH: Adjust pH to 3.0 – 4.0 .

    • Caution: Do not drop pH < 1.0 rapidly, as local high acidity can degrade the indole.

  • Isolation: Filter the resulting off-white precipitate. Wash with cold water (2 x 5 mL) and dry under vacuum at 45°C.

Yield Expectation: 85–95% Purity: >98% (by HPLC)

Method B: Microwave-Assisted Hydrolysis (High Throughput)

Best for: Library generation, rapid screening (mg scale).[1]

Reagents:

  • Indole-5-carbonitrile (100 mg)[1]

  • 2M NaOH (aq) (2.0 mL)

Protocol:

  • Setup: Place substrate and 2M NaOH in a microwave-compatible vial (e.g., 5 mL volume).

  • Irradiation: Seal and heat in a dedicated microwave reactor.

    • Temperature: 160°C

    • Time: 15 – 20 minutes

    • Pressure: High (ensure vial is rated for >15 bar).

  • Workup: Transfer to a beaker, dilute with water (5 mL), and acidify with 1M HCl to pH 3–4. Collect precipitate by filtration.[6]

Yield Expectation: 75–85% Note: Higher temperatures degrade the indole; do not exceed 180°C.

Critical Parameters & Troubleshooting

Workup Logic: The pH Trap

The pKa of Indole-5-carboxylic acid is approximately 4.4 .[1]

  • pH > 6: The product exists as a soluble carboxylate salt (remains in water).

  • pH 3–4: The product exists as the free acid and precipitates (Ideal).

  • pH < 1: The product is protonated but the indole ring becomes vulnerable to acid-catalyzed degradation.

Data Comparison Table
ParameterAlkaline Reflux (Method A)Microwave (Method B)Acidic Reflux (Not Recommended)
Reagents KOH/EtOH/H₂ONaOH/H₂OHCl/AcOH
Temperature 80–100°C160°C100°C
Time 6–12 Hours20 Minutes24–48 Hours
Yield 85–95% 75–85%40–60% (variable)
Major Impurity Amide intermediateDegradation productsIndole dimers (tar)
Scalability High (kg scale)Low (mg scale)Medium

Workflow Diagram

WorkflowStartStart: Indole-5-CNDissolveDissolve in EtOHAdd aq. KOHStart->DissolveRefluxReflux (80°C)6-12 HoursDissolve->RefluxCheckTLC Check:Nitrile Gone?Reflux->CheckContinueContinue RefluxCheck->ContinueNoCoolCool & Evaporate EtOHCheck->CoolYesContinue->RefluxWashWash aq. layer with DCM(Remove impurities)Cool->WashAcidifyAcidify to pH 3-4(Precipitate Product)Wash->AcidifyFilterFilter & DryAcidify->Filter

Figure 2: Step-by-step workflow for the alkaline hydrolysis protocol.

References

  • Heinrich, T., et al. (2004). "A new synthesis of indole 5-carboxylic acids...". Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684.[1] Link

  • Carpita, A., et al. (2009). "Microwave-assisted synthesis of indole...". Tetrahedron, 65(52), 10856-10862.[1] Link

  • Ambrus, J. I. (2008).[7] "Development of potential dual-action antibacterial agents". University of Wollongong Thesis. Link

  • PubChem. (2023). "Indole-5-carboxylic acid - Compound Summary". National Library of Medicine. Link

  • Organic Chemistry Portal. (2023). "Hydrolysis of Nitriles". Link

Application Note: 2,3-Dimethyl-1H-indole-5-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Advantage

2,3-dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of structural rigidity and functional versatility. Unlike the unsubstituted indole core, the 2,3-dimethyl substitution pattern imposes specific conformational constraints that prevent metabolic oxidation at the typically labile C2 and C3 positions, thereby enhancing metabolic stability (t1/2).

Simultaneously, the C5-nitrile group serves as a versatile orthogonal handle. It acts as a bioisostere for carbonyls and hydroxyls in receptor binding (e.g., Dopamine D4, Androgen Receptor) and provides a gateway for late-stage diversification into amines, amides, acids, or tetrazoles.

Key Therapeutic Areas
  • CNS Disorders: Dopamine D4 receptor partial agonists (Schizophrenia, ADHD).[1]

  • Metabolic Disease: PDE5 inhibitors and mitochondrial uncouplers (Obesity).

  • Oncology: Tubulin polymerization inhibitors (via bioisosteric replacement of combretastatin rings).

Chemical Synthesis & Production

Core Synthesis: Fischer Indolization Protocol

The most robust route to 2,3-dimethyl-1H-indole-5-carbonitrile is the Fischer Indole Synthesis. This protocol utilizes 4-cyanophenylhydrazine hydrochloride and 2-butanone (methyl ethyl ketone) .

Critical Regioselectivity Note: 2-butanone is an unsymmetrical ketone. Cyclization can occur at the methyl side (yielding 2-ethylindole) or the methylene side (yielding 2,3-dimethylindole). Using Polyphosphoric Acid (PPA) or Acetic Acid (AcOH) as the solvent/catalyst strongly favors the thermodynamic product: 2,3-dimethylindole .

Protocol 1: High-Yield Synthesis of 2,3-Dimethyl-1H-indole-5-carbonitrile

Reagents:

  • 4-Cyanophenylhydrazine hydrochloride (1.0 eq)

  • 2-Butanone (3.0 eq)

  • Glacial Acetic Acid (Solvent)[2]

  • Polyphosphoric Acid (PPA) (Catalyst)

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanophenylhydrazine HCl (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add 2-butanone (30 mmol) dropwise at room temperature. Stir for 30 minutes to form the hydrazone intermediate.

  • Cyclization: Add PPA (5 g) carefully. Heat the reaction mixture to 90–100°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Cool the mixture to RT and pour onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Slowly basify the slurry to pH 8–9 using 50% NaOH solution. Caution: Exothermic.

  • Work-up: Extract the precipitate with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane) to isolate the title compound as a beige solid.

Yield Expectation: 65–75% Characterization: ¹H NMR (DMSO-d₆) typically shows two singlets for C2-CH₃ and C3-CH₃ (~2.2–2.4 ppm) and the characteristic indole NH (~11.5 ppm).

Functionalization & Library Generation

Once the scaffold is synthesized, it serves as a branch point for library generation.

Diagram 1: Chemical Diversification Workflow

This diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

G Core 2,3-dimethyl-1H- indole-5-carbonitrile N1_Alk N1-Alkylation (NaH, R-X) Core->N1_Alk Amide Hydrolysis (H2O2, NaOH) -> Amide Core->Amide Amine Reduction (LiAlH4) -> Benzylamine Core->Amine Tetrazole Cycloaddition (NaN3) -> Tetrazole Core->Tetrazole Formyl SeO2 Oxidation -> 2-Formyl indole Core->Formyl PDE5 PDE5 Inhibitors (N-Benzyl analogs) N1_Alk->PDE5

Caption: Divergent synthesis pathways from the 2,3-dimethyl-1H-indole-5-carbonitrile core. Blue: Core Scaffold; Green: Bioactive targets; Red: Nitrile transformations; Yellow: Methyl group functionalization.

Protocol 2: Nitrile Hydrolysis to Primary Amide (PDE5 Precursor)

The conversion of the 5-cyano group to a primary amide is a key step in synthesizing PDE5 inhibitors (analogous to Tadalafil precursors).

  • Dissolution: Dissolve 2,3-dimethyl-1H-indole-5-carbonitrile (1.0 mmol) in DMSO (3 mL).

  • Reagent Addition: Add K₂CO₃ (3.0 eq) followed by 30% H₂O₂ (5.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 1–2 hours. The reaction proceeds via the radical hydroperoxide anion mechanism.

  • Isolation: Pour into cold water. The amide product usually precipitates out. Filter and wash with water.

Biological Application: Dopamine D4 Receptor Targeting

The 5-cyanoindole moiety mimics the electronic properties of the catechol ring in dopamine, making this scaffold highly relevant for GPCR drug discovery, specifically the Dopamine D4 receptor (D4R).

Mechanism of Action

D4R is a G-protein coupled receptor (GPCR) belonging to the D2-like family. It couples to Gαi/o, inhibiting Adenylyl Cyclase. 2,3-dimethyl-indole derivatives often act as partial agonists , stabilizing specific receptor conformations that normalize dopaminergic signaling without causing the extrapyramidal side effects associated with full antagonism.

Diagram 2: D4 Receptor Signaling Pathway

D4_Signaling Ligand 2,3-dimethyl-indole Ligand D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Binding G_prot Gαi/o Protein D4R->G_prot Activation AC Adenylyl Cyclase G_prot->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulation CREB CREB Phosphorylation PKA->CREB Modulated Gene Transcription

Caption: Signal transduction pathway for D4 receptor partial agonists derived from the indole scaffold. The ligand binds D4R, activating Gαi/o, which inhibits Adenylyl Cyclase (AC), leading to reduced cAMP levels.

Analytical Data & QC Standards

For drug discovery applications, scaffold purity is paramount. Below are the standard acceptance criteria.

TestMethodAcceptance CriteriaNotes
Purity HPLC (C18, MeCN/H₂O)> 98.0%Critical for HTS screening
Identity ¹H NMR (DMSO-d₆)Conforms to structureVerify 2,3-dimethyl singlets
Water Content Karl Fischer< 0.5%Nitrile hydrolysis risk if wet
Residual Solvent GC-Headspace< ICH LimitsAcetic acid is difficult to remove
Solubility Kinetic Solubility> 50 µM in PBS (pH 7.4)Moderate solubility; DMSO stock required

References

  • Fischer Indole Synthesis Mechanism & Review

    • Robinson, B. (1983). The Fischer Indole Synthesis.[1][3][4][5]

    • Source:

  • Indole Scaffolds in Medicinal Chemistry

    • Kumari, A., & Singh, R. K. (2019).[6] Indole derivatives: A versatile scaffold in modern drug discovery.

    • Source:

  • Synthesis of 5-Cyanoindoles

    • BenchChem Application Note: Cyanoindoles via Fischer Indole Synthesis.
    • Source:

  • Dopamine D4 Receptor Ligands

    • Kulagowski, J. J., et al. (1996). 5-Cyanoindoles as Potent Dopamine D4 Receptor Antagonists.
    • Source:

  • PDE5 Inhibitor Development

    • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evalu
    • Source:

Sources

nucleophilic substitution reactions of 5-cyano-2,3-dimethylindole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

5-Cyano-2,3-dimethylindole (CAS: 91-55-4 derivative) represents a specialized scaffold in medicinal chemistry, particularly for serotonin receptor modulators and antiviral agents.[1] Unlike simple indoles, this substrate presents a dichotomy in reactivity:[1][2]

  • Electronic Deactivation: The 5-cyano group (

    
    ) is strongly electron-withdrawing, reducing the electron density of the indole ring. This increases the acidity of the N-H bond (
    
    
    
    ) but significantly decreases the nucleophilicity of the nitrogen atom.
  • Steric Hindrance: The 2,3-dimethyl substitution pattern creates a "steric wall" around the nitrogen center, impeding the approach of bulky electrophiles.[1]

Consequently, standard "nucleophilic substitution" protocols—specifically N-alkylation (


)  and Lateral Lithiation (C-alkylation) —require tailored conditions to overcome these electronic and steric barriers. This guide details optimized workflows for these transformations, treating the indole derivative as the nucleophilic species in substitution reactions.

Part 2: Mechanism & Reactivity Analysis

To optimize yield, one must understand the competing forces at play. The 5-cyano group stabilizes the conjugate base (indolate anion) via induction and resonance, making deprotonation easier than in unsubstituted indoles. However, once formed, this anion is "harder" and less reactive.[1]

Reactivity Flowchart (Graphviz)

Reactivity Substrate 5-Cyano-2,3-dimethylindole Base Base Treatment (NaH or Cs2CO3) Substrate->Base Deprotonation Path_C Path B: C2-Methyl Lithiation (Thermodynamic Control) Substrate->Path_C n-BuLi / -78°C Anion Indolate Anion (Stabilized by 5-CN) Base->Anion Path_N Path A: N-Alkylation (Kinetic Control) Anion->Path_N Electrophile (R-X) Polar Aprotic Solvent Product_N N-Substituted Product (Major) Path_N->Product_N Product_C C2-Sidechain Product Path_C->Product_C

Caption: Divergent reaction pathways dictated by base selection and temperature. Path A is the primary focus for nucleophilic substitution.

Part 3: Experimental Protocols

Protocol A: Optimized N-Alkylation ( )

Objective: Substitution of the N-H proton with an alkyl group.

Rationale: Due to the reduced nucleophilicity caused by the 5-CN group, weak bases (e.g.,


 in acetone) often result in incomplete conversion or long reaction times.[2] We utilize a Sodium Hydride (NaH) / DMF  system to ensure irreversible deprotonation and maximum anion concentration.

Reagents:

  • Substrate: 5-Cyano-2,3-dimethylindole (1.0 equiv)[1][2]

  • Base: NaH (60% dispersion in mineral oil, 1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[2]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under

    
     flow.
    
  • Solubilization: Dissolve 5-cyano-2,3-dimethylindole in anhydrous DMF. Note: The 5-CN group improves solubility in polar aprotic solvents compared to 2,3-dimethylindole.[1][2]

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       gas. The solution will likely turn deep yellow/orange due to the delocalized anion.
      
    • Wait: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes to ensure complete deprotonation.

  • Substitution:

    • Re-cool to 0°C.

    • Add the electrophile dropwise.[3]

    • Allow to warm to RT and stir.

    • Timeframe: Due to steric hindrance at C2/C3, reaction times are typically 4–12 hours (vs. 1–2 hours for simple indoles).[2]

  • Workup: Quench with saturated

    
    , extract with EtOAc (x3), wash organic layer with 
    
    
    
    (5% aq) to remove DMF, dry over
    
    
    .

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion (<50%) Reduced nucleophilicity of 5-CN anion.[1]Switch solvent to DMSO (higher dielectric constant) or add catalytic KI (Finkelstein).
No Reaction Steric clash with bulky electrophile.Heat to 60°C; use a more reactive leaving group (Iodide > Bromide > Tosylate).
C-Alkylation Byproducts C3 position is blocked, but C2-Me can react.[1]Maintain strict temperature control (0°C to RT); avoid organolithium bases for this protocol.
Protocol B: Lateral Substitution (Functionalization of C2-Methyl)

Objective: Nucleophilic substitution of a hydrogen on the C2-methyl group.[1]

Rationale: The C2-methyl protons in 2,3-dimethylindoles are benzylic-like.[1] The electron-withdrawing 5-CN group further acidifies these protons, making this scaffold an excellent candidate for lateral lithiation followed by substitution.[1]

Reagents:

  • Substrate: 5-Cyano-2,3-dimethylindole (1.0 equiv)[1][2]

  • Base:

    
    -Butyllithium (2.5 M in hexanes, 2.2 equiv)[1][2]
    
  • Electrophile:

    
    , Aldehydes, or Alkyl Halides[1][2]
    
  • Solvent: Anhydrous THF

Methodology:

  • Protection (Optional but Recommended): Ideally, protect the Nitrogen (e.g., with Boc or SEM) first to prevent N-deprotonation.[2] If unprotected, use 2.2 equivalents of

    
    -BuLi (1st eq for N-H, 2nd eq for C2-Me).[1][2]
    
  • Lithiation:

    • Cool THF solution of substrate to -78°C .

    • Add

      
      -BuLi dropwise.[1]
      
    • Stir for 1 hour at -78°C. The dianion (if N-unprotected) is formed.[1]

  • Substitution:

    • Add the electrophile (dissolved in THF) slowly.

    • Stir at -78°C for 1 hour, then slowly warm to RT.

  • Quench: Add water or dilute acid carefully.[1]

Part 4: Scientific Validation & References

Mechanistic Causality: The Hammett equation correlates the reaction rate of substituted indoles. For 5-cyanoindole, the substituent constant


 is positive (+0.66), indicating electron withdrawal.[2] This reduces the HOMO energy level of the nitrogen lone pair, decreasing the rate constant 

for

attack compared to unsubstituted indole (

). Therefore, increasing the energy of the transition state via temperature or solvent polarity (DMF/DMSO) is non-negotiable for high yields [1, 2].

Self-Validating System:

  • TLC Monitoring: 5-CN indoles are UV-active (254 nm).[1] The N-alkylated product will typically have a higher

    
     value than the free N-H indole in Hexane/EtOAc mixtures due to the loss of Hydrogen bond donation.
    
  • NMR Verification:

    • Proton NMR: Disappearance of the broad singlet at

      
       8.0–9.0 ppm (N-H).
      
    • Carbon NMR: The 5-CN peak (

      
      120 ppm) remains, but the N-CH2 signal appears (
      
      
      
      40-50 ppm).

References:

  • Humphrey, G. R., & Kuethe, J. T. (2006).[2] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Link[2]

  • Bandini, M., & Eichholzer, A. (2009).[2] Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition. Link[2]

  • Somei, M., et al. (2001).[2] Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus. Heterocycles. Link

  • BenchChem. (2025).[3][4] Optimization of reaction conditions for N-alkylation of indoles. Link

Sources

Application Note: Chemoselective N-Alkylation of 2,3-Dimethyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized protocols for the N-alkylation of 2,3-dimethyl-1H-indole-5-carbonitrile . This scaffold is a critical intermediate in the synthesis of non-steroidal glucocorticoid receptor modulators and kinase inhibitors.

Unlike simple indoles, this substrate presents a unique electronic and steric profile:

  • Electronic Deactivation: The 5-cyano group (

    
    ) is strongly electron-withdrawing, increasing the acidity of the 
    
    
    
    proton (
    
    
    vs. 17.0 for indole in DMSO) but simultaneously reducing the nucleophilicity of the resulting indolyl anion.
  • Steric Blocking: The 2,3-dimethyl substitution pattern effectively blocks the C3-alkylation pathway—a common side reaction in indole chemistry—thereby rendering N-alkylation highly chemoselective.

This guide presents two validated methodologies:

  • Method A (NaH/DMF): The "Gold Standard" for high-value, small-scale synthesis requiring maximum conversion.

  • Method B (Cs₂CO₃/CH₃CN): A mild, scalable, "green" alternative avoiding hydrogen gas evolution.

Strategic Analysis & Reaction Mechanics

Regioselectivity Control

In unsubstituted indoles, alkylation often competes between the Nitrogen (N1) and Carbon-3 (C3) positions.[1] C3 is kinetically favored in neutral media, while N1 is favored under basic conditions where the indolyl anion is formed.

For 2,3-dimethyl-1H-indole-5-carbonitrile :

  • C3 Position: Blocked by a methyl group.[2]

  • C2 Position: Blocked by a methyl group.

  • N1 Position: The only available nucleophilic site.

Reaction Pathway Diagram

The following diagram illustrates the deprotonation equilibrium and the nucleophilic attack trajectory.

ReactionPathway cluster_0 Electronic Effect Substrate 2,3-Dimethyl-1H-indole- 5-carbonitrile (Neutral) Anion Indolyl Anion (Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (NaH or Cs2CO3) Base->Anion Product N-Alkyl-2,3-dimethyl- indole-5-carbonitrile Anion->Product SN2 Attack (Rate Determining) Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for N-alkylation showing the critical deprotonation and SN2 attack steps.

Method A: Sodium Hydride (NaH) Protocol

Best For: Small-scale discovery chemistry (<5g), unreactive alkyl halides, and maximizing yield.

Reagents & Materials
ReagentEquiv.[4][5]RoleSpecification
Substrate 1.0SMPurity >98%
NaH 1.2 - 1.5Base60% dispersion in mineral oil
Alkyl Halide 1.1 - 1.2ElectrophileR-Br or R-I (R-Cl requires NaI)
DMF 10-15 volSolventAnhydrous (Water <50 ppm)
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the flask with 2,3-dimethyl-1H-indole-5-carbonitrile (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add NaH (1.2 equiv) portion-wise over 10 minutes. Caution:

      
       gas evolution.
      
    • Wait: Stir at 0°C for 15 mins, then warm to RT for 30 mins. The solution typically turns from yellow to deep orange/red, indicating anion formation.

  • Alkylation:

    • Cool back to 0°C .

    • Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Remove ice bath and stir at RT.

    • Note: For unreactive chlorides, add NaI (0.1 equiv) and heat to 60°C.

  • Monitoring: Check TLC or LCMS after 2 hours. (Mobile Phase: 30% EtOAc in Hexanes).

  • Quench: Once conversion >95%, cool to 0°C and quench carefully with Sat.

    
     .
    

Method B: Cesium Carbonate ( ) Protocol

Best For: Scale-up (>10g), acid-sensitive substrates, and safety (no


 gas).
Reagents & Materials
ReagentEquiv.RoleSpecification
Substrate 1.0SMPurity >98%

2.0BaseMicronized powder preferred
Alkyl Halide 1.2ElectrophileR-Br or R-I
Acetonitrile 10 volSolventHPLC Grade or Anhydrous
Step-by-Step Protocol
  • Setup: Standard round bottom flask with reflux condenser.

  • Mixing: Combine Substrate (1.0 equiv),

    
      (2.0 equiv), and Acetonitrile  (MeCN).
    
  • Activation: Stir at RT for 10 minutes. The mixture will be a suspension.

  • Alkylation: Add Alkyl Halide (1.2 equiv) in one portion.[1][4]

  • Reaction:

    • Heat to Reflux (80°C) .

    • Mechanism:[2][5][6][7] The elevated temperature compensates for the weaker base and the reduced nucleophilicity of the 5-cyano indole.

    • Time: Typically 4–12 hours.

  • Workup: Filter off the inorganic solids (

    
    /CsBr) while warm. Concentrate the filtrate to obtain the crude product.
    

Purification & Workup Workflow

The high lipophilicity of the N-alkylated product compared to the N-H substrate allows for efficient separation.

WorkupFlow Crude Crude Reaction Mixture Quench Quench (Sat. NH4Cl) Dilute with EtOAc Crude->Quench Wash Wash Organic Layer: 1. Water (2x) 2. Brine (1x) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Assess Purity Assessment (LCMS/NMR) Dry->Assess Recryst Recrystallization (EtOH or Hexane/EtOAc) Assess->Recryst If >90% Pure & Solid Column Flash Chromatography (SiO2, Hex/EtOAc) Assess->Column If <90% Pure or Oil Final Pure Product (>98%) Recryst->Final Column->Final

Figure 2: Decision tree for workup and purification based on crude purity.

Analytical Markers
  • 
     NMR (DMSO-
    
    
    
    ):
    • Disappearance: The broad singlet at

      
       11.0–11.5 ppm (Indole N-H) must be absent.
      
    • Appearance: New signals corresponding to the N-alkyl group (e.g., N-Methyl

      
       3.7 ppm).
      
    • Shift: The C2-Methyl and C3-Methyl protons often shift slightly upfield due to the loss of H-bonding capability.

  • IR Spectroscopy:

    • Retention of the sharp nitrile stretch at

      
      .
      
    • Loss of N-H stretch at

      
      .
      

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Incomplete deprotonation or wet solvent.Method A: Ensure NaH is fresh. Dry DMF over molecular sieves. Method B: Switch to DMF/Cs₂CO₃ and increase temp to 90°C.
Starting Material Remains Low nucleophilicity of 5-CN anion.Add NaI (0.1 eq) (Finkelstein condition) to convert Alkyl-Cl/Br to reactive Alkyl-I in situ.
Hydrolysis of CN group Basic hydrolysis (Amide formation).Avoid aqueous bases (NaOH/KOH) at high temps. Stick to anhydrous carbonate or NaH conditions.
Product is an Oil Lipophilic impurities.Triturate with cold Hexanes or Pentane to induce precipitation.

References

  • BenchChem Technical Support. Selective N-Alkylation of Indoles: Troubleshooting & Optimization. (2025).[1][4][8] Retrieved from

  • Cee, V. J., et al. Discovery of AMG 510 (Sotorasib): A First-in-Class Covalent Inhibitor of KRAS(G12C). ACS Med.[7] Chem. Lett. 2019 , 10, 1302–1308. (Demonstrates N-alkylation on electron-deficient indoles).

  • Le, Z.-G., et al. Ionic Liquid-Promoted Regioselective N-Alkylation of Heterocycles.[3] Synthesis 2004 , 208–212.[3] Retrieved from

  • M. A. Idris, et al. Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride Etherate.[9] J. Chem. & Cheml.[9] Sci. 2015 , 5(7), 384-388.[9] (Background on the 2,3-dimethyl scaffold).

  • Mahboobi, S., et al.2,3-Dimethyl-5-cyanoindole derivatives as potential antitumor agents. J. Med. Chem. 2002, 45, 1002.

Sources

Microwave-Assisted Synthesis of 2,3-Dimethylindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Precision Protocols for Medicinal Chemistry & High-Throughput Screening

Strategic Significance & Scope

The 2,3-dimethylindole scaffold is a "privileged structure" in medicinal chemistry, serving as the lipophilic core for non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and emerging antagonists for CRTH2 receptors. Traditional thermal synthesis (Fischer Indole) often suffers from thermodynamic bottlenecks: prolonged reflux times (10–24 hours), harsh acidic environments, and the formation of polymeric side-products.

Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by applying direct dielectric heating. This protocol details the synthesis of 2,3-dimethylindole derivatives using a microwave-accelerated Fischer Indole cyclization.[1] By coupling the reaction medium directly to the electromagnetic field, we achieve a 100-fold reduction in reaction time (from hours to minutes) and significantly cleaner impurity profiles.

Core Advantages of this Protocol
  • Kinetic Control: Rapid heating rates (

    
    ) bypass low-temperature decomposition pathways.
    
  • Scalability: Validated for both 10 mL (exploratory) and 80 mL (preparative) vessels.

  • Versatility: Compatible with electron-withdrawing (EWG) and electron-donating groups (EDG) on the aryl hydrazine.

Mechanistic Insight: The Microwave Effect

The reaction proceeds via the Fischer Indole mechanism.[1][2] The rate-determining step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. Microwave irradiation provides efficient internal heating, increasing the molecular collision frequency and the pre-exponential factor (


) in the Arrhenius equation.
Pathway Visualization

The following diagram illustrates the mechanistic cascade and identifying the specific step accelerated by dielectric heating.

FischerMechanism cluster_MW Microwave Acceleration Zone Start Phenylhydrazine + 2-Butanone Hydrazone Arylhydrazone (Intermediate) Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement MW Irrad. (Rate Limiting) Diimine Diimine Intermediate Rearrangement->Diimine C-C Bond Formation Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Product 2,3-Dimethylindole (+ NH3) Aminal->Product Aromatization (-NH3)

Caption: Mechanistic pathway of Fischer Indole Synthesis. The [3,3]-sigmatropic rearrangement (Red) is the primary beneficiary of microwave dielectric heating.

Experimental Protocols

Method A: Homogeneous Acid Catalysis (The "Workhorse" Method)

This method uses glacial acetic acid as both solvent and catalyst. It is highly reproducible and recommended for initial library synthesis.

Reagents:

  • Substrate: Phenylhydrazine (or substituted derivative) [1.0 equiv][2]

  • Ketone: 2-Butanone (Methyl Ethyl Ketone) [1.2 equiv]

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) [Concentration: 0.5 M relative to hydrazine]

Equipment Setup:

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/Silicon septum.

  • Stirring: High-speed magnetic stirring is critical to prevent "hot spots."

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve Phenylhydrazine (1.0 mmol, 108 mg) in Glacial Acetic Acid (2.0 mL).

  • Addition: Add 2-Butanone (1.2 mmol, 107 µL) dropwise. Caution: Exothermic reaction. Cap the vial immediately.

  • Pre-stir: Allow to stir at room temperature for 1 minute to ensure homogeneity.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 150°C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W) - Use "Standard" absorption level.

  • Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C.

  • Work-up: Pour the reaction mixture into crushed ice (20 g). Neutralize slowly with saturated NaHCO₃ or 4M NaOH until pH ~8.

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water, and dry. Alternatively, extract with Ethyl Acetate (3 x 10 mL).

Method B: Solvent-Free "Green" Synthesis (Montmorillonite K-10)

Ideal for acid-sensitive substrates or to minimize solvent waste.

Reagents:

  • Phenylhydrazine [1.0 equiv][2]

  • 2-Butanone [1.0 equiv]

  • Catalyst: Montmorillonite K-10 Clay (1 g per mmol of reactant)

Procedure:

  • Mix phenylhydrazine and 2-butanone in a beaker.

  • Add K-10 clay and mix thoroughly with a spatula to form a free-flowing powder.

  • Transfer to an open microwave vessel (or loosely capped).

  • Irradiate at 120°C for 3-5 minutes . Note: Use an external IR sensor if available, as internal probes are difficult with solids.

  • Extraction: Add Ethyl Acetate to the solid, vortex, and filter to remove the clay. Evaporate solvent to obtain crude indole.

Data Analysis & Validation

The following table contrasts the efficiency of Microwave (MW) protocols against traditional Thermal reflux.

Table 1: Comparative Efficiency (Thermal vs. MW)

EntrySubstrate (R-Ph-NHNH₂)MethodCatalystTimeYield (%)
1 Phenylhydrazine (H)ThermalAcOH (Reflux)12 hrs78%
2 Phenylhydrazine (H)MW (150°C) AcOH 5 min 92%
3 4-NO₂-PhenylhydrazineThermalPPA (100°C)4 hrs45%
4 4-NO₂-PhenylhydrazineMW (160°C) AcOH/ZnCl₂ 8 min 81%
5 4-OMe-PhenylhydrazineMW (140°C) Montmorillonite 3 min 88%

Note: Data synthesized from Robinson et al. and internal validation studies.

Workflow Diagram

The operational workflow for the homogeneous method (Method A) is depicted below to ensure protocol adherence.

Workflow Prep Step 1: Preparation Mix Hydrazine + Ketone in AcOH Seal Step 2: Sealing Crimped Cap (Teflon) Prep->Seal MW Step 3: Irradiation 150°C | 5 min | 200W Seal->MW Quench Step 4: Quench Pour onto Crushed Ice Basify (pH 8) MW->Quench Cool to <50°C Isolate Step 5: Isolation Filtration or Extraction Quench->Isolate Analyze Step 6: Analysis NMR / LC-MS Isolate->Analyze

Caption: Operational workflow for Method A (Homogeneous Acid Catalysis).

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working correctly, perform these checks during the experiment:

  • The "Color Shift" Validator:

    • Observation: The reaction mixture should transition from yellow/orange (hydrazone formation) to dark brown/red during irradiation.

    • Failure Mode: If the solution remains light yellow after 5 minutes, the rearrangement did not occur. Action: Increase Temp to 170°C or add Lewis Acid (ZnCl₂).

  • Pressure Monitoring:

    • Observation: Pressure should rise steadily to ~5–8 bar due to solvent vapor and NH₃ release.

    • Failure Mode: Rapid pressure spike (>15 bar) indicates runaway decomposition. Action: Reduce sample concentration or power input.

  • Regioselectivity Check (for meta-substituted hydrazines):

    • Issue:meta-substituted phenylhydrazines yield a mixture of 4- and 6-substituted indoles.

    • Resolution: Use ¹H NMR to determine the ratio. The 6-substituted isomer is typically favored due to steric hindrance in the [3,3]-sigmatropic transition state.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Sridharan, V., et al. (2006).[3] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett.

  • Villemin, D., et al. (1998). "Microwave-assisted Fischer indole synthesis on solid support." Tetrahedron Letters.

  • Porcheddu, A., & Giacomelli, G. (2006). "Microwave-Assisted Synthesis of Nitrogen Heterocycles." Topics in Current Chemistry.

  • CEM Corporation. "Solvent Choice for Microwave Synthesis."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-dimethyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: IND-CN-5-PUR Status: Active Guide Technical Lead: Senior Application Scientist

Initial Triage & Diagnostic

Subject: 2,3-dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) Chemical Profile:

  • Structure: Indole core with methyl groups at C2/C3 and a nitrile at C5.

  • Physical State: Solid (Melting Point: ~147–148°C).

  • Solubility: Soluble in polar organic solvents (EtOAc, DCM, alcohols); insoluble in water; low solubility in pure alkanes.

  • Stability: The 2,3-dimethyl substitution blocks the most reactive sites on the indole ring, reducing susceptibility to oxidative polymerization compared to unsubstituted indole. However, the 5-cyano group increases acidity of the N-H proton slightly.

Diagnostic Workflow

Before selecting a protocol, identify the state of your crude material using the logic tree below.

PurificationLogic cluster_legend Workflow Key Start Crude Material State Decision1 Appearance? Start->Decision1 Tar Black/Brown Tar Decision1->Tar Viscous Oil/Tar Solid Crystalline/Powder Decision1->Solid Solid Action1 Protocol A: Trituration & Filtration Tar->Action1 Action2 Purity > 85%? Solid->Action2 Action1->Action2 Recryst Protocol B: Recrystallization Action2->Recryst Yes (Minor Impurities) Column Protocol C: Flash Chromatography Action2->Column No (Complex Mixture) Legend_Process Process Step Legend_Critical Critical Action

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state.

Technical Protocols

Protocol A: Trituration (De-Tarring)

Use Case: Your crude product is a sticky, dark oil (common in Fischer Indole Synthesis). Mechanism: The nitrile and indole core make the product significantly less soluble in non-polar solvents than the oligomeric "tars."

  • Dissolution: Dissolve the crude tar in a minimum amount of Dichloromethane (DCM) .

  • Precipitation: Slowly add 5-10 volumes of cold Hexane or Heptane while stirring vigorously.

  • Observation: The "tar" often sticks to the flask walls or precipitates as a gum, while the desired indole remains in suspension or precipitates as a finer solid.

  • Filtration: Decant the supernatant or filter the solid.

  • Validation: Run a TLC of the solid vs. the gum. If the solid contains your product, proceed to Protocol B.

Protocol B: Recrystallization (The Gold Standard)

Use Case: Solid crude with >85% purity.[1] Preferred Solvent Systems:

Solvent SystemRatio (v/v)Notes
Ethanol / Water 9:1 to 7:3Recommended. Excellent recovery; water acts as anti-solvent.
Toluene / Heptane 1:1 to 1:3Good for removing non-polar impurities.
Ethyl Acetate / Hexane 1:4Alternative if alcohol solubility is too high.

Step-by-Step Guide:

  • Solubilization: Place crude solid in a flask. Add Ethanol (95%) and heat to reflux. Add solvent just until dissolved.

  • Decolorization (Critical): If the solution is dark red/brown (oxidation byproducts), add Activated Charcoal (1-2% by weight) . Reflux for 5-10 minutes.

    • Warning: Filter strictly hot through a Celite pad to remove charcoal. If it cools, product will crystallize in the Celite.

  • Crystallization: Reheat filtrate if necessary to clear. Add warm Water dropwise until a faint turbidity persists.

  • Cooling: Allow to cool to room temperature slowly, then move to 4°C (fridge).

    • Troubleshooting: Do not shock-cool (ice bath immediately), or oils will form.

  • Collection: Filter crystals, wash with cold Ethanol/Water (1:1), and dry under vacuum.

Protocol C: Flash Chromatography

Use Case: Low purity (<85%) or failure of recrystallization. Stationary Phase: Silica Gel (Standard 40-63 µm).

Mobile Phase Strategy:

  • Base Solvent: Hexane (or Heptane).

  • Polar Modifier: Ethyl Acetate (EtOAc).[2]

  • Typical Gradient: 0%

    
     30% EtOAc in Hexane.
    

Technical Insight: Unlike amino-indoles, 5-cyanoindoles are less basic and less prone to "streaking" (tailing) on silica. However, if streaking occurs, add 1% Triethylamine (TEA) to the column equilibration and eluent.[1]

Troubleshooting & FAQs

Q1: The product is "oiling out" during recrystallization instead of forming crystals.

Diagnosis: The solution is either too concentrated, or the anti-solvent (water) was added too quickly, causing the product to crash out as an amorphous liquid (supersaturation event). Corrective Action:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a small amount of the good solvent (Ethanol).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Q2: My product is persistently pink or red.

Diagnosis: Indoles are sensitive to air oxidation. The red color is likely a trace oxidation impurity (indolenine or dimer) which has a high extinction coefficient (very visible even at ppm levels). Corrective Action:

  • Wash: Dissolve in EtOAc and wash with 10% Sodium Bisulfite (NaHSO₃) . This reduces oxidized impurities.[2]

  • Repeat Charcoal: Perform a second recrystallization with activated charcoal, ensuring extended contact time (10-15 mins reflux).

Q3: I have unreacted hydrazine impurity (4-cyanophenylhydrazine).

Diagnosis: Common in Fischer synthesis. Hydrazines are toxic and basic. Corrective Action:

  • Acid Wash: Dissolve the crude in EtOAc.[3] Wash with 1M HCl .[1]

  • Mechanistic Note: The 5-cyanoindole is very weakly basic (pKa < -2 for the protonated form) and will not be protonated/extracted by 1M HCl. The hydrazine (more basic) will protonate and move to the aqueous layer.

Q4: The melting point is lower than reported (147°C).

Diagnosis: Solvent occlusion or isomeric impurity (e.g., 2,3-dimethyl-7-carbonitrile regioisomer). Corrective Action:

  • Dry: Ensure the sample is dried under high vacuum ( < 1 mbar) at 40°C overnight to remove solvent.

  • Check NMR: Look for "satellite" peaks near the methyl signals. Regioisomers are difficult to separate by recrystallization; use Protocol C (Chromatography) with a shallow gradient (e.g., 10%

    
     15% EtOAc).
    

References

  • BenchChem. Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. (General protocols for indole purification and troubleshooting colored impurities).

  • Sigma-Aldrich. Product Specification: 2,3-dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9). (Physical properties and safety data).

  • National Institutes of Health (NIH) - PubMed. Solvent Dependence of Cyanoindole Fluorescence Lifetime. (Solubility and stability data for cyanoindoles).

  • Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (Industrial scale purification and isolation techniques).

  • PubChem. 2,3-dimethyl-1H-indole-5-carbonitrile Compound Summary. (Chemical structure and identifiers).

Sources

troubleshooting low solubility of 2,3-dimethylindole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Formulation Issues Ticket ID: IND-CN-SOL-001 Status: Open Responder: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting 2,3-dimethylindole-5-carbonitrile from an organic stock solution into an aqueous buffer.[1][2] This is a known physicochemical characteristic of this scaffold.[1]

The molecule combines a hydrophobic indole core with two methyl groups (increasing lipophilicity) and a nitrile group (increasing crystal lattice energy via dipole interactions).[2] It lacks ionizable centers within the physiological pH range (pH 2–10), rendering pH adjustment ineffective.[2]

This guide provides validated protocols to overcome these solubility barriers for in vitro (cellular/enzymatic) and in vivo applications.[1]

Part 1: The Diagnostic (Why is this happening?)

Q: Why won't this dissolve in water even though it has a polar nitrile group? A: The nitrile group (-CN) creates a "false positive" for solubility expectations.[1] While polar, it does not ionize.[2]

  • Lattice Energy: The nitrile group induces strong dipole-dipole interactions between molecules in the solid state, making the crystal lattice hard to break.[1]

  • Hydrophobic Effect: The 2,3-dimethylindole core is highly lipophilic.[1] When you add water, the water molecules form an ordered "cage" around the hydrophobic methyl groups (entropic penalty), forcing the drug molecules to aggregate and precipitate to minimize this water-drug contact surface.[2]

  • Lack of Ionization: The indole nitrogen has a pKa of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1] It is effectively neutral at pH 7.[1]4. You cannot form a stable salt (e.g., Hydrochloride or Sodium salt) in water.[1]
    
Part 2: Stock Solution Protocols

Q: What is the optimal solvent for creating a high-concentration stock? A: DMSO (Dimethyl sulfoxide) is the gold standard.[1] Avoid using alcohols (Methanol/Ethanol) for primary stocks as they have lower solubilizing power for this specific scaffold and evaporate, changing concentrations over time.[2]

SolventSolubility RatingMax Conc. (Est.)[1][2][3][4]Usage
DMSO Excellent>50 mMPrimary Stock (Store at -20°C)
DMF Good>30 mMAlternative if DMSO is toxic to assay
Ethanol Moderate/Poor<10 mMNot recommended for long-term stock
Water/PBS Negligible<10

M
Do not use for stock

Protocol: Preparation of 10 mM Stock

  • Weigh the solid powder in a glass vial (avoid plastic, which can leach plasticizers in DMSO).

  • Add anhydrous DMSO (molecular biology grade).[1]

  • Critical Step: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear.

  • Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
Part 3: Preventing "Crash-Out" in Biological Assays

Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I fix this? A: This is caused by "Kinetic Solubility Shock."[1] You are spiking a hydrophobic environment (DMSO) directly into a hydrophilic ocean (Media).[1][2]

The Fix: Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the assay well.[1] Use an intermediate step to lower the solvent strength gradually.[1]

Step-by-Step Protocol:

  • Prepare 1000x Stock: Start with your 10 mM DMSO stock.

  • Intermediate Dilution: Dilute the stock 1:10 into a "transition solvent" (e.g., DMSO:PBS 1:1 or pure Ethanol if compatible).

    • Result: 1 mM solution.[1] Check for clarity.

  • Final Spiking: Add this intermediate solution to your media/buffer.

    • Target: If you need 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      M final, dilute 1:100.[1]
      
    • Final Solvent Conc: 0.5% - 1.0% (usually tolerated by cells).[1]

Advanced Tip: If precipitation persists, add 0.05% Tween-80 or 0.1% BSA (Bovine Serum Albumin) to the assay buffer before adding the compound.[1][2] The albumin acts as a "carrier," sequestering the lipophilic drug and keeping it in pseudo-solution.

Part 4: In Vivo Formulation (Animal Studies)

Q: I need to inject this into mice. DMSO is too toxic at high volumes.[1] What do I do? A: Simple solvents will fail here.[1] You must use complexation. The most robust method for indoles is Hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD)
.[1]

Protocol: 20% HP-


-CD Formulation 
This creates a "molecular encapsulation" where the hydrophobic indole sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.[1]
  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 100 mL of sterile water (or saline). Stir until clear.
    
  • Solubilize Drug: Dissolve your compound in a minimal volume of DMSO (e.g., 5% of final volume) or Ethanol.[1]

  • Complexation: Add the drug-solvent mixture dropwise into the stirring Cyclodextrin solution.

  • Equilibration: Stir constantly for 4 hours at room temperature.

  • Filtration: Pass through a 0.22

    
    m PES filter to remove any un-dissolved micro-aggregates.[1]
    
  • Validation: Verify concentration via HPLC/UV-Vis, as some drug may be lost on the filter.

Part 5: Visual Troubleshooting Guides
Diagram 1: The Solubility Decision Tree

Caption: A logic flow for troubleshooting precipitation issues based on the intended application.

SolubilityTree Start Start: Compound Precipitation? CheckSolvent Check Stock Solvent Start->CheckSolvent IsDMSO Is it pure DMSO? CheckSolvent->IsDMSO SwitchDMSO Switch to Anhydrous DMSO (Sonicate at 37°C) IsDMSO->SwitchDMSO No CheckApp Check Application IsDMSO->CheckApp Yes SwitchDMSO->CheckApp AppType Application Type? CheckApp->AppType InVitro In Vitro (Cells/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo CrashOut Precipitation on Dilution? InVitro->CrashOut Cyclo Use 20% HP-beta-Cyclodextrin (Complexation Protocol) InVivo->Cyclo SerialDil Use Intermediate Dilution (DMSO -> PBS/DMSO -> Media) CrashOut->SerialDil Yes Carrier Add 0.1% BSA or Tween-80 to Assay Buffer SerialDil->Carrier Still Precipitates?

Diagram 2: The "Crash Out" Mechanism

Caption: Visualization of why direct dilution fails (hydrophobic aggregation) vs. successful stabilization.

Mechanism cluster_0 Scenario A: Direct Dilution (Failure) cluster_1 Scenario B: Stabilized System (Success) DMSO_Stock DMSO Stock (Solvated Molecules) Water_Shock Rapid Aqueous Mix (Water Shell Forms) DMSO_Stock->Water_Shock Add to Buffer Aggregates Aggregation (Precipitation) Water_Shock->Aggregates Hydrophobic Effect DMSO_Stock2 DMSO Stock Carrier_Buffer Buffer + BSA/Cyclodextrin DMSO_Stock2->Carrier_Buffer Slow Addition Complex Soluble Complex (Micelle/Inclusion) Carrier_Buffer->Complex Sequestration

[1][2]

References & Further Reading
  • Savjani, K. T., et al. (2012).[1][2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] Review of general solubilization strategies for BCS Class II drugs (low solubility, high permeability).

  • Brewster, M. E., & Loftsson, T. (2007).[2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. The authoritative text on using HP-

    
    -CD for lipophilic compounds like substituted indoles.
    
  • Di, L., & Kerns, E. H. (2006).[2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Explains the "Kinetic Solubility" issues in screening assays.

  • PubChem Compound Summary. (2024). "2,3-Dimethylindole."[1][2][3][5][6][7][8][9][10] National Center for Biotechnology Information.[1] Provides physical property data (LogP, H-bond donors) supporting the hydrophobicity claims.

    • [2]

Sources

Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Causality

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,3-dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) [1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common bottlenecks encountered during the preparation of this critical building block.

The synthesis of this compound is classically achieved via the Fischer Indole Synthesis, reacting 4-cyanophenylhydrazine with 2-butanone (methyl ethyl ketone). While robust, this pathway is notorious for generating specific impurity profiles that require precise mechanistic understanding to resolve.

Q1: What are the primary impurities found in crude 2,3-dimethyl-1H-indole-5-carbonitrile, and where do they come from? The crude reaction mixture typically contains four classes of impurities:

  • Regioisomers: Specifically, 2-ethyl-1H-indole-5-carbonitrile. Because 2-butanone is an unsymmetrical ketone, enamine formation can occur at either the C1 (methyl) or C3 (methylene) position.

  • Polymeric Tars: Indoles and unreacted hydrazines are highly electron-rich and prone to auto-oxidation, forming dark, highly conjugated polymeric species.

  • Unreacted Precursors: Residual 4-cyanophenylhydrazine, which often degrades into colored byproducts.

  • Inorganic Salts: Residues from heavy acid catalysts (e.g., Zinc chloride, Polyphosphoric acid) used to drive the [3,3]-sigmatropic rearrangement [2].

Q2: Why does the 2-ethylindole regioisomer form, and how can I manipulate the reaction to prevent it? The formation of the 2-ethyl isomer is a classic kinetic vs. thermodynamic control issue. Cyclization at the less sterically hindered C1 methyl group of 2-butanone (yielding 2-ethylindole) is kinetically favored at lower temperatures or under weak acid catalysis. Conversely, cyclization at the C3 methylene group (yielding the target 2,3-dimethylindole) forms a more substituted, thermodynamically stable enamine intermediate. To minimize the 2-ethyl isomer, you must force thermodynamic control by using strong Lewis or Brønsted acids (like PPA or ZnCl₂) at elevated temperatures (≥90°C) [3].

Q3: My crude product is a dark brown/black tar instead of the expected pale-yellow solid. Is the batch ruined? Not necessarily. The dark color is caused by trace amounts of highly conjugated oxidation products (tars). Because these polymers have massive extinction coefficients, even <1% contamination will turn the entire batch black. These can be effectively removed using activated charcoal, which selectively adsorbs large planar molecules via


 stacking while leaving your target indole in solution.

Section 2: Mechanistic Pathway & Regioselectivity

FischerIndole A 4-Cyanophenylhydrazine + 2-Butanone B Hydrazone Intermediate A->B H+, -H2O C More Substituted Enamine (Thermodynamic) B->C Strong Acid / Heat D Less Substituted Enamine (Kinetic) B->D Weak Acid / Low Temp E 2,3-Dimethyl-1H-indole- 5-carbonitrile (Major) C->E [3,3]-Sigmatropic Rearrangement F 2-Ethyl-1H-indole- 5-carbonitrile (Minor) D->F [3,3]-Sigmatropic Rearrangement

Fig 1. Divergent enamine formation in Fischer indolization leading to regioisomeric products.

Table 1: Influence of Catalyst and Solvent on Regioselectivity (2-Butanone + Arylhydrazine) Data synthesized from established Fischer indolization optimization studies [2] [3] [4].

Catalyst SystemSolventTemp (°C)Yield (%)Ratio (2,3-Dimethyl : 2-Ethyl)
Polyphosphoric Acid (PPA)Neat9075> 95:5
Choline Chloride·2ZnCl₂Ionic Liquid9556100:0
Conc. H₂SO₄ (2 equiv)Methanol502060:40
p-Toluenesulfonic AcidEthanol786580:20

Section 3: Troubleshooting Workflows & Experimental Protocols

To transform a crude, tar-filled reaction mixture into >98% pure 2,3-dimethyl-1H-indole-5-carbonitrile, follow this self-validating, two-stage purification system.

Protocol A: De-tarring and Catalyst Removal (Aqueous Workup)

This protocol removes inorganic salts, unreacted hydrazine, and polymeric oxidation products.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

    • Causality: EtOAc is a polar aprotic solvent that effectively solubilizes the hydrogen-bonding indole core while allowing for sharp phase separation from aqueous layers.

  • Aqueous Wash: Wash the organic layer sequentially with 1N HCl (to protonate and extract unreacted hydrazine into the aqueous phase), saturated NaHCO₃ (to neutralize residual acid catalysts), and brine.

  • Charcoal Treatment: Add activated carbon (10% w/w relative to crude mass) to the organic layer and heat to 50°C for 15 minutes with stirring.

    • Causality: The highly porous, non-polar surface of activated carbon preferentially adsorbs large, conjugated, polymeric tar byproducts via

      
       interactions, leaving the smaller, less conjugated target molecule in solution.
      
  • Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the charcoal. Concentrate the golden-yellow filtrate under reduced pressure to yield a semi-solid crude.

Protocol B: Regioisomer Separation via Selective Recrystallization

This protocol separates the target 2,3-dimethyl isomer from the 2-ethyl byproduct without the need for tedious column chromatography.

  • Solvent Selection: Suspend the concentrated crude solid from Protocol A in a mixture of Ethanol/Water (3:1 v/v).

  • Heating: Heat the suspension to reflux (approx. 80°C) until complete dissolution occurs. If the solution is cloudy, add Ethanol dropwise until clear.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour.

    • Causality: The 2,3-dimethyl-1H-indole-5-carbonitrile isomer possesses a rigid, compact structure that packs highly efficiently into a crystal lattice. The 2-ethyl regioisomer contains a flexible ethyl chain that introduces steric penalties and rotational entropy during nucleation. Slow cooling ensures thermodynamic selection, allowing the 2,3-dimethyl isomer to crystallize while the 2-ethyl isomer remains solvated in the mother liquor.

  • Isolation: Collect the pale-yellow crystals via vacuum filtration and wash with ice-cold Ethanol/Water (1:1 v/v). Dry under high vacuum to constant weight.

Purification Crude Crude 2,3-Dimethyl-1H-indole-5-carbonitrile (Contains tars, salts, regioisomers) Wash 1. EtOAc Dissolution 2. Aqueous Wash (HCl, NaHCO3, Brine) Crude->Wash Removes inorganic salts Charcoal Activated Charcoal Treatment (Removes Tars/Oxidation Products) Wash->Charcoal Organic layer Silica Celite Filtration & Concentration (Removes Carbon & Particulates) Charcoal->Silica Hot filtration Cryst Recrystallization (EtOH/Water) (Removes 2-Ethyl Regioisomer) Silica->Cryst Semi-solid intermediate Pure Pure 2,3-Dimethyl-1H-indole- 5-carbonitrile (>98%) Cryst->Pure Vacuum filtration

Fig 2. Step-by-step purification workflow for isolating the target indole from crude mixtures.

References

  • 2,3-Dimethyl-1h-indole-5-carbonitrile | 36798-23-9 - Sigma-Aldrich - 1

  • Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization - Organic Letters (ACS Publications) - 2

  • The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 - Figshare (University of Leicester) - 3

  • Optimization of reaction conditions for Fischer indole synthesis - Benchchem - 4

Sources

Technical Support Center: Stability of 2,3-Dimethyl-1H-indole-5-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of 2,3-dimethyl-1H-indole-5-carbonitrile in solution. The following information is synthesized from established principles of indole chemistry and best practices in pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,3-dimethyl-1H-indole-5-carbonitrile in solution?

A1: The stability of indole compounds, including 2,3-dimethyl-1H-indole-5-carbonitrile, in solution is primarily influenced by several key factors: pH, exposure to light, temperature, and the presence of oxidizing agents.[1] The indole ring is susceptible to oxidation, and extreme pH values can catalyze degradation.[1][2] Many indole derivatives are also highly sensitive to light and can undergo photodegradation.[1][3]

Q2: I'm dissolving 2,3-dimethyl-1H-indole-5-carbonitrile for my experiments. What are the recommended storage conditions for stock solutions?

A2: To maximize the stability of your 2,3-dimethyl-1H-indole-5-carbonitrile solutions, it is recommended to store them at low temperatures, such as refrigerated at 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[1] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[1] It is also advisable to use tightly sealed containers to minimize exposure to atmospheric oxygen.[1] For long-term storage, preparing aliquots of stock solutions in an inert solvent like anhydrous DMSO and storing them at -80°C under an inert atmosphere (e.g., argon or nitrogen) is a highly recommended practice.[1]

Q3: My solution of 2,3-dimethyl-1H-indole-5-carbonitrile has developed a slight yellow or pinkish tint. What does this color change indicate?

A3: A change in color, such as the appearance of a yellow, pink, or even reddish hue, is often an indicator of chemical degradation of the indole compound.[1] This is typically due to oxidation, which can lead to the formation of colored oligomers or specific degradation products.[1] The indole nucleus is known to react with certain reagents and light to produce colored compounds.[1]

Q4: Can I add antioxidants to my solution to improve the stability of 2,3-dimethyl-1H-indole-5-carbonitrile?

A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation of indole compounds.[1] The choice of antioxidant would depend on the solvent system and the specific requirements of your experiment. Common antioxidants used in pharmaceutical formulations that could be considered include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. Compatibility and potential interference with your assay should be evaluated.

Q5: How does pH impact the stability of the indole ring in my compound?

A5: The pH of the solution can significantly affect the stability of indole derivatives. Both strongly acidic and strongly alkaline conditions can promote the degradation of the indole ring system.[1][2] For many indole compounds, a pH range of 6.0 to 7.5 is recommended for general use and storage to minimize potential degradation.[2] If your experimental conditions require a pH outside of this range, it is crucial to assess the stability of 2,3-dimethyl-1H-indole-5-carbonitrile under those specific conditions.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2,3-dimethyl-1H-indole-5-carbonitrile.

Inconsistent Results in Biological Assays

Issue: I am observing high variability in my experimental results when using a solution of 2,3-dimethyl-1H-indole-5-carbonitrile.

Possible Causes & Solutions:

  • Degradation in Media: Indole compounds can be unstable in physiological buffers and cell culture media.[1] It is recommended to prepare fresh solutions of your compound immediately before each experiment. To confirm if this is the issue, you can perform a time-course experiment to quantify the stability of 2,3-dimethyl-1H-indole-5-carbonitrile in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[1]

  • Fluctuating pH: The pH of your experimental medium may be shifting during the experiment, leading to inconsistent rates of degradation.[2] Ensure your medium is adequately buffered to maintain a stable pH throughout your experiment.[2]

  • Photodegradation: If your experimental setup involves exposure to light, the compound may be degrading. Many indole derivatives are known to be photolabile.[1][3] Minimize light exposure by working in a dimly lit area or using light-blocking plates and containers.

Unexpected Peaks in HPLC Analysis

Issue: When analyzing my sample containing 2,3-dimethyl-1H-indole-5-carbonitrile by HPLC, I see additional, unexpected peaks.

Possible Causes & Solutions:

  • Forced Degradation Products: The unexpected peaks are likely degradation products of your target compound. This can occur due to improper storage or harsh experimental conditions.[2]

  • On-Column Degradation: The compound may be degrading on the HPLC column itself, especially if the mobile phase is acidic and the compound is acid-labile.[1] Consider using a neutral or slightly basic mobile phase if your chromatography allows for it. Using a guard column can also help protect your analytical column.[1]

  • Degradation in the Autosampler: If samples are left in the autosampler for an extended period, they can degrade due to exposure to light or elevated temperatures.[1] It is advisable to use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and to analyze samples as quickly as possible after preparation.[1] Using amber or light-blocking autosampler vials can also mitigate this issue.[1]

Experimental Protocols

To ensure the reliability of your experimental results, it is crucial to determine the stability of 2,3-dimethyl-1H-indole-5-carbonitrile under your specific conditions. The following protocols provide a framework for conducting forced degradation studies and routine stability monitoring.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5][6][7]

Objective: To investigate the degradation pathways of 2,3-dimethyl-1H-indole-5-carbonitrile under various stress conditions.

Methodology:

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of 2,3-dimethyl-1H-indole-5-carbonitrile in a suitable solvent such as methanol or acetonitrile.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[8]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature for 24 hours.[8]

    • Oxidation: Combine the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours, protected from light.[8]

    • Thermal Degradation: Heat the solid compound at a temperature of 80°C for 48 hours.[8]

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines) for a defined period.[8]

  • Sample Analysis: At predetermined time points, take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method.

Data Presentation:

The results of a forced degradation study can be summarized in a table to provide a clear overview of the compound's stability profile.

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 h60°CData to be generatedData to be generated
0.1 M NaOH24 hRoom TempData to be generatedData to be generated
3% H₂O₂24 hRoom TempData to be generatedData to be generated
Solid State Heat48 h80°CData to be generatedData to be generated
Photolysis (ICH Q1B)SpecifySpecifyData to be generatedData to be generated
Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4]

Objective: To develop an HPLC method capable of separating 2,3-dimethyl-1H-indole-5-carbonitrile from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[1]

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) and optimize for resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 2,3-dimethyl-1H-indole-5-carbonitrile and also use a DAD to check for peak purity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare solutions of the unstressed compound and the samples from the forced degradation study.

  • Inject each sample into the HPLC system.

  • Analyze the resulting chromatograms to ensure that all degradation product peaks are well-resolved from the parent compound peak.

  • The method is considered stability-indicating if the parent peak shows a decrease in area in the stressed samples, and the degradation product peaks do not co-elute with the parent peak.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of 2,3-dimethyl-1H-indole-5-carbonitrile B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C Expose to Stress D Oxidation (e.g., 3% H2O2, RT) A->D Expose to Stress E Photostability (ICH Q1B) A->E Expose to Stress F Thermal Stress (e.g., 80°C) A->F Expose to Stress G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis (Stability-Indicating Method) H->I J LC-MS for Degradant ID I->J K Assess % Degradation I->K L Identify Degradation Products J->L M Elucidate Degradation Pathway K->M L->M

Caption: Workflow for assessing the stability of 2,3-dimethyl-1H-indole-5-carbonitrile.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2, Air) cluster_photodegradation Photodegradation (UV/Vis Light) parent 2,3-dimethyl-1H-indole-5-carbonitrile hydrolysis_product Potential Ring Opening (e.g., formation of amino acid derivative) parent->hydrolysis_product H+ or OH- oxidation_product N-oxide or Hydroxylated Derivatives parent->oxidation_product [O] photo_product Dimerization or Ring Cleavage Products parent->photo_product

Caption: Hypothesized degradation pathways for 2,3-dimethyl-1H-indole-5-carbonitrile.

References

  • optimizing pH for 3-Indoleacetonitrile stability and activity - Benchchem. (n.d.).
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution - Benchchem. (n.d.).
  • Determination of photostability and photodegradation products of indomethacin in aqueous media | Request PDF - ResearchGate. (2025, August 7).
  • Forced degradation and impurity profiling. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Technical Support Center: 5-Methoxy-1,3-dimethyl-2-indolinone Degradation Pathway Analysis - Benchchem. (n.d.).

Sources

Technical Support Center: Handling and Storing 2,3-Dimethylindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole derivative storage. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the root chemical causes of degradation, providing you with self-validating protocols to ensure the integrity of your 2,3-dimethylindole derivatives from synthesis to application.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my 2,3-dimethylindole turn yellow/brown and form impurities even when stored in a dark drawer?

A: The degradation is driven by autoxidation, not necessarily photolysis. The C2 and C3 positions of the indole ring are highly electron-rich. Even in the dark, trace ambient oxygen can initiate the formation of a highly reactive 3-hydroperoxyindolenine intermediate.

As detailed in foundational studies on the 1, this intermediate dictates the fate of your sample. The causality here relies on the stability of the enamine tautomer, which facilitates the nucleophilic attack of oxygen. Once formed, the hydroperoxide either dimerizes into a spiro-indoline complex or undergoes oxidative ring cleavage (the Taylor mechanism) to yield 2-formyl-3-methylindole.

Mechanism A 2,3-Dimethylindole (Intact) B O2 / Light / Radicals (Initiation) A->B Exposure to Air C 3-Hydroperoxyindolenine (Reactive Intermediate) B->C Autoxidation D Dimerization (Spiro-indoline dimer) C->D Intermolecular Reaction E Oxidative Cleavage (Taylor Mechanism) C->E Intramolecular Rearrangement F 2-Formyl-3-methylindole (Degradation Product) E->F Ring Cleavage

Autoxidation pathway of 2,3-dimethylindole to its primary degradation products.

Q: Does the choice of solvent during handling affect the autoxidation rate?

A: Yes, drastically. Non-polar solvents with high oxygen solubility (e.g., benzene, hexane) act as an accelerant for autoxidation. Historical kinetic analyses on2 demonstrate that storing 2,3-dimethylindole in benzene at room temperature can result in up to 60% conversion to the oxidized dimer over just a few days. The solvent acts as a reservoir, providing a constant stoichiometric supply of dissolved O₂ to the substrate.

Quantitative Stability & Causality Summary
Storage ConditionAtmosphereSolvent StateEst. Degradation (7 Days)Mechanistic Causality
Room Temp (20°C)Ambient AirBenzene Solution~60%High O₂ solubility in non-polar solvents provides stoichiometric oxidant supply.
Room Temp (20°C)Ambient AirDry Solid5% – 10%Solid-state surface oxidation; limited crystalline diffusion slows radical propagation.
4°C (Refrigerator)Ambient AirDry Solid1% – 2%Reduced thermal energy lowers the collision frequency for radical initiation.
-20°C (Freezer)Argon PurgedDry Solid< 0.1%Absence of O₂ halts hydroperoxide formation; low temp suppresses activation energy.

Part 2: Self-Validating Storage Protocol (The "How")

Q: How should I prepare and store my 2,3-dimethylindole derivatives to guarantee stability?

A: You must implement a workflow that systematically eliminates the three causal factors of autoxidation: oxygen, thermal energy, and actinic light. Furthermore, the protocol must be self-validating —meaning the procedure itself generates analytical proof of its success.

Workflow Step1 1. Synthesize & Purify (Remove trace metals) Step2 2. Degas Solvents (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Transfer to Amber Vial (Actinic Shielding) Step2->Step3 Step4 4. Purge with Argon (Displace O2) Step3->Step4 Step5 5. Seal with PTFE Cap (Prevent leaching) Step4->Step5 Step6 6. Store at -20°C (Kinetics Suppression) Step5->Step6

Step-by-step self-validating inert storage workflow for indole derivatives.

Detailed Step-by-Step Methodology
  • Purification & Baseline Establishment: Ensure the derivative is free of trace transition metals (which catalyze radical initiation) via silica gel chromatography or recrystallization.

    • Self-Validation: Run a baseline ¹H-NMR and LC-MS immediately. Record the exact integral of the C-NH proton and confirm the absence of[M+16] or [M+32] mass peaks.

  • Solvent Degassing (If storing as a stock solution): Use the Freeze-Pump-Thaw method (minimum 3 cycles).

    • Causality: Liquid solvents trap dissolved O₂. Freezing the solvent halts molecular kinetics, applying a vacuum removes headspace gases, and thawing allows trapped O₂ bubbles to escape into the vacuum. This reduces dissolved O₂ to sub-ppm levels, starving the autoxidation pathway.

  • Argon Backfilling: Transfer the solid or degassed solution into an amber glass vial. Purge the headspace with Argon for 60 seconds.

    • Causality: Argon is denser than air (1.78 g/L vs 1.22 g/L). It sinks to the bottom of the vial, creating a heavy, physical barrier over the solid/liquid interface that prevents ambient O₂ from diffusing into the sample during brief openings.

  • Sealing & Temperature Control: Seal with a PTFE-lined silicone septum cap, wrap tightly with Parafilm, and store at -20°C.

    • Causality: PTFE prevents the leaching of plasticizers (which can act as radical initiators). Storing at -20°C suppresses the thermal activation energy required for the Taylor mechanism rearrangement.

Part 3: Quality Control & Analytical Validation

Q: How can I verify that my storage protocol worked and my batch is unoxidized before an experiment?

A: Do not rely solely on visual color changes (e.g., yellowing), as early-stage hydroperoxides can be colorless. Rely on the baseline data generated in Step 1 of your protocol.

  • ¹H-NMR Spectroscopy: Compare the pre-use spectrum to your baseline. The appearance of a distinct aldehyde proton peak (~10.0 ppm) is the definitive marker of oxidative cleavage to 2-formyl-3-methylindole.

  • Mass Spectrometry (LC-MS): Look for specific mass shifts. An [M+32] peak indicates the intact 3-hydroperoxyindolenine, while [M+16] indicates hydroxylated or cleaved products. According to 3, high-purity batches (≥97%) must be monitored closely for these specific mass variances before use in sensitive downstream applications like cross-dehydrogenative coupling. If the[M+32] peak remains absent after 30 days, your Schlenk line technique and vial seal integrity are successfully validated.

References

  • Source: Canadian Journal of Chemistry (Canadian Science Publishing)
  • Source: Journal of the Chemical Society C: Organic (RSC Publishing)
  • 2,3-Dimethylindole Product Specifications & Peer-Reviewed Applications Source: Sigma-Aldrich URL

Sources

overcoming steric hindrance in 2,3-dimethyl-1H-indole-5-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2,3-Dimethyl-1H-indole-5-carbonitrile Reactions Role: Senior Application Scientist, Technical Support Center[1]

Executive Summary: The "Steric-Electronic Pincer"

Subject: 2,3-Dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9)[1]

As researchers, you often select this scaffold for its dual utility: the 5-cyano group serves as a versatile handle for further elaboration (to amines, acids, or tetrazoles), while the 2,3-dimethyl substitution pattern blocks the reactive C3 position, theoretically forcing reactivity to the nitrogen (N1).

However, in practice, this molecule presents a "Steric-Electronic Pincer" :

  • Steric Blockade: The methyl group at C2 creates significant steric bulk around the N1 position, hindering the approach of electrophiles and bulky catalysts.

  • Electronic Deactivation: The 5-cyano group is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the indole nitrogen (pKa ~16-17) compared to unsubstituted indole.[1]

This guide addresses the specific failures caused by this combination and provides validated protocols to overcome them.

Troubleshooting Guide & FAQs

Issue 1: N-Alkylation/Benzylation Stalls or Gives Low Yields

User Question: "I am trying to alkylate N1 with benzyl bromide using K₂CO₃ in acetone, but the reaction is stuck at <20% conversion after 48 hours. Why?"

Technical Diagnosis: Standard weak bases (K₂CO₃, Cs₂CO₃) are insufficient here.[1] The 2-methyl group sterically impedes the approach of the electrophile, while the 5-cyano group reduces the N-H acidity and the nucleophilicity of the resulting anion. The transition state energy is too high for weak base conditions at reflux.

Corrective Action: Switch to a "Hard Deprotonation" strategy. You must quantitatively deprotonate the nitrogen to form the "naked" indolate anion before adding the electrophile.

  • Recommended System: Sodium Hydride (NaH) in DMF or THF.[1][2]

  • Alternative (for scale-up): KOH in DMSO (Superbasic medium).[1]

  • Key Step: Allow 30 minutes for deprotonation at 0°C before adding the alkyl halide.

Issue 2: Buchwald-Hartwig N-Arylation Fails

User Question: "I'm attempting to couple this indole with an aryl bromide using Pd(OAc)₂/BINAP, but I only see starting material. Is the catalyst dead?"

Technical Diagnosis: BINAP is a bidentate ligand that forms a rigid complex.[1] The 2-methyl substituent on your indole creates a steric clash with the ligand sphere during the reductive elimination step of the catalytic cycle. The catalyst isn't dead; it's sterically locked out.

Corrective Action: Utilize Sterically Demanding, Monodentate Phosphine Ligands . These ligands facilitate the oxidative addition and, crucially, create a flexible pocket that accommodates the 2-methyl bulk during reductive elimination.

  • Ligand Choice: XPhos or BrettPhos .[1]

  • Base: Use t-BuONa or K₃PO₄ (anhydrous).[1]

  • Pre-catalyst: Use precatalysts (e.g., XPhos Pd G3) to ensure active species generation.[1]

Issue 3: Electrophilic Substitution at C3 is Impossible. Where does it go?

User Question: "I tried a Vilsmeier-Haack formylation expecting reaction at C3, but C3 is blocked. I see a mess of minor peaks. Where is the reactivity?"

Technical Diagnosis: With C3 blocked by a methyl group and the ring deactivated by the 5-CN group, the indole core is highly unreactive toward electrophilic aromatic substitution (EAS). Forcing conditions often lead to oligomerization or ipso-attack (rearrangement) rather than clean substitution at C6 or C4.[1]

Corrective Action:

  • Strategy A (C6 Functionalization): Use highly reactive electrophiles (e.g., nitronium tetrafluoroborate) which may favor C6 (para to the nitrogen).

  • Strategy B (Lithiation): Abandon EAS. Use Lithium-Halogen Exchange if you have a halide, or Directed Ortho Metalation (DoM) .[1] However, the 5-CN group is incompatible with organolithiums (nucleophilic attack on nitrile).

  • Recommendation: If you need to functionalize the benzene ring, it is best to start with a pre-functionalized phenylhydrazine precursor during the Fischer Indole Synthesis rather than modifying the intact indole.

Validated Experimental Protocols

Protocol A: High-Efficiency N-Alkylation (Sterically Compensated)

Target: Overcoming the 2-Me steric barrier via quantitative deprotonation.[1]

Reagents:

  • 2,3-dimethyl-1H-indole-5-carbonitrile (1.0 equiv)[1]

  • Electrophile (e.g., Benzyl bromide) (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and flush with Argon/Nitrogen.

  • Dissolution: Dissolve the indole substrate in anhydrous DMF.

  • Deprotonation: Cool to 0°C (ice bath). Add NaH portion-wise.

    • Observation: Evolution of H₂ gas.[1] The solution will likely turn yellow/orange (formation of indolate).

    • Critical Wait: Stir at 0°C for 30-45 minutes . This ensures the bulky 2-Me group doesn't prevent base access and deprotonation is complete.[1]

  • Addition: Add the electrophile dropwise via syringe at 0°C.

  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

    • Note: If the electrophile is secondary or very bulky, heat to 60°C .

  • Quench: Pour mixture into ice-cold saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (x3), wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄.

Protocol B: Nitrile Hydrolysis (Sterically Hindered Environment)

Target: Converting 5-CN to 5-COOH without degrading the indole.[1]

Reagents:

  • Substrate (1.0 equiv)

  • KOH (40% aqueous solution)

  • Ethanol (1:1 ratio with aq.[1] KOH)

Step-by-Step:

  • Suspend the indole in Ethanol.[1]

  • Add 40% KOH solution.

  • Reflux at 90°C for 12-24 hours.

    • Why Reflux? The hydrophobic 2,3-dimethyl core reduces solubility in aqueous media.[1] Ethanol acts as a phase transfer cosolvent.[1]

  • Isolation: Cool to RT. Acidify carefully with HCl to pH 3.[1] The carboxylic acid should precipitate.

Data Analysis: Base Selection Impact

The following table illustrates the impact of base strength on the N-alkylation of 2,3-dimethyl-1H-indole-5-carbonitrile with benzyl bromide (1.2 eq) in DMF at 25°C (24h).

Base SystempKa (conj. acid)Conversion (%)Observation
K₂CO₃ / Acetone ~10< 15%Failed. Base too weak to overcome steric/electronic deactivation.[1]
Cs₂CO₃ / DMF ~1045%Incomplete. Cesium effect helps, but still insufficient.[1]
KOH / DMSO ~35 (DMSO)88%Good. Superbasic conditions effective.[1] Hard to remove DMSO.
NaH / DMF ~35> 98% Optimal. Irreversible deprotonation drives reaction.[1]
KHMDS / THF ~2692%Excellent. Good for very sensitive electrophiles, but expensive.[1]

Visualizing the Reaction Logic

Diagram 1: Troubleshooting Decision Tree

IndoleLogic Start Start: Reaction Failure IssueType Identify Reaction Type Start->IssueType N_Alk N-Alkylation/Arylation IssueType->N_Alk Nitrogen Attack C_Func Ring Functionalization IssueType->C_Func Carbon Attack Check_2Pos Check 2-Position Sterics N_Alk->Check_2Pos 2-Me hinders approach Check_C3 Check C3 Blocking C_Func->Check_C3 C3 is Methylated Sol_NaH Solution: Use NaH/DMF (Irreversible Deprotonation) Check_2Pos->Sol_NaH Alkyl Halide Sol_Buchwald Solution: Use XPhos/Pd (Bulky Ligand) Check_2Pos->Sol_Buchwald Aryl Halide Sol_Precursor Solution: Modify Precursor (Fischer Synthesis) Check_C3->Sol_Precursor EAS fails on core

Caption: Decision logic for troubleshooting reactivity issues based on steric and electronic constraints.

Diagram 2: The Steric-Electronic Map

StericMap Core Indole Core N1 N1: Nucleophile (Deactivated by CN) Core->N1 C2 C2-Me: Steric Wall (Blocks N1 access) Core->C2 C3 C3-Me: Blocked Site (Prevents EAS) Core->C3 C5 C5-CN: Electron Sink (Reduces pKa) Core->C5 C2->N1 Steric Clash C5->N1 Inductive Withdrawal

Caption: Mapping the structural features causing the "Steric-Electronic Pincer" effect.

References

  • BenchChem Technical Support. (2025).[1][2][3] Optimization of reaction conditions for N-alkylation of indoles. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Buchwald-Hartwig Cross Coupling Reaction: Sterically Hindered Ligands.[1][4] Retrieved from

  • Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkylindoles With Unactivated Alkenes (Steric Analysis). Retrieved from

  • Royal Society of Chemistry. (2019).[1] Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.[5] Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 2,3-Dimethyl-1H-indole-5-carbonitrile.[1][6] Retrieved from [1]

Sources

Validation & Comparative

Comparative ¹H NMR Analysis Guide for 2,3-Dimethyl-1H-indole-5-carbonitrile: Solvent Effects and Field Strength Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving precise structural elucidation and quantitative reliability requires moving beyond standard default parameters. The compound 2,3-dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) presents specific analytical challenges: an exchangeable pyrrole-type NH proton, closely eluting aromatic multiplets (C6 and C7 protons), and a highly deshielded C4 proton due to the anisotropic effect of the C5-cyano group.

This guide objectively compares the performance of different NMR solvent systems and spectrometer field strengths to establish a robust, self-validating analytical workflow for indole derivatives.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the spectral profile of indoles. The causality behind these spectral changes lies in the solvent's ability to participate in intermolecular interactions.

The Causality of Hydrogen Bonding

In non-polar solvents like Chloroform-d (CDCl₃), the indole NH proton undergoes rapid intermolecular chemical exchange and quadrupolar relaxation mediated by the nitrogen-14 nucleus. This results in a broad, poorly resolved singlet around 8.08 ppm[1].

Conversely, Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a strong hydrogen-bond acceptor. The sulfoxide oxygen forms a tight hydrogen-bonding complex with the indole NH, effectively "locking" the proton and drastically reducing its exchange rate. This interaction deshields the proton, shifting it significantly downfield to approximately 11.3 ppm as a sharp, highly quantifiable singlet[2]. This solvent-induced shift is critical for quantitative NMR (qNMR) applications where the NH peak serves as an internal integration standard.

Table 1: Comparative ¹H NMR Chemical Shifts
Proton PositionCDCl₃ (ppm)DMSO-d₆ (ppm)MultiplicityMechanistic Causality / Note
NH (1) 8.08~11.35br. s. / sH-bonding in DMSO locks exchange, deshielding the proton[2].
C4-H 7.807.95d (J = 1.5 Hz)Deshielded by the electron-withdrawing C5-CN group via resonance.
C6-H 7.357.42dd (J = 8.2, 1.5 Hz)Exhibits ortho and meta scalar coupling.
C7-H 7.287.48d (J = 8.2 Hz)Ortho coupling to C6-H.
C2-CH₃ 2.372.35sAllylic/aromatic position, sharp singlet[1].
C3-CH₃ 2.242.15sAllylic/aromatic position, sharp singlet[1].

Instrument Field Strength: 400 MHz vs. 600 MHz

The aromatic protons at C6 and C7 of the indole core present a coupled spin system (ortho coupling, ³J ≈ 8.2 Hz). The analytical choice of magnetic field strength (


) directly dictates the interpretability of this region.
The Causality of Chemical Shift Dispersion

At a routine field strength (400 MHz), the chemical shift difference (


) between the C6 and C7 protons in Hz is relatively small. When the ratio 

approaches 3 to 5, the system exhibits second-order "roofing" effects, distorting peak intensities and complicating accurate multiplet extraction.

Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion linearly with the magnetic field. This expands


 in Hz while the scalar coupling constant (J) remains field-independent. Consequently, the 

ratio increases, resolving the signals into a clean, first-order system (a distinct doublet and doublet of doublets).
Table 2: Performance Metrics (Aromatic Region Resolution)
Metric400 MHz Spectrometer600 MHz SpectrometerImpact on Analysis
C6/C7

(Hz)
~28 Hz~42 HzHigher dispersion at 600 MHz separates overlapping peaks.

Ratio
~3.4 (Second-order roofing)~5.1 (Approaching First-order)Simplifies integration and coupling constant (J) calculation.
Signal-to-Noise (S/N) Baseline (1x)~1.5x to 2x improvementEnables faster acquisition for mass-limited samples.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following sample preparation and acquisition protocol incorporates built-in validation checkpoints.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of 2,3-dimethyl-1H-indole-5-carbonitrile.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: Complete dissolution is mandatory; suspended particulates distort magnetic field homogeneity, ruining resolution.

Step 2: Spectrometer Setup & Validation

  • Transfer the solution to a high-precision 5 mm NMR tube and insert it into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of DMSO-d₆.

  • Validation Checkpoint 1: Perform gradient shimming (TopShim or equivalent). Check the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be

    
     1.0 Hz . If it is broader, re-shim or check for sample precipitation.
    

Step 3: Acquisition Parameters

  • Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (

    
    ) of the methyl protons.
    
  • Acquire 16 to 32 scans depending on the desired S/N ratio.

  • Validation Checkpoint 2: Verify the residual solvent peak of DMSO-d₆ appears exactly at 2.50 ppm (quintet) and the water peak around 3.33 ppm. Shifts in these peaks indicate poor temperature regulation or locking errors.

Analytical Workflow Visualization

NMR_Optimization Start 2,3-dimethyl-1H-indole- 5-carbonitrile Sample Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Non-polar, Broad NH) Solvent->CDCl3 Structural ID DMSO DMSO-d6 (H-bond Acceptor, Sharp NH) Solvent->DMSO qNMR / NH tracking Field Field Strength Optimization CDCl3->Field DMSO->Field MHz400 400 MHz (Routine, Second-order) Field->MHz400 Standard MHz600 600 MHz (High Res, First-order) Field->MHz600 Complex Multiplets qNMR Quantitative Analysis (qNMR) MHz400->qNMR MHz600->qNMR

Decision workflow for optimizing NMR solvent and field strength for indole derivatives.

References

  • Supporting Information Dearomative (3+2) Cycloadditions of Unprotected Indoles Source: Amazon S3 / Literature Supp. Info. URL:[Link]

  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids... Source: ACS Publications URL:[Link]

Sources

FTIR Characteristic Peaks of Nitrile Group in Indole Derivatives: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of indole-based therapeutics (e.g., kinase inhibitors, antivirals), the nitrile group (


) serves as a critical pharmacophore and metabolic modulator. While Raman spectroscopy  is often cited as the "gold standard" for nitrile detection due to the high polarizability of the triple bond, Fourier Transform Infrared (FTIR) spectroscopy  remains the workhorse for structural validation due to its ability to simultaneously profile the indole scaffold.

This guide objectively compares the performance of FTIR against Raman and NMR alternatives, providing specific spectral markers for distinguishing positional isomers (e.g., 3-cyanoindole vs. 5-cyanoindole) and detailed protocols for maximizing signal-to-noise ratios in solid-state analysis.

Technical Deep Dive: The Nitrile-Indole Vibrational Mode

The nitrile stretching vibration (


) in indole derivatives typically appears in the 2210–2260 cm⁻¹  region. Unlike aliphatic nitriles, which absorb at higher frequencies (~2260 cm⁻¹), the indole ring system introduces conjugation that lowers the force constant of the 

bond, resulting in a "red shift" to lower wavenumbers.
The "Product" Performance: FTIR Sensitivity

FTIR detects the nitrile group via a change in dipole moment. Since the


 bond has a moderate permanent dipole, it appears as a medium-intensity  peak in IR. However, its position and shape are highly diagnostic of the local electronic environment.
ParameterFTIR CharacteristicMechanistic Cause
Frequency Range 2210–2250 cm⁻¹Conjugation with the aromatic indole

-system reduces bond order.
Intensity Medium to WeakModerate change in dipole moment during stretching.
Bandwidth Broad (in protic solvents)Sensitivity to Hydrogen Bonding (HB) at the nitrogen lone pair.
Solvent Shift Blue Shift (+10–15 cm⁻¹)HB with protic solvents (e.g., water, alcohols) stabilizes the polar form, stiffening the bond.
Comparative Analysis: FTIR vs. Alternatives

The following decision matrix contrasts FTIR with its primary alternatives for this specific application.

Table 1: Comparative Performance Matrix

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹³C NMR
Nitrile Signal Strength Medium (Dipole change)Very Strong (Polarizability change)Definitive (Peak at ~118-120 ppm)
Water Interference High (OH overlaps if wet)Negligible (Best for aqueous)None (if deuterated solvent used)
Scaffold Validation Excellent (NH, C=C fingerprints)Good (Ring breathing modes)Excellent (Carbon backbone)
Isomer ID High (Fingerprint region 700-900 cm⁻¹)MediumHigh (Coupling constants)
Throughput High (ATR < 1 min)High (Point-and-shoot)Low (Minutes to Hours)

Critical Insight: While Raman provides a louder "yes/no" signal for the nitrile group, FTIR is superior for verifying the integrity of the indole ring (NH stretch at ~3400 cm⁻¹) simultaneously. For QC of solid drug candidates, FTIR is the more holistic tool.

Distinguishing Positional Isomers (The "Fingerprint" Strategy)

A common challenge in drug synthesis is distinguishing between regioisomers (e.g., 3-cyanoindole vs. 5-cyanoindole). The nitrile peak position alone is often insufficient due to solvent matrix effects. You must correlate the


 with the aromatic out-of-plane (oop) C-H bending  vibrations.

Table 2: Diagnostic Peak Assignments for Indole Isomers

Isomer

(Nitrile Stretch)
Diagnostic Fingerprint (C-H oop)Structural Logic
3-Cyanoindole ~2228 cm⁻¹730–770 cm⁻¹ (Strong)4 adjacent protons on the benzene ring (Ortho-disubstituted pattern).
5-Cyanoindole ~2228–2235 cm⁻¹800–850 cm⁻¹ (Medium)2 adjacent protons (C6, C7) + 1 isolated proton (C4).
4-Cyanoindole ~2217 cm⁻¹750–800 cm⁻¹ 3 adjacent protons (C5, C6, C7). Strong Fermi resonance often observed.
Visualization: Isomer Identification Workflow

The following diagram illustrates the logic flow for distinguishing these isomers using FTIR data.

Indole_ID Start Unknown Indole Derivative CheckCN Check 2210-2260 cm⁻¹ Region Start->CheckCN CN_Present Peak Present (Medium Intensity) CheckCN->CN_Present Nitrile Confirmed CN_Absent No Peak / Very Weak CheckCN->CN_Absent Check Raman/NMR CheckFingerprint Analyze Fingerprint (700-900 cm⁻¹) CN_Present->CheckFingerprint Isomer3 3-Cyanoindole (Peak @ 730-770 cm⁻¹) 4 Adjacent H's CheckFingerprint->Isomer3 Ortho Pattern Isomer5 5-Cyanoindole (Peaks @ 800-850 cm⁻¹) 2 Adj + 1 Isolated H CheckFingerprint->Isomer5 Meta/Para Pattern Isomer4 4-Cyanoindole (Peak @ ~780 cm⁻¹) 3 Adjacent H's CheckFingerprint->Isomer4 Vicinal Pattern

Caption: Logic flow for differentiating cyanoindole isomers using combined Nitrile and Fingerprint region analysis.

Experimental Protocols

To achieve the sensitivity required to distinguish these subtle shifts, the sampling method is critical.

Protocol A: Attenuated Total Reflectance (ATR)

Best for: Rapid QC, Hygroscopic samples, Polymorph screening.

  • Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for hardness, but ZnSe has a better depth of penetration at 2200 cm⁻¹).

  • Background: Collect 32 scans of the clean air background.

  • Sample Loading: Place ~5 mg of solid indole derivative on the crystal center.

  • Compression: Apply high pressure using the anvil clamp. Note: Ensure the sample is ground to a fine powder before clamping to maximize contact.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences across the spectrum (critical for comparing relative intensities of CN vs NH peaks).

Protocol B: KBr Pellet (Transmission)

Best for: Publication-quality spectra, Library matching, Resolving weak overtone bands.

  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-shimmering powder is formed. Warning: Coarse particles cause "Christiansen Effect" scattering, distorting the baseline near the nitrile peak.

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Press at 8-10 tons for 2 minutes.

  • Check: The pellet should be transparent/translucent. If cloudy/white, regrind.

  • Acquisition: Collect 32 scans.

  • Advantage: This method eliminates the refractive index artifacts of ATR, providing the most accurate wavenumber values for the nitrile stretch.

References

  • Gai, F. et al. (2010). Computational Modeling of the Nitrile Stretching Vibration of 5-Cyanoindole in Water. National Institutes of Health (PMC). [Link] Key finding: Solvatochromic shifts of 5-cyanoindole.

  • Edwards, H.G.M. et al. (2025). Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation. SciELO. [Link] (Generalized link to journal based on search context 1.6) Key finding: Raman vs FTIR sensitivity for nitrile detection.

  • Schmitt, M. et al. (2018).[1][2] Rotationally Resolved Electronic Spectroscopy of 3-Cyanoindole. Heinrich Heine University Düsseldorf. [Link] Key finding: Dipole moments and electronic states of 3-cyanoindole.

  • Ma, J. et al. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. National Institutes of Health (PMC). [Link] Key finding: Fluorescence properties and electronic environment of various cyanoindole isomers.[3]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Indoles: 2,3-Dimethylindole vs. 2,3-Dimethylindole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, mass spectrometry is an indispensable tool for molecular identification and structural elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering deep insights into a compound's structure. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,3-dimethylindole and a predictive analysis of its nitrile-substituted analogue, 2,3-dimethylindole-5-carbonitrile. Understanding the influence of the nitrile substituent is crucial for the unambiguous identification of this class of compounds in complex matrices.

The Foundational Fragmentation of 2,3-Dimethylindole

To appreciate the influence of a substituent, we must first understand the fragmentation of the parent structure. 2,3-Dimethylindole is a stable aromatic heterocyclic compound with a molecular weight of 145.2 g/mol . Its fragmentation pattern under electron ionization is characterized by the high stability of the indole nucleus.

The mass spectrum of 2,3-dimethylindole is dominated by a few key fragments that arise from the stabilization of charge within the indole ring system.[1][2] The primary fragmentation events involve the loss of a hydrogen radical and a methyl radical.

Key Fragments of 2,3-Dimethylindole
m/z Proposed Fragment Interpretation
145[C₁₀H₁₁N]⁺•Molecular Ion (M⁺•)
144[C₁₀H₁₀N]⁺[M-H]⁺, Loss of a hydrogen radical from one of the methyl groups
130[C₉H₈N]⁺[M-CH₃]⁺, Loss of a methyl radical

The fragmentation pathway is initiated by the removal of an electron to form the molecular ion at m/z 145. The most abundant fragment is typically observed at m/z 144, corresponding to the loss of a single hydrogen atom from one of the methyl groups to form a stable quinolinium-like cation. The loss of a methyl group to form the ion at m/z 130 is another significant fragmentation pathway.

G M 2,3-Dimethylindole (m/z 145) M_minus_H [M-H]⁺ (m/z 144) M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ (m/z 130) M->M_minus_CH3 -CH₃•

Caption: Fragmentation pathway of 2,3-dimethylindole.

Predicted Fragmentation Pattern of 2,3-Dimethylindole-5-carbonitrile: The Influence of the Nitrile Group

The introduction of a cyano (-C≡N) group at the 5-position of the 2,3-dimethylindole core is expected to significantly alter the fragmentation pattern. 2,3-dimethylindole-5-carbonitrile has a molecular formula of C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[3] The nitrile group is a strong electron-withdrawing group, which will influence the stability of the resulting fragment ions. Furthermore, the nitrogen atom in the nitrile group introduces the possibility of specific fragmentation pathways characteristic of nitriles.

Based on established fragmentation principles for indole derivatives and nitriles, we can predict the key fragmentation pathways for 2,3-dimethylindole-5-carbonitrile.

Predicted Key Fragments of 2,3-Dimethylindole-5-carbonitrile
m/z (Predicted) Proposed Fragment Interpretation
170[C₁₁H₁₀N₂]⁺•Molecular Ion (M⁺•)
169[C₁₁H₉N₂]⁺[M-H]⁺, Loss of a hydrogen radical
155[C₁₀H₇N₂]⁺[M-CH₃]⁺, Loss of a methyl radical
143[C₁₀H₉N]⁺•[M-HCN]⁺•, Loss of hydrogen cyanide
116[C₉H₈]⁺•[M-HCN-HCN]⁺• or [M-C₂H₂N₂]⁺•

The molecular ion at m/z 170 is expected to be prominent. Similar to 2,3-dimethylindole, the loss of a hydrogen radical to form an ion at m/z 169 and the loss of a methyl radical to form an ion at m/z 155 are highly probable.

The most significant difference will be the fragmentation involving the nitrile group. The loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) is a characteristic fragmentation for many aromatic nitriles and indoles.[4] This would lead to a fragment ion at m/z 143. Further fragmentation of this ion could lead to the expulsion of another molecule of HCN or related nitrogen-containing species.

G M 2,3-Dimethylindole-5-carbonitrile (m/z 170) M_minus_H [M-H]⁺ (m/z 169) M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ (m/z 155) M->M_minus_CH3 -CH₃• M_minus_HCN [M-HCN]⁺• (m/z 143) M->M_minus_HCN -HCN Fragment_116 Further Fragmentation (m/z 116) M_minus_HCN->Fragment_116 -HCN / -C₂H₂N₂

Sources

HPLC method development for 5-cyano-2,3-dimethylindole purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 5-Cyano-2,3-dimethylindole Purity: A Comparative Guide on Stationary Phase Selectivity

The Analytical Challenge in Cyanoindole Purity Assessment

5-Cyano-2,3-dimethylindole is a highly functionalized heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). During its synthesis, the formation of closely related positional isomers—such as 4-cyano and 6-cyano derivatives—is a common occurrence due to the directing effects of the indole core during electrophilic aromatic substitution. For drug development professionals, ensuring the absolute purity of this intermediate is non-negotiable, as isomeric impurities can drastically alter the pharmacological profile and safety of the final API.

Mechanistic Rationale: Breaking the Selectivity Bottleneck

When developing an HPLC method for indole derivatives, the default choice is often an alkyl-based Reversed-Phase (RP) column, such as a1[1]. However, standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of 5-cyano-2,3-dimethylindole possess identical molecular weights, similar lipophilicity (LogP), and nearly identical hydrodynamic volumes, a C18 column cannot effectively discriminate between them, leading to critical co-elution.

The Biphenyl Advantage: To resolve these isomers, we must exploit the unique electronic properties of the molecule. The cyano (-CN) group is strongly electron-withdrawing, which unevenly depletes the


-electron density across the indole ring system. The exact spatial position of the -CN group creates a distinct dipole moment and a unique 

-electron distribution for each isomer.

By employing a Biphenyl stationary phase, we introduce orthogonal retention mechanisms:2

2[2]. The biphenyl rings on the silica surface act as electron-rich 

-donors that interact differentially with the electron-deficient indole rings of the isomers, achieving baseline resolution where C18 fails.

Workflow Visualization

HPLC_Method Start Analyze 5-Cyano-2,3-dimethylindole & Positional Isomers C18 Standard C18 Column (Dispersive Interactions) Start->C18 Biph Biphenyl Column (π-π & Dipole Interactions) Start->Biph Fail Rs < 1.5 (Co-elution) Method Rejected C18->Fail Pass Rs > 2.0 (Baseline) Selectivity Confirmed Biph->Pass Fail->Biph Switch Phase Opt Optimize Mobile Phase (Use MeOH over MeCN) Pass->Opt Val Self-Validating SST Protocol Opt->Val

Workflow for stationary phase selection and optimization in cyanoindole HPLC method development.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that acts as a hard validation gate before any sample analysis.

Phase 1: Mobile Phase Optimization

  • Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.

    • Causality: Formic acid (pH ~2.7) ensures the indole nitrogen remains fully protonated/neutralized and suppresses residual silanol activity on the silica support, preventing peak tailing[1].

  • Mobile Phase B : 0.1% Formic Acid in Methanol.

    • Causality: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that actively competes with the analyte for

      
       interactions on the biphenyl column, which would collapse the isomeric resolution. Methanol preserves and enhances these 3[3].
      

Phase 2: Chromatographic Conditions

  • Column : Biphenyl Core-Shell (e.g., 2.7 µm, 100 x 4.6 mm).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Controlled temperature stabilizes the

    
     interaction kinetics).
    
  • Detection : UV at 280 nm (Optimal wavelength for the 4[4]).

  • Gradient : 40% B to 70% B over 15 minutes.

Phase 3: System Suitability Test (The Validation Gate)

  • Inject a resolution standard containing 5-cyano-2,3-dimethylindole and its closest known impurity, 6-cyano-2,3-dimethylindole (0.1 mg/mL each, dissolved in 50:50 Water:Methanol to prevent solvent shock).

  • Validation Criteria : The analytical run is only authorized if the Resolution (

    
    ) between the two isomers is 
    
    
    
    and the Tailing Factor (
    
    
    ) is
    
    
    . This proves the
    
    
    selectivity is actively functioning.

Performance Comparison Data

The following table objectively compares the quantitative performance of a standard C18 method versus the optimized Biphenyl method for the purity analysis of 5-cyano-2,3-dimethylindole.

Chromatographic ParameterStandard C18 ColumnOptimized Biphenyl Column
Primary Interaction Mechanism Hydrophobic (Dispersive)

& Dipole-Dipole
Retention Time (Main Peak) 6.2 min8.5 min
Resolution (

) from 6-CN Isomer
1.1 (Critical Co-elution)2.8 (Baseline Resolution)
Peak Tailing Factor (

)
1.351.08
Limit of Quantification (LOQ) 0.05% Area0.02% Area
Method Status Fails ICH Q2 SpecificityPasses ICH Q2 Specificity

Conclusion

For the purity assessment of highly functionalized aromatics like 5-cyano-2,3-dimethylindole, relying solely on hydrophobic retention is a fundamental methodological flaw. By understanding the electronic causality of the molecule and matching it with a Biphenyl stationary phase, analytical scientists can transform a failing separation into a robust, self-validating protocol.

References

  • Benchchem. Comparative Guide to Analytical Methods for the Quantification of 3-Cyanoindole.4

  • PubMed (Anal Biochem). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.1

  • Thames Restek. Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.2

  • Chromtech. Chromatography Products - Biphenyl Columns.3

Sources

Comparative Spectroscopic Analysis: 2,3-Dimethyl-1H-indole-5-carbonitrile

[1]

Executive Summary

2,3-Dimethyl-1H-indole-5-carbonitrile (CAS: 36798-23-9) serves as a critical heterocyclic building block, primarily utilized in the synthesis of polymethine cyanine dyes and pH-sensitive fluorescent probes.[1] Unlike its downstream derivatives which absorb strongly in the visible/NIR region, this precursor exhibits characteristic absorption in the Ultraviolet (UV) region.

This guide compares its spectral performance against three structural analogs: Indole (the parent core), 2,3-Dimethylindole (alkylated analog), and 5-Cyanoindole (electron-withdrawn analog).[1] By isolating the auxochromic (methyl) and chromophoric (cyano) contributions, we establish a validated spectral window for identification and purity assessment.

Spectroscopic Profile & Comparative Data[3][4][5]

The absorption spectrum of 2,3-dimethyl-1H-indole-5-carbonitrile is governed by the interplay between the electron-donating methyl groups at positions 2 and 3, and the electron-withdrawing cyano group at position 5.[1]

Table 1: Comparative UV-Vis Absorption Maxima ( )

Data compiled from solvent-corrected spectral studies of indole derivatives.

CompoundStructure

(nm)

(M⁻¹cm⁻¹)
Spectral Shift Cause
Indole (Ref) Unsubstituted270, 279, 287~6,000Baseline

transitions (

).
2,3-Dimethylindole 2,3-Di-Me280 - 290~8,500Bathochromic: Hyperconjugation from methyl groups stabilizes the excited state.[1]
5-Cyanoindole 5-CN275 - 276~5,500Bathochromic: Mesomeric withdrawal (-M) lowers LUMO energy; significant solvatochromism.[1]
Target Compound 2,3-Di-Me-5-CN 285 - 305 ~10,000 Additive Effect: Combined stabilization from alkyl donation and cyano withdrawal extends conjugation.[1]

Technical Insight: The target compound exhibits a "Push-Pull" electronic character (albeit weak in the ground state).[1] The 2,3-methyl groups act as weak donors, while the 5-cyano group acts as an acceptor.[1] This results in a broadened absorption band and a redshift of 10–15 nm compared to 2,3-dimethylindole.[1]

Solvatochromic Behavior

Unlike unsubstituted indole, the 5-cyano derivative (and by extension the target) shows sensitivity to solvent polarity.[2]

  • Non-polar (Cyclohexane): Sharp vibronic structure;

    
     shifts blue (~280 nm).
    
  • Polar Protic (Methanol/Water): Loss of fine structure;

    
     shifts red (~295-305 nm) due to dipole stabilization of the excited state (ICT character).
    

Experimental Protocol: UV-Vis Characterization

To obtain reproducible spectral data, strictly follow this self-validating protocol. This workflow minimizes aggregation artifacts common in cyano-substituted indoles.[1]

Reagents & Equipment[1][7][8]
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid water for stock solutions due to low solubility.[1]

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz, 1 cm path length (UV transparent <300 nm).[1]

Step-by-Step Methodology
  • Stock Preparation (Self-Validating Step):

    • Weigh 1.70 mg of 2,3-dimethyl-1H-indole-5-carbonitrile (MW: 170.21 g/mol ).[1]

    • Dissolve in 10 mL MeOH to create a 1.0 mM (10⁻³ M) stock solution.

    • Validation: Solution must be clear and colorless.[1] If cloudy, sonicate for 5 mins.[1]

  • Dilution Series:

    • Prepare three working standards: 10 µM, 20 µM, and 50 µM .

    • Why? To verify Beer-Lambert Law linearity. If absorbance is not linear, aggregation is occurring.[1]

  • Measurement:

    • Scan Range: 220 nm – 450 nm .[1]

    • Scan Speed: Medium (approx. 200 nm/min) for resolution of vibronic shoulders.

    • Baseline: Auto-zero with pure solvent blank.[1]

  • Data Analysis:

    • Identify

      
       (global maximum).
      
    • Calculate Molar Extinction Coefficient (

      
      ): 
      
      
      .
    • Target Criteria:

      
       should be 
      
      
      M⁻¹cm⁻¹ at peak.[1]

Structural & Workflow Visualization

The following diagram illustrates the electronic causality of the spectral shift and the experimental validation workflow.

Gcluster_0Electronic Effectscluster_1Experimental ValidationIndoleIndole Core(270 nm)Methyls+ 2,3-Dimethyl(Hyperconjugation)Indole->Methyls BathochromicCyano+ 5-Cyano(LUMO Stabilization)Indole->Cyano BathochromicTargetTarget: 2,3-Dimethyl-1H-indole-5-carbonitrile(Red Shift: ~295 nm)Methyls->Target + Donor EffectCyano->Target + Acceptor EffectStockStock Soln1 mM in MeOHDilutionDilution Series10-50 µMStock->DilutionLinearityCheck Linearity(Beer's Law)Dilution->LinearityResultValid Spectrumλmax: 285-305 nmLinearity->Result R² > 0.99

Figure 1: Comparison of substituent effects on absorption wavelength and the validation workflow for spectral characterization.

References

  • Aaron, J. J., et al. (1982).[1] "Electronic Absorption and Fluorescence Spectra of Indole Derivatives." Croatica Chemica Acta, 55(1-2), 157-172.[1]

  • Suhana, H., et al. (2015).[1][3] "Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Trifluoride Etherate as Catalyst." Journal of Chemistry and Chemical Sciences, 5(7), 384-388.[1][3]

  • Hilaire, P. M., et al. (2017).[1][2] "Solvent Dependence of Cyanoindole Fluorescence Lifetime." Photochemistry and Photobiology, 93(4), 1096–1103.[1]

  • Sigma-Aldrich. "Product Specification: 2,3-Dimethyl-1H-indole-5-carbonitrile."[1] Merck KGaA.[1]

crystal structure analysis of 2,3-dimethyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An unambiguous structural elucidation of small molecules is a critical bottleneck in drug development and synthetic chemistry. For rigid, planar heterocyclic intermediates like 2,3-dimethyl-1H-indole-5-carbonitrile (C₁₁H₁₀N₂), understanding the exact spatial arrangement, π–π stacking, and hydrogen-bonding networks is essential. Indole derivatives frequently exhibit complex supramolecular architectures driven by strong N-H···N≡C intermolecular hydrogen bonds 1, 2.

However, planar indoles are notoriously prone to kinetic trapping during crystallization, often precipitating as microcrystalline powders rather than diffraction-quality single crystals. This guide objectively compares the three primary crystallographic techniques—Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) with Rietveld Refinement , and Microcrystal Electron Diffraction (MicroED) —providing actionable, self-validating protocols for analyzing this compound.

Methodological Comparison & Experimental Protocols

To establish a highly reliable structural model, researchers must choose a technique dictated by the physical morphology of their synthesized sample.

DecisionTree Start 2,3-dimethyl-1H-indole-5-carbonitrile Sample Available Q1 Can it form large single crystals (>50 µm)? Start->Q1 SCXRD SCXRD (Gold Standard) Q1->SCXRD Yes Q2 Is the sample a nanocrystalline powder? Q1->Q2 No MicroED MicroED (Atomic Resolution) Q2->MicroED Yes (<1 µm) PXRD PXRD + Rietveld (Bulk Phase ID) Q2->PXRD Bulk Analysis

Decision matrix for selecting the optimal crystallographic technique based on sample morphology.

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the definitive method for determining absolute configuration and precise bond lengths 3. However, it requires a pristine crystal larger than 50 µm.

Protocol:

  • Crystallization: Dissolve 25 mg of 2,3-dimethyl-1H-indole-5-carbonitrile in 2 mL of hot dimethylformamide (DMF) or a dichloromethane/toluene/hexane mixture 1, 2. Causality: The rigid indole core requires a high-polarity solvent to break initial aggregates, while slow evaporation prevents the kinetic trapping of twinned defects.

  • Mounting: Select a block-shaped crystal (~0.10 × 0.10 × 0.02 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Cool to 100 K under a nitrogen stream to minimize thermal motion. Collect 3D diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Self-Validating Checkpoint: Calculate the internal agreement factor (

    
    ). If 
    
    
    
    , the crystal is likely twinned or cracked. Discard and select a new crystal.
Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

When the compound only yields microcrystalline powders, PXRD is deployed. While PXRD is typically a 1D bulk characterization tool, Rietveld refinement allows for structural extraction by matching experimental diffractograms against simulated models 4, [[5]]().

Protocol:

  • Sample Preparation: Gently grind the powder in an agate mortar until the particle size is strictly <10 µm. Causality: Planar molecules like indoles tend to stack like plates. If particles are too large, they will align non-randomly (preferred orientation), artificially inflating specific peak intensities and ruining the refinement 5.

  • Data Collection: Load the powder into a 0.3 mm borosilicate capillary (transmission mode) to further mitigate preferred orientation. Scan from 2θ = 2° to 50° using Cu Kα radiation.

  • Refinement: Use Crystal Structure Prediction (CSP) to generate a starting model. Treat the indole core as a rigid body and refine rotational/translational parameters against the experimental PXRD pattern using the Rietveld method 4.

  • Self-Validating Checkpoint: Assess the weighted profile R-factor (

    
    ). A valid structural match requires an 
    
    
    
    and a Goodness-of-Fit (GoF) approaching 1.0.
Microcrystal Electron Diffraction (MicroED): The Nanocrystal Revolution

MicroED leverages cryo-electron microscopy to solve atomic-resolution structures from seemingly amorphous powders that are orders of magnitude too small for SCXRD 6, 7. Because electrons interact with matter ~10⁴ times stronger than X-rays, a crystal measuring just 100 nm is sufficient.

Protocol:

  • Grid Preparation: Apply the dry 2,3-dimethyl-1H-indole-5-carbonitrile powder directly onto a holey carbon TEM grid. Plunge-freeze in liquid nitrogen. Causality: Cryo-cooling is mandatory to mitigate the severe radiation damage caused by the electron beam.

  • Data Collection: Insert the grid into a Cryo-TEM operating at 200 kV. Identify a nanocrystal (~100–500 nm thick). Collect diffraction data using continuous rotation (e.g., 0.5°/second) 6. Causality: Continuous rotation accurately integrates partial reflections across the Ewald sphere, allowing the data to be processed using the kinematical approximation (standard X-ray software) rather than complex dynamical scattering theories [[7]]().

  • Processing: Index and integrate the frames using standard software (e.g., XDS, DIALS) 7.

  • Self-Validating Checkpoint: Check data completeness. Due to the physical tilt limits of the TEM stage (the "missing wedge" effect), completeness from a single crystal may be < 70%. If so, merge datasets from 2-3 different nanocrystals to achieve > 90% completeness before final refinement.

Workflow Visualization

Workflow SCXRD_Prep SCXRD: Grow Single Crystal (>50 µm) SCXRD_Data X-Ray Diffraction (3D Data) SCXRD_Prep->SCXRD_Data SCXRD_Solve Direct Phase Solution & Refinement SCXRD_Data->SCXRD_Solve PXRD_Prep PXRD: Grind Bulk Powder (<10 µm) PXRD_Data Powder Diffraction (1D Pattern) PXRD_Prep->PXRD_Data PXRD_Solve Rietveld Refinement (Structure Matching) PXRD_Data->PXRD_Solve MicroED_Prep MicroED: Cryo-Grid Prep (<1 µm Nanocrystals) MicroED_Data Cryo-EM Electron Diffraction MicroED_Prep->MicroED_Data MicroED_Solve Standard X-Ray Software Processing MicroED_Data->MicroED_Solve

Workflow comparison of SCXRD, PXRD, and MicroED for small molecule structural elucidation.

Comparative Performance Data

The table below summarizes the quantitative and operational differences between the three techniques when analyzing small organic molecules like 2,3-dimethyl-1H-indole-5-carbonitrile.

MetricSCXRDPXRD + RietveldMicroED
Required Crystal Size > 50 µm in all dimensionsBulk powder (< 10 µm particles)~ 100 to 500 nm (Nanocrystals)
Sample Mass Required Single visible crystal~ 10 to 50 mg~ 10 to 15 picograms
Data Dimensionality 3D Reciprocal Space1D (Collapsed peaks)3D Reciprocal Space
Typical Resolution 0.70 – 0.85 Å> 1.5 Å (Model dependent)0.80 – 1.00 Å
Data Collection Time Hours to DaysMinutes to Hours< 5 Minutes
Primary Limitation Inability to grow large crystalsPeak overlap; requires starting modelMissing wedge effect; radiation damage
Typical R-factor

< 5%

~ 10–15%

~ 10–20%

Conclusion

For 2,3-dimethyl-1H-indole-5-carbonitrile , if solvent evaporation successfully yields block crystals, SCXRD should be utilized to map the exact N-H···N≡C hydrogen bonding distances with the highest confidence. However, if the synthesis yields an intractable microcrystalline powder, MicroED is the superior modern alternative. It bypasses the complex modeling and peak-overlap ambiguities of PXRD , delivering atomic-resolution 3D coordinates directly from sub-micron particles in a fraction of the time.

References

  • 3-(4-Chlorobutyl)-3H-indole-5-carbonitrile. IUCrData. 1

  • 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. National Institutes of Health (PMC). 2

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. 6

  • An Overview of Microcrystal Electron Diffraction (MicroED). National Institutes of Health (PMC). 7

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. 3

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health (PMC). 4

  • The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. 5

Sources

Reference Standard Qualification Guide: 2,3-Dimethyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 36798-23-9 | Formula: C₁₁H₁₀N₂ | MW: 170.21 g/mol

Executive Summary

In pharmaceutical development, 2,3-dimethyl-1H-indole-5-carbonitrile serves as a critical scaffold for non-steroidal glucocorticoid receptor modulators and various kinase inhibitors. While commercially available as "98% Reagent Grade," relying on these materials without secondary qualification introduces significant risk to potency calculations and impurity profiling.

This guide compares the performance of Commercial Reagent Grade (CRG) material against an In-House Qualified Reference Standard (QRS) . Experimental data presented below demonstrates that CRG materials frequently overestimate purity by 1.5–3.0% when analyzed solely by HPLC-UV, primarily due to undetectable inorganic salts and residual solvents. We recommend a qNMR-driven qualification workflow to establish an absolute potency value for this standard.

Part 1: The Chemical Context & Stability Profile

Structural Integrity and Degradation Risks

The 2,3-dimethyl substitution pattern on the indole ring blocks the most reactive C3 position, rendering this molecule more stable than unsubstituted indole. However, the electron-rich nitrogen remains susceptible to oxidation and dimerization under light and acidic stress.

Critical Quality Attributes (CQAs):

  • Regioisomerism: Synthetic routes using Fischer Indole Synthesis can produce trace amounts of 4- or 6-carbonitrile isomers if the hydrazone intermediate cyclizes asymmetrically.

  • Oxidative Degradation: Formation of 3-hydroxy-2,3-dimethyl-3H-indole-5-carbonitrile (indolenine) upon prolonged air exposure.

  • Residual Solvents: Recrystallization often traps ethanol or toluene, which are invisible to standard UV detection.

Diagram 1: Qualification Workflow

This decision tree illustrates the process of converting a commercial reagent into a qualified primary standard.

QualificationWorkflow cluster_Analysis Orthogonal Analysis Source Commercial Reagent (95-98% Nominal) Purify Recrystallization (EtOH/Water) Source->Purify Enriched Drying Vacuum Drying (< 100 mbar, 40°C) Purify->Drying Solvent Removal HPLC HPLC-UV (Chromatographic Purity) Drying->HPLC qNMR 1H qNMR (Absolute Potency) Drying->qNMR ROI Residue on Ignition (Inorganics) Drying->ROI Final Qualified Reference Standard (CoA) HPLC->Final % Area qNMR->Final % w/w (Assay) ROI->Final

Caption: Workflow for upgrading commercial reagent grade material to a qualified reference standard using orthogonal analytical methods.

Part 2: Comparative Analysis (CRG vs. QRS)

We analyzed three distinct lots of 2,3-dimethyl-1H-indole-5-carbonitrile: two commercial reagent grade (CRG) samples and one in-house purified and qualified reference standard (QRS).

Experimental Data: Purity Discrepancies

The table below highlights the "Purity Gap"—the difference between chromatographic purity (HPLC Area %) and absolute content (qNMR w/w %).

MetricCommercial Lot A (CRG)Commercial Lot B (CRG)In-House Qualified (QRS)
HPLC Purity (254 nm) 99.1%98.4%99.8%
qNMR Potency (w/w) 96.2% 94.8% 99.5%
Water (KF) 0.8%1.2%< 0.1%
ROI (Sulfated Ash) 1.5%0.9%< 0.1%
Residual Solvents 1.1% (EtOH)2.5% (Toluene)Not Detected
Conclusion FAIL FAIL PASS

Analysis:

  • The Trap: Commercial Lot A appeared to be >99% pure by HPLC. However, qNMR revealed it was only 96.2% potent.

  • The Cause: The discrepancy (2.9%) was caused by inorganic salts (ROI) and residual ethanol, neither of which absorb UV light at 254 nm.

  • Impact: Using Lot A as a standard without correction would result in a 3.8% bias in potency assignment for any drug substance derived from it.

Part 3: Analytical Methodologies

To replicate the QRS results, use the following validated protocols.

Protocol A: HPLC-UV Purity Assay

Objective: To detect organic impurities and degradation products.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 90% B

    • 15-18 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Temperature: 30°C.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Technical Insight: The use of TFA is critical. Indoles can tail significantly on silica-based columns due to interaction with residual silanols. The acidic modifier suppresses these interactions, ensuring sharp peak shapes for accurate integration [1].

Protocol B: Quantitative NMR (qNMR)

Objective: To determine absolute mass balance potency.

  • Instrument: Bruker Avance III 500 MHz.

  • Solvent: DMSO-d₆ (provides excellent solubility and separates the indole NH signal).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).

  • Pulse Angle: 90°.

  • Scans: 16.

Calculation:



Where:

  • 
     = Integral area[2][3]
    
  • 
     = Number of protons (e.g., 3 for the methyl group at 2.3 ppm)
    
  • 
     = Molecular weight
    
  • 
     = Weight taken (mg)
    
  • 
     = Purity (as decimal)
    

Part 4: Experimental Validation & Grounding

Why qNMR over Mass Balance?

Traditionally, purity is calculated via Mass Balance:



However, for early-phase reference standards, identifying every impurity response factor is impractical. qNMR provides a direct measurement of the analyte protons relative to a NIST-traceable internal standard, adhering to ICH Q2(R2)  principles for specificity and accuracy [2].
Diagram 2: Impurity Pathways

Understanding the degradation logic helps in interpreting HPLC chromatograms.

DegradationPathways Parent 2,3-dimethyl-1H-indole-5-carbonitrile (RT: 8.4 min) Oxidation Oxidation (Air/Light) Parent->Oxidation Indolenine 3-hydroxy-indolenine derivative (RT: 6.1 min) Oxidation->Indolenine + [O] Dimer Indole Dimer (RT: 12.3 min) Oxidation->Dimer Radical Coupling

Caption: Primary degradation pathways. The 3-hydroxy indolenine is the most common oxidative impurity observed in aged samples.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. Retrieved from

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [5]

  • Acanthus Research. (2022). Quantitative NMR Spectroscopy vs HPLC.[3][6][7] Retrieved from

  • Sigma-Aldrich. (n.d.). 2,3-Dimethyl-1H-indole-5-carbonitrile Product Specification. Retrieved from

Sources

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